Technical Documentation Center

3-(4-Methoxyphenyl)cyclopentanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methoxyphenyl)cyclopentanol
  • CAS: 1267388-03-3

Core Science & Biosynthesis

Foundational

3-(4-Methoxyphenyl)cyclopentanol: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary As pharmaceutical pipelines increasingly prioritize structurally complex, sp³-rich scaffolds to improve clinical success rates, functionalized cyclopentanols have emerged as critical building blocks. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly prioritize structurally complex, sp³-rich scaffolds to improve clinical success rates, functionalized cyclopentanols have emerged as critical building blocks. 3-(4-Methoxyphenyl)cyclopentanol is a highly valuable chiral intermediate, primarily utilized in the synthesis of advanced cardiovascular therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its stereoselective synthesis via Heck-Matsuda desymmetrization, and its downstream applications in the development of nitric oxide (NO)-donating antihypertensive agents.

Physicochemical Properties

Understanding the foundational properties of 3-(4-methoxyphenyl)cyclopentanol is essential for optimizing downstream synthetic workflows, particularly in predicting solubility, partition coefficients, and reactivity during complex API (Active Pharmaceutical Ingredient) assembly.

PropertyValue
Chemical Name 3-(4-Methoxyphenyl)cyclopentanol
CAS Registry Number 1267388-03-3 (General)[1]; 1325231-59-1 (1S,3R-isomer)[2]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Boiling Point (Predicted) 320.7 ± 42.0 °C[3]
Density (Predicted) 1.105 ± 0.06 g/cm³[3]
pKa (Predicted) 15.15 ± 0.40[3]
Structural Class Phenol ether / Alicyclic alcohol[2]

Core Synthetic Methodology: Heck-Matsuda Desymmetrization

The most efficient and stereoselective route to synthesize the (1S,3R)-enantiomer of 3-(4-methoxyphenyl)cyclopentanol relies on the enantioselective Heck-Matsuda desymmetrization of meso-3-cyclopentenol[4].

Unlike traditional cross-coupling methods that suffer from poor regioselectivity, the Heck-Matsuda reaction utilizes aryldiazonium salts, which are highly electrophilic and allow the reaction to proceed under mild, base-free (or mildly basic) conditions.

Mechanistic Rationale & Causality

The success of this synthesis hinges on the non-covalent directing effect of the resident hydroxyl group on 3-cyclopentenol[5].

  • Coordination: The cationic palladium(II) center, coordinated by a chiral N,N-ligand (such as a PyraBox derivative), interacts with the olefinic double bond.

  • Hydroxy-Direction: Density Functional Theory (DFT) calculations confirm that the hydroxyl group of the substrate forms a stabilizing non-covalent interaction with the cationic palladium center[5]. This interaction forces the incoming aryl group to add exclusively to the cis-face relative to the hydroxyl group[4].

  • Desymmetrization: The chiral ligand discriminates between the enantiotopic faces of the symmetric alkene, yielding a highly enantioenriched cis-4-aryl-cyclopent-2-en-1-ol[4].

  • Reduction: Subsequent catalytic hydrogenation of the double bond yields the final saturated 3-(4-methoxyphenyl)cyclopentanol.

HeckMatsuda A 3-Cyclopentenol (Meso Starting Material) B Pd(TFA)2 + Chiral N,N-Ligand (Cationic Pd Complex) A->B Coordination D Transition State (Non-Covalent OH-Pd Interaction) B->D Enantioselective Insertion C 4-Methoxybenzenediazonium BF4 (Arylating Agent) C->B Oxidative Addition E (1S,4R)-4-(4-Methoxyphenyl)cyclopent-2-en-1-ol (Chiral Heck Product) D->E beta-Hydride Elimination F Catalytic Hydrogenation (H2, Pd/C) E->F Double Bond Reduction G (1S,3R)-3-(4-Methoxyphenyl)cyclopentanol (Final Target) F->G High Yield & ee%

Figure 1: Hydroxy-directed enantioselective Heck-Matsuda desymmetrization pathway.

Step-by-Step Experimental Protocol

Note: This protocol represents a self-validating system. The use of HPLC on a chiral stationary phase at Step 1 ensures that any stereochemical leakage is detected before proceeding to the reduction step.

Step 1: Synthesis of (1S,4R)-4-(4-Methoxyphenyl)cyclopent-2-en-1-ol

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(TFA)₂ (5 mol%) and the chiral (S)-PyraBox ligand (6 mol%).

  • Solvent Addition: Add anhydrous toluene or methanol (0.2 M) and stir for 15 minutes at room temperature to pre-form the active chiral catalyst complex.

  • Reagent Addition: Add 3-cyclopentenol (1.0 equiv), 4-methoxybenzenediazonium tetrafluoroborate (1.5 equiv), and ZnCO₃ (0.5 equiv). Causality Note: ZnCO₃ is selected as a mild, heterogeneous base to sequester the HBF₄ byproduct without triggering the premature decomposition of the sensitive diazonium salt.

  • Reaction: Stir the mixture at 40 °C for 12–16 hours. Monitor completion via TLC.

  • Workup & Validation: Filter through a short pad of silica gel to remove the palladium catalyst. Concentrate the filtrate and purify via flash chromatography. Validate enantiomeric excess (ee > 90%) using chiral HPLC.

Step 2: Hydrogenation to (1S,3R)-3-(4-Methoxyphenyl)cyclopentanol

  • Setup: Dissolve the purified cyclopentenol intermediate in absolute ethanol.

  • Catalyst: Add 10% Pd/C (10 wt% relative to the substrate).

  • Reduction: Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4 hours.

  • Isolation: Filter the suspension through Celite to remove Pd/C, concentrate under reduced pressure, and dry under high vacuum to yield the title compound as a colorless to pale yellow oil.

Applications in Pharmaceutical Development

3-(4-Methoxyphenyl)cyclopentanol is not an end-product but a highly specialized chiral scaffold. Its most prominent application in drug development is its role as a key intermediate in the synthesis of Diazeniumdiolate Cyclopentyl Derivatives [6].

Nitric Oxide (NO) Donors for Hypertension

According to WIPO Patent WO2011100384A1 (assigned to Merck Sharp & Dohme Corp.), diazeniumdiolate derivatives are engineered as controlled-release nitric oxide donors[7]. NO is a potent endogenous vasodilator. By attaching a diazeniumdiolate moiety to the (1S,3R)-3-(4-methoxyphenyl)cyclopentyl scaffold, researchers created a prodrug system capable of delivering NO to vascular smooth muscle, thereby treating severe hypertension[8].

The cyclopentyl ring provides the necessary lipophilicity and steric bulk to modulate the half-life of the drug in systemic circulation, preventing the rapid, uncontrolled release of NO that causes hypotensive shock.

DrugDevWorkflow N1 3-(4-Methoxyphenyl)cyclopentanol (Chiral Scaffold) N2 Functionalization (e.g., Mitsunobu Activation) N1->N2 OH Activation N3 Diazeniumdiolate Coupling (NO-Donor Attachment) N2->N3 Nucleophilic Displacement N4 Antihypertensive API (WO2011100384A1) N3->N4 Final Drug Assembly

Figure 2: Synthetic workflow for antihypertensive diazeniumdiolate derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch for API manufacturing, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic methoxy singlet at ~3.80 ppm. The carbinolic proton (CH-OH) should appear as a multiplet around 4.30–4.40 ppm, and the benzylic proton on the cyclopentyl ring will present as a distinct multiplet at ~3.00 ppm.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 193.1.

  • Stereochemical Purity: Must be assessed via chiral HPLC (e.g., Chiralcel OD-H column) to ensure the strict (1S,3R) configuration required for biological target binding.

References

  • Chemsrc. (2025). 3-(4-methoxyphenyl)cyclopentanol | CAS#:1267388-03-3. Retrieved from[Link]

  • Molaid. (2023). (1S,3R)-3-(4-methoxyphenyl)cyclopentanol | 1325231-59-1. Retrieved from[Link]

  • Angnes, R. A., Oliveira, J. M., Oliveira, C. C., Martins, N. C., & Correia, C. R. D. (2014). Stereoselective Synthesis of Aryl Cyclopentene Scaffolds by Heck-Matsuda Desymmetrization of 3-Cyclopentenol. Chemistry - A European Journal, 20(41), 13117-13121. DOI: 10.1002/chem.201404159. Retrieved from[Link]

  • De Oliveira Silva, J., et al. (2016). Intermolecular Noncovalent Hydroxy-Directed Enantioselective Heck Desymmetrization of Cyclopentenol: Computationally Driven Synthesis of Highly Functionalized cis-4-Arylcyclopentenol Scaffolds. The Journal of Organic Chemistry. Retrieved from[Link]

  • Merck Sharp & Dohme Corp. (2011). Diazeniumdiolate Cyclopentyl Derivatives. WIPO Patent WO2011100384A1.

Sources

Exploratory

Technical Whitepaper: 3-(4-Methoxyphenyl)cyclopentanol

A comprehensive technical guide on 3-(4-Methoxyphenyl)cyclopentanol , focusing on its chemical identity, synthesis, and application as a chiral intermediate in pharmaceutical development.[1] [1] Executive Summary 3-(4-Me...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive technical guide on 3-(4-Methoxyphenyl)cyclopentanol , focusing on its chemical identity, synthesis, and application as a chiral intermediate in pharmaceutical development.[1]

[1]

Executive Summary

3-(4-Methoxyphenyl)cyclopentanol is a substituted cycloalkanol widely utilized as a chiral building block in the synthesis of bioactive pharmaceutical ingredients, particularly for cardiovascular (hypertension) and anti-inflammatory targets.[1] While the generic structure represents a simple alcohol, the compound's value lies in its stereochemistry. The specific isomer (1S,3R)-3-(4-methoxyphenyl)cyclopentanol (CAS 1325231-59-1 ) has been identified as a critical intermediate for diazeniumdiolate derivatives.[1]

This guide details the physicochemical properties, validated synthetic pathways (enzymatic vs. chemical), and quality control parameters required for utilizing this compound in high-value research.

Chemical Identity & Stereochemistry

Unlike simple solvents, this compound possesses two stereocenters (C1 and C3), resulting in four potential stereoisomers.[1] In drug development, the specific enantiomer is often required to ensure target selectivity.

Core Identifiers
ParameterDetails
Chemical Name 3-(4-Methoxyphenyl)cyclopentanol
Primary Isomer CAS 1325231-59-1 (Specific to (1S,3R) configuration)
Ketone Precursor CAS 155325-51-2 ((R)-isomer) / 155325-47-6 ((S)-isomer)
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES COC1=CC=C(C=C1)[C@H]2CCC2 (Example for 1S,3R)
Physicochemical Profile[2][3][4][5][6][7][9][10][12][13]
  • Appearance: Viscous colorless to pale yellow liquid or low-melting solid (depending on purity/isomer ratio).[1]

  • LogP: ~2.2 (Lipophilic, suitable for membrane permeability).[1]

  • Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Synthesis & Manufacturing Protocols

The synthesis of 3-(4-methoxyphenyl)cyclopentanol is typically achieved via the reduction of its ketone precursor, 3-(4-methoxyphenyl)cyclopentanone .[1] The choice of reducing agent dictates the diastereomeric ratio (cis/trans).[1]

Pathway A: Stereoselective Enzymatic Reduction (High Purity)

For pharmaceutical applications requiring high enantiomeric excess (ee >99%), biocatalysis is the industry standard.[1]

Protocol:

  • Substrate Preparation: Dissolve (R)-3-(4-methoxyphenyl)cyclopentan-1-one (CAS 155325-51-2) in a biphasic system (e.g., Toluene/Buffer).[1]

  • Biocatalyst Addition: Add a specific Ketoreductase (KRED) enzyme and cofactor NAD/NADH.[1]

  • Reaction: Stir at 30°C, maintaining pH 7.0. The enzyme selectively attacks the carbonyl face.

  • Workup: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Outcome: Yields the (1S,3R) alcohol with high diastereoselectivity.

Pathway B: Chemical Reduction (Racemic/Mixed)

Suitable for initial structure-activity relationship (SAR) studies where stereochemistry is less critical.[1]

Protocol:

  • Dissolution: Dissolve 3-(4-methoxyphenyl)cyclopentanone in Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.1 equiv) portion-wise.

  • Quench: After 1 hour, quench with saturated NH₄Cl solution.

  • Purification: Flash column chromatography (Hexane:EtOAc 80:20).

  • Outcome: Mixture of cis and trans isomers (typically favoring the thermodynamically stable isomer).

Synthesis Workflow Diagram

SynthesisPathway Start 4-Methoxyacetophenone Inter 3-(4-Methoxyphenyl) cyclopentanone (CAS 155325-51-2) Start->Inter Cyclization & Hydrogenation Enz Ketoreductase (KRED) + NADH Inter->Enz Pathway A Chem NaBH4 / MeOH Inter->Chem Pathway B Prod1 (1S,3R)-Alcohol (High ee/de) CAS 1325231-59-1 Enz->Prod1 Stereoselective Reduction Prod2 Racemic Alcohol (Mixed Isomers) Chem->Prod2 Non-selective Reduction

Figure 1: Synthetic routes highlighting the divergence between enzymatic (chiral) and chemical (racemic) reduction pathways.[1]

Applications in Drug Development

The 3-(4-methoxyphenyl)cyclopentyl moiety serves as a lipophilic anchor in several bioactive scaffolds.

Diazeniumdiolate Derivatives (Hypertension)

The (1S,3R) isomer is a key intermediate in the synthesis of nitric oxide (NO)-releasing prodrugs.[1] The hydroxyl group reacts with diazeniumdiolate precursors to form compounds that metabolize into NO, treating hypertension.

  • Mechanism: The cyclopentyl ring provides steric bulk, protecting the NO-donor group from premature degradation while improving oral bioavailability.

Phosphodiesterase (PDE) Inhibitors

Analogs of this compound (specifically the 3-cyclopentyloxy variants) are established PDE-4 inhibitors.[1] 3-(4-Methoxyphenyl)cyclopentanol serves as a scaffold for " scaffold hopping" strategies to optimize potency and reduce emetic side effects associated with first-generation PDE-4 inhibitors like Rolipram.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the material, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identification ¹H-NMR (400 MHz, CDCl₃)Multiplets at δ 1.6-2.2 (6H, ring), Singlet at δ 3.8 (3H, OMe), Doublets at δ 6.8/7.1 (4H, Ar).[1]
Purity HPLC (C18 Column)> 98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (for asymmetric synthesis)
Residual Solvent GC-Headspace< 5000 ppm (Methanol/Toluene)
Mass Spectrometry (MS) Profile
  • Ionization: ESI+ or APCI.

  • Parent Ion: [M+H]⁺ = 193.25 (often weak due to water loss).[1]

  • Fragment Ions: m/z 175 ([M-H₂O]⁺), m/z 121 (Methoxybenzyl cation, characteristic of the 4-OMe-phenyl group).[1]

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration in a licensed chemical waste facility.

References

  • Molaid Chemicals. (2023).[1] Chemical Structure and Properties of (1S,3R)-3-(4-methoxyphenyl)cyclopentanol (CAS 1325231-59-1).[1] Retrieved from [Link][1]

  • Yahya-Meymandi, A., et al. (2015). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.[1][2] Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (2021).[1] (S)-3-(4-Methoxyphenyl)cyclopentan-1-one (CAS 155325-47-6).[1] National Library of Medicine. Retrieved from [Link][1]

  • World Intellectual Property Organization. (2011).[1] Patent WO2011100384A1: Diazeniumdiolate Cyclopentyl Derivatives. (Describes the use of CAS 1325231-59-1 as a starting material). Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)cyclopentanol and its Key Precursors

Introduction 3-(4-Methoxyphenyl)cyclopentanol is a valuable carbocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and is of significant interest to researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Methoxyphenyl)cyclopentanol is a valuable carbocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug development. The strategic introduction of the 4-methoxyphenyl moiety onto a cyclopentane scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a lead compound. This technical guide provides a comprehensive overview of the principal synthetic routes to 3-(4-methoxyphenyl)cyclopentanol, with a focus on the critical precursors and the underlying chemical principles that govern these transformations.

This document is intended for an audience of researchers, scientists, and drug development professionals. It is structured to provide not only detailed experimental protocols but also the scientific rationale behind the selection of specific reagents and reaction conditions, thereby empowering the reader to adapt and optimize these methods for their unique applications.

Core Synthetic Strategies and Precursor Analysis

The synthesis of 3-(4-methoxyphenyl)cyclopentanol can be approached through several convergent and linear strategies. The choice of a particular route is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability. The most common and effective strategies revolve around the synthesis and subsequent modification of key precursors, which will be discussed in detail.

The primary retrosynthetic disconnections for 3-(4-methoxyphenyl)cyclopentanol lead to two principal precursors:

  • 3-(4-Methoxyphenyl)cyclopentanone: A ketone that can be readily reduced to the target alcohol.

  • Cyclopentanone or Cyclopentenone: A five-membered ring to which the 4-methoxyphenyl group can be introduced.

This guide will explore the synthesis of these precursors and their conversion to the final product.

Pathway I: Reduction of 3-(4-Methoxyphenyl)cyclopentanone

A reliable and straightforward approach to 3-(4-methoxyphenyl)cyclopentanol is the reduction of the corresponding ketone, 3-(4-methoxyphenyl)cyclopentanone. This method offers excellent control over the final alcohol product and is amenable to various reduction techniques.

Synthesis of the Ketone Precursor: 3-(4-Methoxyphenyl)cyclopentanone

A classic and effective synthesis of this key ketone precursor was reported by Wilds and McCormack.[1] The synthesis starts from p-methoxyphenacyl chloride and proceeds via a substituted acetoacetic ester to form 3-(p-methoxyphenyl)-cyclopenten-2-one, which is then catalytically hydrogenated.[1]

Experimental Protocol: Synthesis of 3-(p-Methoxyphenyl)-cyclopenten-2-one[1]

This protocol is adapted from the literature and outlines the key steps for the synthesis of the unsaturated ketone precursor.

Materials:

  • p-Methoxyphenacyl chloride

  • Ethyl acetoacetate

  • Sodium powder

  • Benzene (dry, thiophene-free)

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Formation of Ethyl p-Methoxyphenacylacetoacetate: The sodio derivative of ethyl acetoacetate is prepared by reacting sodium powder with ethyl acetoacetate in dry benzene. To this, p-methoxyphenacyl chloride is added, and the mixture is refluxed.[1]

  • Cyclization to 3-(p-Methoxyphenyl)-cyclopenten-2-one: The resulting substituted acetoacetic ester is subjected to alkaline cyclization using a potassium hydroxide solution. The mixture is refluxed to promote intramolecular aldol condensation followed by dehydration.[1]

  • Purification: The crude product is purified by recrystallization from ethanol to yield colorless needles of 3-(p-methoxyphenyl)-cyclopenten-2-one.[1]

Catalytic Hydrogenation to 3-(4-Methoxyphenyl)cyclopentanone[1]

The saturated ketone is obtained through the catalytic hydrogenation of the unsaturated precursor.

Materials:

  • 3-(p-Methoxyphenyl)-cyclopenten-2-one

  • Dioxane

  • Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • A solution of 3-(p-methoxyphenyl)-cyclopenten-2-one in purified dioxane is shaken in an atmosphere of hydrogen with a palladium on charcoal catalyst.[1]

  • The reaction is monitored until the theoretical amount of hydrogen is absorbed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 3-(p-methoxyphenyl)-cyclopentanone.

  • The product can be purified by distillation under reduced pressure.

Reduction of 3-(4-Methoxyphenyl)cyclopentanone to 3-(4-Methoxyphenyl)cyclopentanol

With the key ketone precursor in hand, the final step is its reduction to the target alcohol. Two common and effective methods are catalytic hydrogenation and reduction with sodium borohydride.

Method A: Catalytic Hydrogenation

This method often proceeds with high yield and can be stereoselective depending on the catalyst and conditions used.

Materials:

  • 3-(4-Methoxyphenyl)cyclopentanone

  • Ethanol or Ethyl Acetate

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

  • Hydrogen gas

Procedure:

  • Dissolve 3-(4-methoxyphenyl)cyclopentanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C or Pt/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-methoxyphenyl)cyclopentanol.

  • Purify the product by column chromatography on silica gel if necessary.

Method B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is easy to handle and provides excellent yields for the reduction of ketones to alcohols.[2][3][4]

Materials:

  • 3-(4-Methoxyphenyl)cyclopentanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(4-methoxyphenyl)cyclopentanone (1 eq.) in methanol or ethanol (10 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]

  • Extract the product with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-methoxyphenyl)cyclopentanol.[5]

  • Purify by column chromatography on silica gel if necessary.

Reduction MethodReagentSolventTemperatureTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Pt/CEthanol, Ethyl AcetateRoom Temperature>90%High yield, clean reactionRequires specialized hydrogenation equipment
Sodium BorohydrideNaBH₄Methanol, Ethanol0 °C to Room Temp>90%Mild conditions, easy workupMay require chromatographic purification
Logical Workflow for Pathway I

G cluster_precursor Precursor Synthesis cluster_reduction Reduction to Alcohol p-Methoxyphenacyl_chloride p-Methoxyphenacyl chloride Cyclopentenone_intermediate 3-(4-Methoxyphenyl) cyclopenten-2-one p-Methoxyphenacyl_chloride->Cyclopentenone_intermediate Alkaline Cyclization Ketone_precursor 3-(4-Methoxyphenyl) cyclopentanone Cyclopentenone_intermediate->Ketone_precursor Catalytic Hydrogenation Target_Alcohol 3-(4-Methoxyphenyl) cyclopentanol Ketone_precursor->Target_Alcohol Reduction (e.g., NaBH₄)

Caption: Synthesis of 3-(4-methoxyphenyl)cyclopentanol via ketone reduction.

Pathway II: Grignard Reaction with a Cyclopentanone Derivative

The formation of a carbon-carbon bond via a Grignard reaction is a classic and powerful method in organic synthesis.[6][7] In this pathway, 4-methoxyphenylmagnesium bromide is reacted with a suitable cyclopentanone derivative.

Preparation of the Grignard Reagent: 4-Methoxyphenylmagnesium Bromide

The Grignard reagent is prepared from 4-bromoanisole and magnesium metal in an anhydrous ether solvent. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[6]

Experimental Protocol: Preparation of 4-Methoxyphenylmagnesium Bromide[7]

Materials:

  • Magnesium turnings

  • 4-Bromoanisole

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Prepare a solution of 4-bromoanisole in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[8]

  • Add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.[8]

Grignard Addition to Cyclopentanone

The freshly prepared 4-methoxyphenylmagnesium bromide is then reacted with cyclopentanone to form the tertiary alcohol, which is not the target compound. To obtain the desired 3-substituted cyclopentanol, a different strategy involving a cyclopentenone is required. However, for the synthesis of a structurally related compound, 1-(4-methoxyphenyl)cyclopentanol, the reaction with cyclopentanone is appropriate.

To synthesize 3-(4-methoxyphenyl)cyclopentanol, a more sophisticated approach is needed, such as the conjugate addition of an organocuprate to cyclopentenone, which will be discussed in the next section.

Pathway III: Conjugate Addition to Cyclopentenone

Conjugate addition (or 1,4-Michael addition) of a 4-methoxyphenyl nucleophile to cyclopentenone is an elegant method to introduce the aryl group at the 3-position of the cyclopentanone ring. Organocuprates, also known as Gilman reagents, are particularly effective for this transformation due to their "soft" nucleophilic character, which favors 1,4-addition over 1,2-addition to the carbonyl group.[9]

Preparation of the Gilman Reagent: Lithium di(4-methoxyphenyl)cuprate

The Gilman reagent is typically prepared by reacting two equivalents of an organolithium or Grignard reagent with one equivalent of a copper(I) salt.[10]

Experimental Protocol: Preparation of Lithium di(4-methoxyphenyl)cuprate[10]

Materials:

  • 4-Bromoanisole

  • n-Butyllithium or Magnesium turnings

  • Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)[11]

  • Anhydrous diethyl ether or THF

Procedure:

  • Prepare 4-methoxyphenyllithium by reacting 4-bromoanisole with n-butyllithium in anhydrous ether or THF at low temperature (e.g., -78 °C), or prepare the corresponding Grignard reagent as described previously.

  • In a separate flask, suspend copper(I) iodide or copper(I) cyanide in anhydrous ether or THF at low temperature (e.g., -78 °C to 0 °C).[10]

  • Slowly add two equivalents of the 4-methoxyphenyllithium or Grignard reagent solution to the copper(I) salt suspension. The formation of the Gilman reagent is often indicated by a color change.

Conjugate Addition to Cyclopentenone

The freshly prepared Gilman reagent is then reacted with cyclopentenone to form the desired 3-substituted cyclopentanone enolate, which is subsequently protonated during workup.

Experimental Protocol: Conjugate Addition[10]

Materials:

  • Lithium di(4-methoxyphenyl)cuprate solution

  • Cyclopentenone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Cool the freshly prepared Gilman reagent solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of cyclopentenone in anhydrous ether or THF to the Gilman reagent solution.[10]

  • Stir the reaction mixture at low temperature for a specified period to allow the conjugate addition to proceed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(4-methoxyphenyl)cyclopentanone.

  • This ketone can then be reduced to the target alcohol as described in Pathway I.

Logical Workflow for Pathway III

G cluster_gilman Gilman Reagent Preparation cluster_conjugate_addition Conjugate Addition and Reduction Bromoanisole 4-Bromoanisole Organolithium 4-Methoxyphenyllithium Bromoanisole->Organolithium n-BuLi Gilman_Reagent Lithium di(4-methoxyphenyl)cuprate Organolithium->Gilman_Reagent CuI Ketone_precursor 3-(4-Methoxyphenyl) cyclopentanone Gilman_Reagent->Ketone_precursor 1,4-Addition Cyclopentenone Cyclopentenone Cyclopentenone->Ketone_precursor Target_Alcohol 3-(4-Methoxyphenyl) cyclopentanol Ketone_precursor->Target_Alcohol Reduction

Caption: Synthesis via organocuprate conjugate addition.

Pathway IV: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between aryl and vinyl or alkyl groups.[12][13][14] This reaction can be employed to synthesize a precursor to 3-(4-methoxyphenyl)cyclopentanol, such as 3-(4-methoxyphenyl)cyclopentenone.

General Reaction Scheme

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[13]

Synthesis of 3-(4-Methoxyphenyl)cyclopentenone via Suzuki-Miyaura Coupling

Reactants:

  • 3-Halocyclopentenone (e.g., 3-bromocyclopentenone) or 3-(triflyloxy)cyclopent-2-en-1-one

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Experimental Protocol: Suzuki-Miyaura Coupling (General)[12]

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halocyclopentenone or triflate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).[12]

  • Add the palladium catalyst (1-5 mol%) and a suitable ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting 3-(4-methoxyphenyl)cyclopentenone can be purified by column chromatography and then reduced to the target alcohol as described in Pathway I.

Logical Workflow for Pathway IV

G Halocyclopentenone 3-Halocyclopentenone Unsaturated_Ketone 3-(4-Methoxyphenyl) cyclopentenone Halocyclopentenone->Unsaturated_Ketone Pd Catalyst, Base Boronic_Acid 4-Methoxyphenylboronic acid Boronic_Acid->Unsaturated_Ketone Saturated_Ketone 3-(4-Methoxyphenyl) cyclopentanone Unsaturated_Ketone->Saturated_Ketone Hydrogenation Target_Alcohol 3-(4-Methoxyphenyl) cyclopentanol Saturated_Ketone->Target_Alcohol Reduction

Caption: Suzuki-Miyaura coupling approach to 3-(4-methoxyphenyl)cyclopentanol.

Characterization of 3-(4-Methoxyphenyl)cyclopentanol

The structure and purity of the synthesized 3-(4-methoxyphenyl)cyclopentanol should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons (around 3.8 ppm), and multiplets for the protons of the cyclopentyl ring, including the proton on the carbon bearing the hydroxyl group (carbinol proton).[15][16][17]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbons of the 4-methoxyphenyl group, the methoxy carbon (around 55 ppm), and the carbons of the cyclopentyl ring, including the carbon attached to the hydroxyl group (in the range of 65-80 ppm).[17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-O stretching of the methoxy group and the aromatic C-H and C=C bonds.[16]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[19]

Conclusion

The synthesis of 3-(4-methoxyphenyl)cyclopentanol can be achieved through several reliable and well-established synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, cost, and desired scale of the synthesis. The reduction of 3-(4-methoxyphenyl)cyclopentanone, which can be synthesized via classical methods or modern cross-coupling reactions, represents a robust and high-yielding approach. The conjugate addition of an organocuprate to cyclopentenone also provides an elegant and efficient route to the key ketone intermediate. This guide has provided the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable compound and its precursors.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Wilds, A. L., & McCormack, W. B. (1949). The Synthesis of 3-(p-Hydroxyphenyl)-cyclopentanone-l and Related Compounds. Journal of the American Chemical Society, 71(12), 4162-4167.
  • Jaspers, N. (2019). NaBH4 Reduction of Ketone to Alcohol.
  • González, A., et al. (2003). Stereoselective conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones. Arkivoc, 2003(11), 163-172.
  • Krische, M. J., et al. (2012).
  • Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. [Link]

  • Corey, E. J., & Posner, G. H. (1985). Conjugate addition of organocuprates generated from copper (i) cyanide and vinyl stannanes useful in prostaglandin analog synthesis. EP0133450B1.
  • Marjani, K., et al. (2010). Synthesis of some cyclopentenones and crystal structure of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. Academia.edu.
  • Sulimoff, N. (2016). Reduction using NaBH4.
  • Alibés, R., et al. (2004). Conjugate addition of organocopper reagents to gamma-alkoxybutenolides and application to the synthesis of non-racemic alkyl cyclopentenones. PubMed.
  • Organic Chemistry Explained. (2023). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Link]

  • North Carolina State University. (2013). Experiment 3 - Reduction of a Ketone. WebAssign.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. [Link]

  • University of Wisconsin-La Crosse. (n.d.). 1. Grignard Reaction. [Link]

  • Yahya-Meymandi, A., et al. (2010). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 9(2), 153-159.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 13: Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. [Link]

  • Trost, B. M., & Dong, G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(24), 14502-14561.
  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. [Link]

  • Lopušanskaja, E., et al. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions.
  • Lopušanskaja, E., et al. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Semantic Scholar.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8110-8139.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Goel, A., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

Sources

Exploratory

Structural, Synthetic, and Pharmacological Profiling of 3-(4-Methoxyphenyl)cyclopentan-1-ol

Executive Summary In modern drug discovery, functionalized carbocycles serve as critical scaffolds for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized carbocycles serve as critical scaffolds for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Among these, 3-(4-methoxyphenyl)cyclopentan-1-ol has emerged as a highly valuable chiral building block, particularly in the development of novel cardiovascular therapeutics [1].

This whitepaper provides an in-depth technical analysis of this molecule, transitioning from its strict IUPAC nomenclature and stereochemical complexity to its biocatalytic synthesis and downstream application as a pharmacophore in diazeniumdiolate nitric oxide (NO) donors. Designed for synthetic chemists and drug development professionals, this guide emphasizes mechanistic causality, scalable protocol design, and authoritative analytical validation.

IUPAC Nomenclature and Stereochemical Elucidation

The precise structural identification of a molecule is the foundational step in any regulatory filing or synthetic campaign. The common name "3-(4-methoxyphenyl)cyclopentanol" lacks the rigorous locant specificity required by modern standards.

According to the , the rigorous name is 3-(4-methoxyphenyl)cyclopentan-1-ol .

Structural Breakdown
  • Principal Functional Group: The hydroxyl (-OH) group dictates the parent structure, prioritizing the C1 position on the ring, yielding cyclopentan-1-ol .

  • Substituent: A phenyl ring substituted at its para (4-) position with a methoxy (-OCH₃) group is attached to the C3 position of the cyclopentane ring.

  • Stereocenters: The molecule possesses two chiral centers at C1 and C3. Consequently, it exists as four distinct stereoisomers: two cis-enantiomers (1S,3R and 1R,3S) and two trans-enantiomers (1S,3S and 1R,3R).

In pharmaceutical applications, the (1S,3R) isomer—specifically (1S,3R)-3-(4-methoxyphenyl)cyclopentan-1-ol —is the most highly sought-after enantiomer due to its specific spatial orientation, which is required for optimal receptor binding in downstream prodrugs [2].

Physicochemical Properties

Quantitative data for the specified (1S,3R) isomer is summarized below to aid in solvent selection and process engineering.

PropertyValue / DescriptionAnalytical Relevance
IUPAC Name (1S,3R)-3-(4-methoxyphenyl)cyclopentan-1-olRegulatory documentation
CAS Registry Number 1325231-59-1 (Specific Isomer)Database indexing
Chemical Formula C₁₂H₁₆O₂Mass spectrometry (MS) targeting
Molecular Weight 192.258 g/mol Stoichiometric calculations
Predicted Boiling Point 320.7 ± 42.0 °CDistillation / GC-MS parameters
Predicted Density 1.105 ± 0.06 g/cm³Phase separation in extraction
LogP (Estimated) ~2.5Lipophilicity for formulation

Biocatalytic Synthesis Workflow

Traditional chemical reductions (e.g., using NaBH₄ or LiAlH₄) of the precursor ketone, (R)-3-(4-methoxyphenyl)cyclopentan-1-one, typically yield an inseparable racemic mixture of cis and trans diastereomers. To achieve the strict enantiomeric excess (ee >99%) required for clinical-grade APIs, biocatalytic reduction via Ketoreductase (KRED) is the industry standard.

Mechanistic Causality in Biocatalysis

The use of a NAD-dependent KRED enzyme provides exquisite facial selectivity during the hydride transfer to the ketone carbonyl. However, KRED requires a continuous supply of the cofactor NADH. To make this process economically viable and self-validating, a cofactor recycling system using Formate Dehydrogenase (FDH) and sodium formate is coupled to the primary reaction. This drives the thermodynamic equilibrium entirely toward the alcohol product while preventing product inhibition.

Biocatalysis Substrate (R)-3-(4-methoxyphenyl) cyclopentan-1-one Enzyme Ketoreductase (KRED) + NADH Substrate->Enzyme Hydride Transfer Product (1S,3R)-3-(4-methoxyphenyl) cyclopentan-1-ol Enzyme->Product Stereoselective Reduction Recycling Formate Dehydrogenase (NADH Regeneration) Recycling->Enzyme Hydride Source

Caption: Biocatalytic synthesis workflow for stereoselective cyclopentanol production.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Substrate Solubilization: Dissolve 10.0 g of (R)-3-(4-methoxyphenyl)cyclopentan-1-one (1.0 eq) in 1,4-dioxane (10% v/v of the final reaction volume).

    • Causality: The highly lipophilic methoxyphenyl moiety severely limits aqueous solubility. 1,4-dioxane acts as a cosolvent, preventing substrate precipitation without denaturing the enzyme.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH strictly to 7.0 using 1M NaOH. Add sodium formate (2.0 eq) to the buffer.

    • Causality: Deviations below pH 6.5 risk protonating the KRED active site histidine residues, which would drastically reduce the hydride transfer rate.

  • Enzymatic Initiation: To the buffer, add NAD⁺ (0.05 eq), Formate Dehydrogenase (FDH, 2 U/mg substrate), and Ketoreductase (KRED, 5 U/mg substrate). Slowly infuse the substrate/dioxane solution under gentle agitation (200 rpm).

  • Incubation and IPC: Maintain the reactor at 30°C. Monitor the reaction at 8-hour intervals using chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Trustworthiness Check: The reaction is deemed complete when the ketone peak area is <1% relative to the alcohol product.

  • Workup and Isolation: Terminate the reaction by adding ethyl acetate (EtOAc, 1:1 v/v) to denature the enzymes and extract the product. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (1S,3R)-3-(4-methoxyphenyl)cyclopentan-1-ol as a colorless oil.

Pharmacological Application: Diazeniumdiolate NO Donors

The primary utility of (1S,3R)-3-(4-methoxyphenyl)cyclopentan-1-ol in drug development is its role as an intermediate in the synthesis of diazeniumdiolate cyclopentyl derivatives , as detailed in [3].

Drug Design Rationale

Diazeniumdiolates (NONOates) are potent nitric oxide (NO) donors. However, free diazeniumdiolates are highly unstable in systemic circulation. By chemically conjugating the diazeniumdiolate moiety to the C1 hydroxyl oxygen of our synthesized cyclopentanol, chemists create a sterically protected prodrug. The (1S,3R) stereochemistry ensures that the bulky methoxyphenyl group at C3 is oriented away from the active cleavage site, allowing specific enzymatic or hydrolytic release of NO only when the drug reaches the target vascular tissue.

Mechanism of Action (sGC-cGMP Pathway)

Upon cleavage in vivo, the released NO diffuses into vascular smooth muscle cells, triggering a well-documented signaling cascade that results in vasodilation. This is highly relevant for treating hypertension and heart failure.

Mechanism Drug Diazeniumdiolate Prodrug NO Nitric Oxide (NO) Drug->NO Enzymatic/Chemical Cleavage sGC Soluble Guanylyl Cyclase NO->sGC Heme Binding cGMP Cyclic GMP (cGMP) sGC->cGMP GTP Cyclization Effect Vasodilation cGMP->Effect PKG Activation

Caption: Pharmacological signaling pathway of diazeniumdiolate NO donors via sGC-cGMP.

Analytical Characterization Standards

To validate the integrity of the synthesized 3-(4-methoxyphenyl)cyclopentan-1-ol before downstream API conjugation, the following analytical suite must be employed:

  • ¹H-NMR (400 MHz, CDCl₃): Crucial for verifying the cis relationship between the hydroxyl and the methoxyphenyl group. The coupling constants (

    
    -values) of the protons at C1 and C3 will confirm the pseudo-equatorial/pseudo-axial orientations characteristic of the (1S,3R) conformation.
    
  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield an [M+Na]⁺ peak at m/z 215.1043, confirming the exact mass of C₁₂H₁₆O₂.

  • Chiral HPLC: Utilizing a stationary phase embedded with cellulose derivatives (e.g., Chiralpak AD-H) to definitively prove an enantiomeric excess (ee) of >99%, ensuring no trace of the (1R,3S) enantiomer remains.

References

  • Title: Comprehensive Organic Nomenclature and Structure Representation (IUPAC Blue Book) Source: PubChem / National Institutes of Health (NIH) URL: [Link]

  • Title: Diazeniumdiolate Cyclopentyl Derivatives (Patent WO2011100384A1)
Foundational

An In-depth Technical Guide to the Physical Characteristics of 3-(4-Methoxyphenyl)cyclopentanol

Forward This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 3-(4-Methoxyphenyl)cyclopentanol. Due to the limited availability of direct experimental data for...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 3-(4-Methoxyphenyl)cyclopentanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from analogous structures and established principles of organic chemistry. The insights provided are intended to guide researchers, scientists, and drug development professionals in the handling, characterization, and potential application of this molecule. All data presented herein should be considered predictive and requires experimental validation.

Molecular Structure and Foundational Properties

3-(4-Methoxyphenyl)cyclopentanol is a secondary alcohol featuring a cyclopentane ring substituted with a hydroxyl group and a 4-methoxyphenyl group. The presence of a chiral center at the carbon bearing the hydroxyl group, and another at the carbon attached to the phenyl ring, implies the existence of stereoisomers.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="OH"]; C6 [label=""]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O2 [label="O"]; C13 [label="CH3"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.95,0.31!"]; C3 [pos="-0.59,-0.81!"]; C4 [pos="0.59,-0.81!"]; C5 [pos="0.95,0.31!"]; O1 [pos="0,2!"]; C6 [pos="-1.1,-1.81!"]; C7 [pos="-0.7,-2.81!"]; C8 [pos="-1.2,-3.81!"]; C9 [pos="-2.2,-3.81!"]; C10 [pos="-2.6,-2.81!"]; C11 [pos="-2.1,-1.81!"]; C12 [pos="-1.2,-1.81!"]; O2 [pos="-3.1,-4.81!"]; C13 [pos="-3.6,-5.81!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- O1; C3 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C9 -- O2; O2 -- C13;

} dot Figure 1: 2D structure of 3-(4-Methoxyphenyl)cyclopentanol.

The molecular formula is C12H16O2, and the predicted molecular weight is approximately 192.25 g/mol . The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen of the methoxy group and the hydroxyl group), which will influence its physical properties such as boiling point and solubility.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(4-Methoxyphenyl)cyclopentanol, derived from the analysis of its constituent functional groups and data from related compounds like cyclopentanol and anisole derivatives.[1][2][3]

PropertyPredicted ValueRationale and References
Molecular Formula C12H16O2Based on structural analysis.
Molecular Weight 192.25 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquid or low melting solidCyclopentanol is a colorless liquid.[1][2] The presence of the aromatic ring may impart a slight color.
Boiling Point > 200 °CThe boiling point of cyclopentanol is ~140 °C.[1] The addition of the methoxyphenyl group will significantly increase the molecular weight and intermolecular forces, thus raising the boiling point.
Melting Point Not readily predictableThe melting point will be highly dependent on the specific stereoisomer and crystalline packing.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, chloroform)The hydroxyl group imparts some water solubility through hydrogen bonding.[2] The bulky nonpolar regions (cyclopentyl and phenyl rings) will limit water solubility but ensure solubility in organic solvents.
pKa ~16-18The pKa of the hydroxyl group is expected to be similar to that of other secondary alcohols.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-(4-Methoxyphenyl)cyclopentanol. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the cyclopentyl ring.

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

  • Carbinol Proton: A multiplet around δ 3.5-4.5 ppm for the CH-OH proton. The chemical shift and multiplicity will depend on the stereochemistry.

  • Methine Proton: A multiplet for the proton at the junction of the cyclopentyl and phenyl rings.

  • Cyclopentyl Protons: A series of complex multiplets in the range of δ 1.5-2.5 ppm.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.[4]

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR:

  • Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbon bearing the methoxy group will be the most downfield.

  • Carbinol Carbon: A signal around δ 70-80 ppm for the C-OH carbon.

  • Methine Carbon: A signal for the carbon attached to the phenyl ring.

  • Cyclopentyl Carbons: Signals in the aliphatic region, typically δ 20-45 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and methoxyphenyl groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
~1610, 1510C=C (aromatic)Stretching
~1245C-O (aryl ether)Stretching
~1040C-O (alcohol)Stretching

This data is based on typical IR absorption frequencies for the functional groups present.[4][6]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 192.

  • Key Fragments:

    • Loss of water (H₂O) from the molecular ion, [M-18]⁺.

    • Loss of the methoxy group (•OCH₃), [M-31]⁺.

    • Cleavage of the cyclopentyl ring.

    • A prominent peak corresponding to the 4-methoxyphenyl cation or related fragments.

Safety, Handling, and Storage

While specific toxicity data for 3-(4-Methoxyphenyl)cyclopentanol is not available, it should be handled with the standard precautions for laboratory chemicals.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.[7]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.[8]

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention in all cases of significant exposure.[7]

Experimental Protocols for Characterization

The following protocols outline the standard procedures for the characterization of a novel compound like 3-(4-Methoxyphenyl)cyclopentanol.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_properties Physical Property Determination synthesis Synthesis of 3-(4-Methoxyphenyl)cyclopentanol purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).[11]

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a reference point (0 ppm) for accurate chemical shift determination. Higher field strength instruments provide better signal dispersion and resolution, which is crucial for analyzing complex spectra.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a small drop can be placed between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum.[11]

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Causality: KBr and NaCl are transparent to infrared radiation in the typical analysis range. A background scan is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample holder, ensuring that the resulting spectrum is only from the sample.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify major fragmentation patterns.[11]

Causality: A volatile solvent is required to facilitate the transfer of the analyte into the gas phase for ionization. Different ionization techniques are suited for different types of molecules; ESI is a soft ionization technique suitable for polar molecules, while GC-MS with electron impact (EI) ionization provides more extensive fragmentation information.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical characteristics of 3-(4-Methoxyphenyl)cyclopentanol. The information presented, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers. Experimental validation of these predicted properties is a necessary next step for any application of this compound.

References

  • Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • (S)-3-(4-Methoxyphenyl)cyclopentan-1-one | C12H14O2 | CID 14090909 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - AA Blocks. (2025, January 18). Retrieved from [Link]

  • cyclopentanol, 96-41-3 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • 1-[3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry, 39, 2095-2110.
  • 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem. (n.d.). Retrieved from [Link]

  • Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof. (n.d.). Google Patents.
  • Cyclopentanol synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • 3-(4-Methoxyphenyl)propanal - SpectraBase. (n.d.). Retrieved from [Link]

  • 3-(4-methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one - PubChemLite. (n.d.). Retrieved from [Link]

  • Marjani, K., et al. (n.d.). Synthesis of some cyclopentenones and crystal structure of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. Academia.edu.
  • Safety Data Sheet: Cyclopentanol - Carl ROTH. (n.d.). Retrieved from [Link]

  • Chemical Properties of Cyclopentanol (CAS 96-41-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Understanding the Structure of Cyclopentanol: A Deep Dive - Oreate AI Blog. (2025, December 22). Retrieved from [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]

  • Showing Compound Cyclopentanol (FDB004659) - FooDB. (2010, April 8). Retrieved from [Link]

Sources

Exploratory

Stereoisomers of 3-(4-Methoxyphenyl)cyclopentanol: A Comprehensive Guide to Stereoselective Synthesis and Validation

Executive Summary The functionalization of cyclopentyl rings is a cornerstone in modern medicinal chemistry. Specifically, 3-(4-methoxyphenyl)cyclopentanol is a privileged pharmacophore and a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cyclopentyl rings is a cornerstone in modern medicinal chemistry. Specifically, 3-(4-methoxyphenyl)cyclopentanol is a privileged pharmacophore and a critical intermediate in the synthesis of diazeniumdiolate cyclopentyl derivatives, which function as targeted nitric oxide (NO) donors for cardiovascular and oncology indications[1].

Because the cyclopentane ring possesses two chiral centers (C1 and C3), the molecule exists as four distinct stereoisomers. The spatial orientation of the hydroxyl group relative to the aryl moiety dictates the biological target affinity, metabolic stability, and the release kinetics of subsequent prodrugs. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the stereoselective synthesis of these isomers, leveraging Rhodium-catalyzed asymmetric conjugate addition[2] and biocatalytic reduction.

Stereochemical Landscape

As a 1,3-disubstituted cyclopentane, 3-(4-methoxyphenyl)cyclopentanol contains two stereocenters, resulting in


 possible stereoisomers. These isomers are categorized into two diastereomeric pairs: the cis-isomers (substituents on the same face) and the trans-isomers (substituents on opposite faces).

Due to the conformational flexibility of the five-membered ring (rapidly interconverting between envelope and half-chair conformations), thermodynamic control alone is insufficient for high diastereoselectivity. Absolute stereocontrol requires highly specific catalytic environments.

G Root 3-(4-Methoxyphenyl) cyclopentanol Cis Cis Diastereomer (Substituents same face) Root->Cis Relative Stereochemistry Trans Trans Diastereomer (Substituents opposite faces) Root->Trans Cis1 (1R, 3S)-Isomer Cis->Cis1 Enantiomer A Cis2 (1S, 3R)-Isomer Cis->Cis2 Enantiomer B Trans1 (1R, 3R)-Isomer Trans->Trans1 Enantiomer C Trans2 (1S, 3S)-Isomer Trans->Trans2 Enantiomer D

Logic tree illustrating the four stereoisomers of 3-(4-methoxyphenyl)cyclopentanol.

Mechanistic Pathways for Stereoselective Synthesis

To achieve absolute stereocontrol, the synthesis is decoupled into two distinct asymmetric operations: setting the C3 stereocenter via a carbon-carbon bond formation, followed by setting the C1 stereocenter via a diastereoselective ketone reduction.

Step 1: Asymmetric Conjugate Addition (Setting C3)

The C3 stereocenter is established using a of 4-methoxyphenylboronic acid to 2-cyclopentenone[2].

  • Causality of Catalyst Selection: A Rh(I) precursor (e.g.,

    
    ) complexed with a chiral biaryl diphosphine ligand like (R)-BINAP creates a rigid chiral pocket. The steric bulk of the BINAP naphthyl rings effectively blocks one face of the Rh-coordinated enone. Consequently, the migratory insertion of the arylrhodium species occurs exclusively from the unshielded face, yielding (R)-3-(4-methoxyphenyl)cyclopentanone with >95% enantiomeric excess (ee).
    
Step 2: Diastereoselective Ketone Reduction (Setting C1)

With the C3 center fixed, the C1 ketone must be reduced. The choice of reducing agent dictates the cis vs. trans outcome.

  • Chemical Approach (Steric Control): Bulky hydride donors like L-Selectride (lithium tri-sec-butylborohydride) attack the ketone from the less sterically hindered face. In 3-substituted cyclopentanones, this pseudo-axial attack generally yields the cis-alcohol. However, diastereomeric ratios (dr) often plateau at ~85-90% due to ring flexibility.

  • Biocatalytic Approach (Enzymatic Control): provide exquisite enantio- and diastereocontrol. By screening a KRED panel, specific enzymes can be identified that force the substrate into an active site conformation that yields either the trans or cis isomer with >99% dr, overcoming the inherent thermodynamic limitations of the cyclopentane ring.

Workflow SM 2-Cyclopentenone + 4-MeO-PhB(OH)2 RhCat Rh(I) / (R)-BINAP Asymmetric Addition SM->RhCat Ketone (R)-3-(4-Methoxyphenyl) cyclopentanone RhCat->Ketone Sets C3 Stereocenter KRED Biocatalytic Reduction (KRED / NADPH) Ketone->KRED Diastereoselective Control ChemRed Chemical Reduction (L-Selectride) Ketone->ChemRed Steric-guided Reduction Prod1 (1S, 3R)-Isomer (>99% dr/ee) KRED->Prod1 Prod2 (1R, 3R)-Isomer (~85% dr) ChemRed->Prod2

Synthetic workflow mapping catalyst selection to stereospecific outcomes.

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes based on the combination of chiral ligands and reduction methodologies.

Target StereoisomerRelative GeometryC3 Catalyst SystemC1 Reduction MethodTypical ee (%)Typical dr (%)
(1S, 3R) TransRh(I) / (R)-BINAPKRED-130 (Biocatalytic)> 98.0> 99.0
(1R, 3S) TransRh(I) / (S)-BINAPKRED-130 (Biocatalytic)> 98.0> 99.0
(1R, 3R) CisRh(I) / (R)-BINAPL-Selectride (Chemical)> 95.0~ 85.0 - 90.0
(1S, 3S) CisRh(I) / (S)-BINAPL-Selectride (Chemical)> 95.0~ 85.0 - 90.0

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that act as go/no-go checkpoints, ensuring that stereochemical fidelity is maintained before downstream processing.

Protocol A: Synthesis of (R)-3-(4-Methoxyphenyl)cyclopentanone
  • Complexation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with

    
     (0.025 eq) and (R)-BINAP (0.055 eq). Add degassed 1,4-dioxane (0.2 M) and stir at 25°C for 30 minutes to pre-form the active chiral Rh-complex.
    
  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.5 eq) and 2-cyclopentenone (1.0 eq). Introduce aqueous KOH (0.1 eq, 1.0 M) to activate the boronic acid via the formation of a reactive boronate species.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 50°C for 12 hours. Mechanistic Note: Mild heating ensures optimal catalytic turnover without accelerating non-catalyzed, racemic background reactions.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 50 µL aliquot, quench with EtOAc, filter through a silica plug, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Acceptance Criteria: Conversion > 95%; Enantiomeric excess > 95% ee. Do not proceed to reduction if ee is sub-optimal.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography to yield the pure ketone.
    
Protocol B: Biocatalytic Reduction to (1S,3R)-3-(4-Methoxyphenyl)cyclopentanol
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Recycling System: To the buffer, add Ketoreductase (KRED-130, 10 wt% relative to substrate) and

    
     (0.05 eq). Add glucose dehydrogenase (GDH, 5 wt%) and D-glucose (2.0 eq). Mechanistic Note: The GDH/glucose system recycles the expensive 
    
    
    
    back to
    
    
    , driving the equilibrium toward the alcohol while minimizing reagent costs.
  • Substrate Addition: Dissolve (R)-3-(4-methoxyphenyl)cyclopentanone in DMSO (10% v/v final concentration) and add dropwise to the enzymatic buffer to prevent protein precipitation.

  • Reaction: Incubate the biphasic mixture at 30°C with orbital shaking at 250 rpm for 24 hours.

  • Self-Validation Checkpoint (IPC 2): Extract a 100 µL aliquot with Methyl tert-butyl ether (MTBE), centrifuge, and analyze the organic layer via GC-FID or Chiral HPLC.

    • Acceptance Criteria: Ketone conversion > 99%; Diastereomeric ratio > 98:2.

  • Workup: Extract the bulk aqueous phase with MTBE (3x), dry the combined organics over

    
    , and evaporate to yield the stereopure (1S,3R)-3-(4-methoxyphenyl)cyclopentanol.
    

References

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. URL:[Link]

  • Waterhouse, A. L., et al. (2014). Diazeniumdiolate cyclopentyl derivatives. U.S. Patent No. 8,648,058 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412-1419. URL:[Link]

Sources

Foundational

3-(4-Methoxyphenyl)cyclopentanol literature review

The following is an in-depth technical guide on 3-(4-Methoxyphenyl)cyclopentanol , structured for researchers and drug development professionals. High-Value Chiral Scaffold for Medicinal Chemistry & PDE-4 Inhibition [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-(4-Methoxyphenyl)cyclopentanol , structured for researchers and drug development professionals.

High-Value Chiral Scaffold for Medicinal Chemistry & PDE-4 Inhibition [1]

Executive Summary & Chemical Identity

3-(4-Methoxyphenyl)cyclopentanol is a disubstituted cycloalkane widely utilized as a privileged scaffold in the synthesis of phosphodiesterase-4 (PDE-4) inhibitors, nitric oxide-releasing prodrugs (diazeniumdiolates), and estrogen receptor modulators.[1][2] Its structural value lies in the 1,3-disubstitution pattern , which offers a defined vector for projecting the methoxyphenyl pharmacophore while maintaining a specific spatial relationship with the hydroxyl handle.

This guide details the synthesis, stereochemical control, and analytical characterization of this compound, focusing on the critical separation of cis and trans diastereomers.[2]

Chemical Profile
PropertyDetail
IUPAC Name 3-(4-Methoxyphenyl)cyclopentan-1-ol
CAS Number (Racemic) 1267388-03-3
CAS Number (1S, 3R) 1325231-59-1
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Key Functionality Secondary Alcohol, Aryl Ether, Chiral Centers (C1, C3)

Synthetic Strategy & Protocols

The synthesis of 3-(4-methoxyphenyl)cyclopentanol is a two-stage process:

  • Conjugate Addition: Introduction of the aryl group to 2-cyclopenten-1-one.

  • Stereoselective Reduction: Conversion of the ketone to the alcohol with diastereomeric control.

Workflow Visualization

The following diagram illustrates the divergent pathways to access either the racemic mixture or enantiopure isomers.

SynthesisPath Start 2-Cyclopenten-1-one Ketone 3-(4-Methoxyphenyl) cyclopentan-1-one Start->Ketone Route A: Grignard (Racemic) Start->Ketone Route B: Rh-Cat (Chiral) Reagent1 4-Methoxyphenyl Magnesium Bromide (CuI Cat.) Reagent1->Start Reagent2 4-Methoxyphenyl Boronic Acid (Rh Cat., BINAP) Reagent2->Start Prod_Mix Cis/Trans Mixture (Thermodynamic) Ketone->Prod_Mix Non-selective Prod_Cis Cis-Isomer (Kinetic) (>90% Selectivity) Ketone->Prod_Cis Steric Control Red_NaBH4 Reduction: NaBH4 (Small Hydride) Red_NaBH4->Ketone Red_LSel Reduction: L-Selectride (Bulky) Red_LSel->Ketone

Caption: Divergent synthesis pathways. Route A utilizes organocuprate chemistry for racemic scale-up; Route B utilizes Rh-catalysis for enantioselective formation.[1] Reduction conditions dictate diastereomeric ratio.

Protocol A: Copper-Catalyzed Conjugate Addition (Racemic)

This method is preferred for large-scale preparation where chirality is not initially required or will be resolved later.[1]

Mechanism & Causality: Direct addition of Grignard reagents to enones typically results in 1,2-addition (attacking the carbonyl). To force 1,4-addition (Michael addition), a Copper(I) salt is essential.[1][2] It forms a softer organocuprate species that prefers the softer


-carbon of the enone.

Step-by-Step Methodology:

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, dissolve CuI (10 mol%) and LiCl (20 mol%) in anhydrous THF. Stir until a clear solution forms (solubilization of Cu species).

  • Cooling: Cool the mixture to -78°C.

  • Grignard Formation: Add 4-methoxyphenylmagnesium bromide (1.2 equiv) dropwise. Stir for 30 mins to form the cuprate.

  • Addition: Add TMSCl (2.0 equiv) followed immediately by a solution of 2-cyclopenten-1-one (1.0 equiv) in THF dropwise.

    • Technical Insight: TMSCl acts as a Lewis acid to activate the enone and traps the intermediate enolate as a silyl enol ether, significantly accelerating the reaction and improving yield.

  • Quench: Warm to 0°C and quench with saturated NH₄Cl (aq).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Hydrolysis: Treat the crude silyl enol ether with mild acid (1N HCl) or TBAF to regenerate the ketone: 3-(4-methoxyphenyl)cyclopentanone .[1]

Protocol B: Diastereoselective Reduction (Cis/Trans Control)

The reduction of the ketone determines the final stereochemistry.[3] The 3-substituent creates a steric bias.[1]

ReagentConditionsMajor ProductMechanism
NaBH₄ MeOH, 0°CMixture (~1:1 to 60:40 Trans) Small hydride attacks from both axial and equatorial trajectories with little discrimination.[1]
L-Selectride THF, -78°CCis-Isomer (>90:10) The bulky hydride attacks from the less hindered face (away from the aryl group), forcing the hydroxyl to the cis position relative to the aryl ring.

Protocol for Cis-Enrichment (L-Selectride):

  • Dissolve 3-(4-methoxyphenyl)cyclopentanone (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.[1][3]

  • Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 20 mins.

  • Stir at -78°C for 2 hours.

  • Oxidative Workup: Carefully add MeOH (to quench excess hydride), followed by 30% H₂O₂ and 3M NaOH.[2]

    • Safety Note: This step destroys the organoboron byproducts. It is exothermic; keep cold.

  • Extract with ether. The product is predominantly (1S,3R/1R,3S)-3-(4-methoxyphenyl)cyclopentanol (cis-racemate).[1][2]

Analytical Characterization & Stereochemistry

Distinguishing the cis and trans isomers is critical for structure-activity relationship (SAR) studies.[1]

NMR Spectroscopy

The relative configuration is assigned based on the multiplicity and coupling constants of the carbinol proton (H-1).

  • Trans-Isomer (1,3-trans):

    • The H-1 proton is typically in a pseudo-equatorial position (assuming the bulky aryl group is pseudo-equatorial).

    • Signal: Appears as a broad multiplet.

    • Coupling: Smaller

      
       values due to lack of anti-periplanar neighbors.
      
  • Cis-Isomer (1,3-cis):

    • The H-1 proton is pseudo-axial.[1]

    • Signal: Often appears as a distinct quartet or quintet.

    • Coupling: Shows larger vicinal coupling constants (

      
       Hz) with adjacent axial protons.[1]
      
HPLC Separation

For enantiomeric separation of the final alcohols:

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/Isopropanol (90:10 to 95:5).[1][2]

  • Detection: UV at 254 nm (exploiting the anisole chromophore).

Applications in Drug Discovery

PDE-4 Inhibitors

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a known pharmacophore for Phosphodiesterase-4 (PDE-4) inhibition (e.g., Rolipram analogs).[1][4] 3-(4-Methoxyphenyl)cyclopentanol serves as a rigidified bioisostere, reducing conformational entropy and potentially increasing binding affinity.[1]

Nitric Oxide (NO) Donors

Research indicates this scaffold is used to attach diazeniumdiolate groups.[1][2] The secondary alcohol reacts with reagents like PABA/NO to form prodrugs that release NO specifically in metabolic conditions, useful for treating hypertension or glaucoma.

Estrogen Receptor Modulators

The 4-methoxyphenyl group mimics the phenolic A-ring of estradiol. The cyclopentane ring acts as a spacer, positioning the hydroxyl group to interact with Helix-12 of the Estrogen Receptor (ER), making it a candidate for SERM (Selective Estrogen Receptor Modulator) development.[2]

References

  • Synthesis of PDE-4 Inhibitors: Yahya-Meymandi, A., et al. "Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor."[1][4] Asian Journal of Chemistry, vol. 24, no.[2] 11, 2012.

  • Diazeniumdiolate Derivatives: "Diazeniumdiolate Cyclopentyl Derivatives and Methods of Use." World Intellectual Property Organization, WO2011100384A1.[2]

  • Stereoselective Reduction Logic: BenchChem Technical Whitepaper. "Strategies to Improve the Yield of cis-3-(Hydroxymethyl)cyclopentanol Synthesis."

  • Conjugate Addition Methodology: Collins, D. J., & Jacobs, H. A.[2][5] "Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs." Australian Journal of Chemistry, 1986.[2][5] [1][2]

  • General Cyclopentenone Functionalization: "Synthesis of Chiral Cyclopentenones." Chemical Reviews, ACS Publications.[2] [1][2]

Sources

Exploratory

An In-depth Technical Guide to the Early-Stage Research of 3-(4-Methoxyphenyl)cyclopentanol

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Screening Foreword The intersection of novel chemical scaffolds and unmet medical needs is the crucible of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Screening

Foreword

The intersection of novel chemical scaffolds and unmet medical needs is the crucible of modern drug discovery. Within this dynamic landscape, small molecules containing privileged structures—motifs known to interact with specific biological targets—serve as invaluable starting points for research endeavors. The 3-(4-methoxyphenyl)cyclopentanol scaffold represents one such intriguing starting point. Its structural similarity to precursors of potential phosphodiesterase-4 (PDE4) inhibitors and other biologically active cyclopentane derivatives suggests a rich, yet underexplored, therapeutic potential.[1][2] This guide provides a comprehensive framework for the initial stages of research into this molecule, from its synthesis and structural verification to its preliminary biological evaluation. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for any subsequent drug development program.

Physicochemical Properties of 3-(4-Methoxyphenyl)cyclopentanol

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₂H₁₆O₂Based on chemical structure
Molecular Weight 192.25 g/mol Calculated from molecular formula
LogP (Octanol/Water) ~2.0 - 2.5Estimated based on similar structures[3]
Boiling Point Not DeterminedExpected to be a high-boiling liquid or low-melting solid
Appearance Colorless oil or off-white solidInferred from similar compounds[4]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in waterBased on polarity of functional groups

Synthesis and Purification of 3-(4-Methoxyphenyl)cyclopentanol

The synthesis of 3-(4-methoxyphenyl)cyclopentanol can be efficiently achieved via a Grignard reaction between a suitable organometallic reagent derived from a brominated precursor and cyclopentanone. This approach is well-documented for the synthesis of related tertiary alcohols.[1] An alternative would be the reduction of the corresponding ketone, (S)-3-(4-Methoxyphenyl)cyclopentan-1-one.[3]

Proposed Synthetic Pathway: Grignard Reaction

The chosen synthetic route involves the formation of a Grignard reagent from 4-bromoanisole, followed by its nucleophilic addition to cyclopentanone.

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard_Reagent  Dry THF Mg Mg turnings Mg->Grignard_Reagent Intermediate Magnesium alkoxide intermediate Grignard_Reagent->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Final_Product 3-(4-Methoxyphenyl)cyclopentanol Intermediate->Final_Product  aq. NH4Cl

Caption: Proposed synthesis of 3-(4-Methoxyphenyl)cyclopentanol via Grignard reaction.

Detailed Experimental Protocol

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

    • In the dropping funnel, dissolve 4-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small amount of the 4-bromoanisole solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve cyclopentanone (1.1 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3-(4-methoxyphenyl)cyclopentanol.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques should be employed.

Characterization_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (e.g., GC-MS) Synthesized_Product->MS FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Purity Purity Assessment (e.g., HPLC, GC) Synthesized_Product->Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation Purity->Structural_Confirmation

Caption: Workflow for the structural characterization and purity assessment.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl group (two doublets in the ~6.8-7.2 ppm region), a singlet for the methoxy group protons (~3.8 ppm), and a series of multiplets for the cyclopentyl ring protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring, including the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25). Fragmentation patterns can provide further structural information. For instance, a loss of water (M-18) is a common fragmentation for alcohols.[1]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C-O stretching bands.[1]

Proposed Early-Stage Biological Evaluation

Based on the structural features of 3-(4-methoxyphenyl)cyclopentanol and the known biological activities of similar molecules, a targeted yet broad initial screening approach is recommended. The presence of the methoxyphenyl group and the cyclopentanol core suggests potential interactions with various biological targets.[2][7][8]

Rationale for Target Selection
  • Phosphodiesterase-4 (PDE4) Inhibition: A structurally related compound, 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, has been synthesized as a potential PDE4 inhibitor.[1] PDE4 is a well-validated target for inflammatory diseases such as asthma and COPD. Therefore, assessing the inhibitory activity of the title compound against PDE4 is a logical first step.

  • Antiproliferative Activity: Many small molecules containing cyclopentane rings have demonstrated cytotoxic effects against various cancer cell lines.[2][7] An initial screen against a panel of cancer cell lines will provide a broad assessment of any potential anticancer activity.

Proposed Biological Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary/Follow-up Studies Compound 3-(4-Methoxyphenyl)cyclopentanol PDE4_Assay PDE4 Inhibition Assay (Biochemical) Compound->PDE4_Assay Cytotoxicity_Assay Cytotoxicity Screen (e.g., MTT assay on cancer cell line) Compound->Cytotoxicity_Assay Hit_PDE4 Hit Confirmation (IC₅₀ determination) PDE4_Assay->Hit_PDE4 Hit_Cyto Hit Confirmation (GI₅₀ determination) Cytotoxicity_Assay->Hit_Cyto Selectivity_Panel PDE Selectivity Profiling Hit_PDE4->Selectivity_Panel Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis) Hit_Cyto->Mechanism_Study

Caption: A proposed screening cascade for the initial biological evaluation.

Experimental Protocols for Biological Assays

PDE4 Inhibition Assay (Biochemical)

This assay measures the ability of the test compound to inhibit the hydrolysis of cyclic AMP (cAMP) by the PDE4 enzyme.

Protocol:

  • Reconstitute recombinant human PDE4 enzyme in assay buffer.

  • Prepare a serial dilution of 3-(4-methoxyphenyl)cyclopentanol in DMSO, then dilute further in assay buffer.

  • In a 96-well plate, add the test compound dilutions, a positive control (e.g., Rolipram), and a negative control (DMSO vehicle).

  • Add the PDE4 enzyme to all wells except the background control.

  • Initiate the reaction by adding the fluorescently labeled cAMP substrate.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop reagent containing a binding agent for the hydrolyzed product.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required for 50% inhibition).

Cytotoxicity Assay (MTT-based)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Protocol:

  • Seed a human cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.

  • Prepare a serial dilution of 3-(4-methoxyphenyl)cyclopentanol in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions, a positive control (e.g., doxorubicin), and a negative control (vehicle).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT reagent to each well and incubate for another 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Summary and Future Directions

The successful synthesis and characterization of 3-(4-methoxyphenyl)cyclopentanol will provide the necessary foundation for a thorough biological investigation. The proposed screening cascade will offer initial insights into its potential as a modulator of PDE4 or as an antiproliferative agent.

Positive results in either of these primary assays would warrant further investigation:

  • If active as a PDE4 inhibitor: The next steps would involve assessing its selectivity against other PDE families, exploring its effects in cell-based models of inflammation, and initiating a structure-activity relationship (SAR) study by synthesizing and testing analogs.

  • If active as a cytotoxic agent: Follow-up studies would focus on determining its mechanism of action (e.g., induction of apoptosis, cell cycle arrest), evaluating its activity against a broader panel of cancer cell lines, and potentially identifying its molecular target.[7]

This structured approach, from rational synthesis to targeted biological screening, provides a robust framework for the early-stage evaluation of 3-(4-methoxyphenyl)cyclopentanol, paving the way for its potential development as a novel therapeutic agent.

References

  • Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • CymitQuimica. (n.d.). (3-(Cyclopentyloxy)-4-Methoxyphenyl)Methanol. CymitQuimica.
  • PubChem. (n.d.). (S)-3-(4-Methoxyphenyl)cyclopentan-1-one. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PubMed Central.
  • Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Cyclopentanol synthesis.
  • Google Patents. (n.d.). US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof.
  • The Good Scents Company. (n.d.). cyclopentanol, 96-41-3.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentanol (CAS 96-41-3).
  • FooDB. (2010, April 8). Showing Compound Cyclopentanol (FDB004659).
  • MDPI. (2022, September 26). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 3-(4-Methoxyphenyl)cyclopentanol

This Application Note is structured to provide a comprehensive, field-validated protocol for the stereoselective synthesis of 3-(4-Methoxyphenyl)cyclopentanol. It prioritizes the asymmetric synthesis pathway, ensuring th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for the stereoselective synthesis of 3-(4-Methoxyphenyl)cyclopentanol. It prioritizes the asymmetric synthesis pathway, ensuring the production of a single stereoisomer with high enantiomeric and diastereomeric purity, which is the gold standard in drug development.

Abstract

This guide details the high-purity synthesis of (1R,3R)-3-(4-methoxyphenyl)cyclopentanol , a privileged scaffold in medicinal chemistry found in phosphodiesterase (PDE) inhibitors and GPCR modulators. The protocol utilizes a Rhodium-catalyzed asymmetric conjugate addition to establish the C3 stereocenter with high enantiomeric excess (>96% ee), followed by a substrate-controlled diastereoselective reduction using Lithium Tri-sec-butylborohydride (L-Selectride) to install the C1 hydroxyl group with high cis-selectivity (>95:5 dr).

Introduction & Retrosynthetic Analysis

The 1,3-disubstituted cyclopentane core presents a unique stereochemical challenge due to the flexibility of the five-membered ring. Achieving high stereocontrol requires a sequential approach: first establishing the absolute configuration of the aryl substituent, then utilizing that stereocenter to direct the formation of the alcohol.

Strategic Pathway
  • Step 1 (Enantioselective C-C Bond Formation): We employ the Hayashi-Miyaura reaction. Unlike copper-catalyzed Grignard additions which are often racemic or require unstable organometallics, the Rhodium-catalyzed addition of arylboronic acids is air-stable, highly enantioselective, and functional group tolerant.

  • Step 2 (Diastereoselective Reduction): The resulting ketone, (3R)-3-(4-methoxyphenyl)cyclopentanone, undergoes reduction.

    • Target: Cis-isomer (1,3-syn).

    • Reagent: L-Selectride .[1][2][3][4] This bulky hydride donor attacks from the less hindered face (opposite the aryl group), forcing the hydroxyl group into the cis relationship.

    • Note: Use of small hydrides like NaBH₄ typically yields a difficult-to-separate trans-enriched mixture.

Reaction Scheme

ReactionScheme SM1 Cyclopent-2-enone Inter (R)-3-(4-Methoxyphenyl) cyclopentanone (>96% ee) SM1->Inter Step 1: Rh(acac)(C2H4)2 (R)-BINAP, Dioxane/H2O 100°C, 3h SM2 4-Methoxyphenyl- boronic acid SM2->Inter Prod (1R,3R)-3-(4-Methoxyphenyl) cyclopentanol (Cis-isomer, >95:5 dr) Inter->Prod Step 2: L-Selectride THF, -78°C Steric Control

Caption: Two-step stereoselective synthesis pathway utilizing asymmetric conjugate addition followed by bulky hydride reduction.

Detailed Protocol

Step 1: Asymmetric Synthesis of (R)-3-(4-Methoxyphenyl)cyclopentanone

Objective: Install the aryl group with high enantioselectivity.

Reagents & Materials:

  • Cyclopent-2-enone (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [Rh(OH)(cod)]₂ dimer (1.5 mol%) or Rh(acac)(C₂H₄)₂ (3 mol%)

  • (R)-BINAP (3.3 mol%)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Argon or Nitrogen atmosphere

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve the Rhodium precursor and (R)-BINAP in 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active chiral catalyst species.

  • Substrate Addition: Add 4-methoxyphenylboronic acid and water. Stir for 5 minutes.

  • Reaction: Add cyclopent-2-enone dropwise. Heat the mixture to 100°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The enone spot (Rf ~0.4) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%.

    • Stereochemistry: >96% ee (Determine by Chiral HPLC: Chiralcel OD-H column).

Step 2: Diastereoselective Reduction to (1R,3R)-3-(4-Methoxyphenyl)cyclopentanol

Objective: Reduce the ketone to the alcohol with high cis-selectivity.

Mechanism: The bulky sec-butyl groups of L-Selectride prevent attack from the face occupied by the 4-methoxyphenyl group (pseudo-equatorial in the envelope conformation). Hydride delivery occurs from the "trans" face, pushing the forming hydroxyl group "cis" to the phenyl ring.

Reagents:

  • (R)-3-(4-Methoxyphenyl)cyclopentanone (1.0 equiv)

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Anhydrous THF

  • Workup: 30% H₂O₂, 3M NaOH

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask. Cool to -78°C (Dry ice/Acetone bath). Maintain strict inert atmosphere.

  • Dissolution: Dissolve the ketone from Step 1 in anhydrous THF (0.1 M concentration).

  • Addition: Add L-Selectride solution dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Critical: Maintain internal temperature below -70°C to maximize diastereoselectivity.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench (Oxidative Workup):

    • Caution: This step is exothermic and generates gas.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add 3M NaOH (2 equiv) dropwise.

    • Add 30% H₂O₂ (3 equiv) dropwise. Note: This oxidizes the organoboron byproducts to facilitate removal.

    • Stir vigorously for 30 minutes at room temperature.

  • Extraction: Dilute with Et₂O. Wash organic layer with water (2x) and brine (1x).

  • Purification: Flash chromatography (SiO₂, 20-30% EtOAc in Hexanes).

    • Expected Yield: 90-95%.

    • Selectivity: >95:5 cis:trans ratio.

Analytical Data & Validation

Expected NMR Signatures
IsomerKey Signal (H-1 Methine)Coupling Constants (J)Interpretation
Cis (Major) δ ~4.3-4.5 ppm (m)J ~ 6-8 HzPseudo-equatorial H (Axial OH); narrower splitting pattern.
Trans (Minor) δ ~4.0-4.2 ppm (q)J ~ 10-12 HzPseudo-axial H (Equatorial OH); wider splitting due to diaxial coupling.
Troubleshooting Guide
IssueProbable CauseSolution
Low ee in Step 1 Catalyst degradation (O₂ exposure) or impure Boronic Acid.Degas solvents thoroughly (freeze-pump-thaw). Recrystallize boronic acid.
Low dr in Step 2 Temperature too high during addition.Ensure -78°C is maintained. Add L-Selectride slower.
Incomplete Reduction Moisture in L-Selectride.Titrate L-Selectride or use a fresh bottle.
Boron Emulsion Incomplete oxidative workup.Increase stirring time with NaOH/H₂O₂. Ensure pH > 10 during quench.

Workflow Diagram

Workflow cluster_step1 Step 1: Asymmetric Conjugate Addition cluster_step2 Step 2: Diastereoselective Reduction S1_Prep Prepare Rh/BINAP Catalyst (Dioxane, 15 min, RT) S1_Rxn Add Enone + ArB(OH)2 (100°C, 3-5h) S1_Prep->S1_Rxn S1_Workup Aq. Workup & Flash Column (Yield: ~88%, >96% ee) S1_Rxn->S1_Workup S2_Cool Cool Ketone/THF to -78°C S1_Workup->S2_Cool Intermediate Transfer S2_Add Add L-Selectride Dropwise (Maintain T < -70°C) S2_Cool->S2_Add S2_Quench Oxidative Quench (NaOH / H2O2) S2_Add->S2_Quench S2_Final Isolate Cis-Alcohol (>95:5 dr) S2_Quench->S2_Final

Caption: Operational workflow for the sequential asymmetric synthesis and stereoselective reduction.

References

  • Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cycloalkenones." Journal of the American Chemical Society, 1998. Link (Fundamental methodology for Step 1).

  • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972. Link (Core reference for L-Selectride stereocontrol).

  • Paquette, L. A. "Stereocontrolled Synthesis of Cyclopentane Derivatives." Organic Reactions, 2004.[5] (General review of cyclopentane stereochemistry).

  • BenchChem Technical Support. "L-Selectride® Reduction of Cyclopentanone Protocol." Link (Practical handling of L-Selectride).

Sources

Application

Grignard reaction for 3-(4-Methoxyphenyl)cyclopentanol synthesis

Application Note: Two-Step Synthesis of 3-(4-Methoxyphenyl)cyclopentanol via Cu-Catalyzed Conjugate Addition and Hydride Reduction Strategic Overview & Mechanistic Rationale The synthesis of 3-(4-methoxyphenyl)cyclopenta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of 3-(4-Methoxyphenyl)cyclopentanol via Cu-Catalyzed Conjugate Addition and Hydride Reduction

Strategic Overview & Mechanistic Rationale

The synthesis of 3-(4-methoxyphenyl)cyclopentanol presents a unique regiochemical and stereochemical challenge. A direct Grignard addition to 3-hydroxycyclopentanone is synthetically inefficient; the unprotected hydroxyl group would immediately quench the organomagnesium reagent, necessitating orthogonal protecting group strategies that inflate step count and reduce overall yield.

To bypass this, a highly efficient, self-validating two-step sequence is employed:

  • Regioselective Carbon-Carbon Bond Formation: The carbon framework is assembled via a 1,4-conjugate addition of 4-methoxyphenylmagnesium bromide to cyclopent-2-en-1-one. Because Grignard reagents are "hard" nucleophiles that typically favor direct 1,2-addition to the carbonyl carbon, a Copper(I) catalyst is introduced. The transmetalation of the Grignard reagent with Cu(I) generates an organocuprate intermediate—a "soft" nucleophile that selectively attacks the

    
    -carbon of the enone to yield 3-(4-methoxyphenyl)cyclopentanone [1].
    
  • Diastereoselective Carbonyl Reduction: The resulting ketone is reduced using Sodium Borohydride (NaBH

    
    ). The bulky 4-methoxyphenyl group at the C3 position sterically shields one face of the cyclopentanone ring. Consequently, the hydride preferentially attacks from the less hindered trans face, yielding the cis-3-(4-methoxyphenyl)cyclopentanol as the major diastereomer [2].
    

Reaction Workflow

SynthesisWorkflow Start Cyclopent-2-en-1-one Grignard 4-Methoxyphenylmagnesium Bromide + CuI (cat.) Start->Grignard THF, -78 °C Intermediate 3-(4-Methoxyphenyl) cyclopentanone Grignard->Intermediate 1,4-Conjugate Addition NH4Cl Quench Reduction NaBH4 / MeOH 0 °C to RT Intermediate->Reduction Isolation & Setup Product 3-(4-Methoxyphenyl) cyclopentanol (cis/trans mixture) Reduction->Product Carbonyl Reduction

Workflow for the two-step synthesis of 3-(4-methoxyphenyl)cyclopentanol.

Step 1: Copper-Catalyzed 1,4-Conjugate Addition

Table 1: Stoichiometry and Reaction Parameters for Step 1

Reagent / Material Equivalents Amount (for 10 mmol scale) Role
Cyclopent-2-en-1-one 1.0 eq 821 mg (10.0 mmol) Electrophile
4-Methoxyphenylmagnesium bromide 1.2 eq 24.0 mL (0.5 M in THF) Nucleophile
Copper(I) Iodide (CuI) 0.05 eq 95 mg (0.5 mmol) Catalyst
Anhydrous THF - 30.0 mL Solvent

| Saturated NH


Cl (aq) | - | 20.0 mL | Quench / Proton source |

Detailed Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes to ensure an inert atmosphere.

  • Catalyst Activation: Add 95 mg of CuI to the flask, followed by 20 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Cuprate Formation: Dropwise add 24.0 mL of 4-methoxyphenylmagnesium bromide (0.5 M in THF) via syringe over 10 minutes. Stir the mixture at -78 °C for 15 minutes. The solution will transition to a dark hue, indicating the formation of the active organocuprate species.

  • Conjugate Addition: Dissolve 821 mg of cyclopent-2-en-1-one in 10 mL of anhydrous THF. Add this solution dropwise to the cuprate mixture over 15 minutes to prevent localized heating and suppress 1,2-addition.

  • Propagation & Quench: Stir the reaction at -78 °C for 2 hours. Gradually warm the mixture to 0 °C over 30 minutes. Quench the reaction by carefully adding 20 mL of saturated aqueous NH

    
    Cl. The quench protonates the intermediate magnesium enolate, yielding the target ketone.
    
  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 8:1) to isolate 3-(4-methoxyphenyl)cyclopentanone.

In-Process Quality Control (IPQC): Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The enone starting material (strong UV active, lower


) will disappear, replaced by a new UV-active spot (higher 

).

H NMR validation must confirm the disappearance of vinylic protons (

6.1, 7.7 ppm) and the presence of a methoxy singlet (

3.8 ppm).

Step 2: Carbonyl Reduction to 3-(4-Methoxyphenyl)cyclopentanol

Table 2: Stoichiometry and Reaction Parameters for Step 2

Reagent / Material Equivalents Amount (for 8 mmol scale) Role
3-(4-Methoxyphenyl)cyclopentanone 1.0 eq 1.52 g (8.0 mmol) Substrate

| Sodium Borohydride (NaBH


) | 1.5 eq | 454 mg (12.0 mmol) | Hydride Donor |
| Anhydrous Methanol (MeOH) | - | 25.0 mL | Solvent / Proton source |
| 1M HCl (aq) | - | 10.0 mL | Quench |

Detailed Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.52 g of the purified 3-(4-methoxyphenyl)cyclopentanone in 25 mL of anhydrous Methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reduction: Add 454 mg of NaBH

    
     in three equal portions over 15 minutes. Caution: Hydrogen gas is evolved; ensure the system is properly vented. The stepwise addition prevents thermal runaway, which can compromise the diastereoselectivity of the hydride attack.
    
  • Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour.

  • Quench & Extraction: Cool the flask back to 0 °C and carefully quench the excess NaBH

    
     by adding 10 mL of 1M HCl dropwise until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the resulting aqueous residue with Dichloromethane (3 × 15 mL).
    
  • Final Isolation: Wash the combined DCM layers with saturated NaHCO

    
     and brine, then dry over anhydrous MgSO
    
    
    
    . Filter and evaporate the solvent to yield the crude 3-(4-methoxyphenyl)cyclopentanol as a mixture of cis and trans diastereomers. Separate the diastereomers via column chromatography if stereochemically pure material is required.

In-Process Quality Control (IPQC): Self-Validation: TLC monitoring will show the conversion of the ketone to a significantly more polar spot (the alcohol). IR spectroscopy provides definitive validation: the strong C=O stretching frequency at ~1740 cm


 will vanish, replaced by a broad, prominent O-H stretch centered around 3300 cm

.

References

  • Title: Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Source: Proceedings of the National Academy of Sciences (PNAS), 101(16), 5834-5838 (2004). URL: [Link]

  • Title: Stereochemistry of reduction of cyclic and bicyclic ketones by the alkoxy substituted lithium aluminum hydrides. Source: Journal of the American Chemical Society (JACS), 87(24), 5620-5625 (1965). URL: [Link]

Method

Application Note: Regioselective Synthesis of 3-(4-Methoxyphenyl)cyclopentanol via Organolithium-Mediated Conjugate Addition

Executive Summary This application note details the protocol for synthesizing 3-(4-methoxyphenyl)cyclopentanol , a valuable scaffold in medicinal chemistry (e.g., PDE4 inhibitors).[1] While organolithium reagents are typ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 3-(4-methoxyphenyl)cyclopentanol , a valuable scaffold in medicinal chemistry (e.g., PDE4 inhibitors).[1] While organolithium reagents are typically "hard" nucleophiles favoring 1,2-addition (attacking the carbonyl), this protocol utilizes 4-methoxyphenyllithium as the primary carbon source, modified in situ to a "soft" organocuprate. This ensures exclusive 1,4-conjugate addition to 2-cyclopenten-1-one, followed by a stereoselective reduction. This method offers higher regiocontrol than direct Grignard additions and avoids the toxicity of HMPA additives.

Core Scientific Principles & Mechanism

The Regioselectivity Challenge

The synthesis hinges on differentiating between two electrophilic sites on 2-cyclopenten-1-one:

  • C-1 (Carbonyl): Hard electrophile. Attacked by hard nucleophiles (RLi)

    
    1,2-addition  (Allylic Alcohol).
    
  • C-3 (Beta-carbon): Soft electrophile. Attacked by soft nucleophiles (

    
    ) 
    
    
    
    1,4-addition (Saturated Ketone).

To achieve the target 3-substituted structure, the hard 4-methoxyphenyllithium must be transmetallated to copper.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the aryl bromide to the final alcohol, highlighting the critical transmetallation step.

ReactionPathway cluster_mech Regioselectivity Control Start 4-Bromoanisole Li_Int 4-Methoxyphenyllithium (Hard Nucleophile) Start->Li_Int n-BuLi THF, -78°C Cu_Int Lithium Di(4-methoxyphenyl)cuprate (Soft Nucleophile) Li_Int->Cu_Int CuI (0.5 eq) Transmetallation Ketone 3-(4-Methoxyphenyl) cyclopentanone Cu_Int->Ketone 2-Cyclopenten-1-one 1,4-Addition Final 3-(4-Methoxyphenyl) cyclopentanol Ketone->Final NaBH4 Reduction

Figure 1: Reaction pathway illustrating the conversion of the hard organolithium species to a soft cuprate to enforce 1,4-addition.

Safety & Handling Protocols

CRITICAL WARNING: n-Butyllithium (n-BuLi) is pyrophoric. Exposure to air causes spontaneous ignition. All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • PPE: Flame-resistant (FR) lab coat, safety glasses with side shields, nitrile gloves (double-gloved).

  • Quenching: Have a beaker of sand and a Class D fire extinguisher nearby. Never use water on a lithium fire.

  • Glassware: All glassware must be oven-dried (120°C for >4 hours) and cooled under a stream of inert gas.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[2][3][4]PurityRole
4-Bromoanisole 187.031.099%Starting Material
n-Butyllithium -1.051.6M in HexanesLithiating Agent
Copper(I) Iodide 190.450.5599.99%Transmetallation Agt
2-Cyclopenten-1-one 82.100.4598%Electrophile
Sodium Borohydride 37.831.598%Reducing Agent
THF (Anhydrous) --<50 ppm H2OSolvent
Step-by-Step Methodology
Phase 1: Generation of Lithium Di(4-methoxyphenyl)cuprate (Gilman Reagent)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter. Flame-dry under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Charge: Add Copper(I) Iodide (CuI) (1.05 g, 5.5 mmol) to the flask. Add 20 mL of anhydrous THF. Cool the suspension to 0°C .

    • Note: CuI is insoluble in THF until the organolithium is added.

  • Lithium Exchange (Separate Vessel): In a separate dry flask, dissolve 4-Bromoanisole (1.87 g, 10.0 mmol) in 15 mL anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add n-BuLi (6.6 mL, 1.6M, 10.5 mmol) to the bromide solution over 10 minutes. Stir at -78°C for 30 minutes.

    • Checkpoint: The solution should turn colorless to pale yellow. If it turns dark brown, moisture may be present.

  • Transmetallation: Cannulate the cold (-78°C) 4-methoxyphenyllithium solution into the CuI suspension (at 0°C).

    • Observation: The mixture will darken as the soluble homocuprate

      
       forms. Stir for 20 minutes at 0°C.
      
Phase 2: Conjugate Addition (1,4-Addition)
  • Substrate Addition: Cool the cuprate solution to -78°C . Add 2-Cyclopenten-1-one (0.37 g, 4.5 mmol) dissolved in 5 mL THF dropwise over 15 minutes.

    • Why -78°C? Low temperature favors kinetic control and prevents equilibration or decomposition of the cuprate.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (20 mL) containing 10% 
    
    
    
    .
    • Why Ammonia? It complexes copper salts (turning the aqueous layer deep blue), facilitating phase separation.

  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.[5]
  • Intermediate Purification: Purify the ketone via flash chromatography (Hexanes:EtOAc 9:1) if necessary, or proceed directly to reduction.

Phase 3: Stereoselective Reduction
  • Reduction: Dissolve the crude 3-(4-methoxyphenyl)cyclopentanone in Methanol (15 mL) and cool to 0°C .

  • Hydride Addition: Add Sodium Borohydride (

    
    )  (0.26 g, 6.75 mmol) in small portions.
    
    • Gas Evolution: Hydrogen gas will evolve; ensure venting.

  • Completion: Stir at 0°C for 30 minutes. Monitor by TLC (the ketone spot should disappear).

  • Final Workup: Quench with water (10 mL), evaporate Methanol, and extract with Ethyl Acetate. Dry and concentrate.

Results & Analysis

Expected Yields[3]
  • Step 1 (Ketone): 75-85% Yield.

  • Step 2 (Alcohol): 90-95% Yield.

Stereochemical Outcome

The reduction of 3-substituted cyclopentanones with


 typically yields a mixture of cis and trans isomers (relative to the aryl ring and hydroxyl group).
  • Major Isomer: Typically the trans-isomer (thermodynamic product) or cis-isomer depending on the ring conformation.

  • Separation: Isomers can often be separated by column chromatography or HPLC.

Analytical Data (Simulated)
  • 1H NMR (Ketone):

    
     6.8-7.2 (Ar-H), 3.8 (s, OMe), 3.3-3.4 (m, 1H, benzylic), 2.2-2.6 (m, 6H, ring).
    
  • 1H NMR (Alcohol):

    
     4.4 (m, 1H, CH-OH). The chemical shift of the carbinol proton differs between cis/trans isomers.
    

Troubleshooting Guide

The following decision tree helps resolve common failure modes during the conjugate addition step.

Troubleshooting Start Issue: Low Yield of Ketone Check1 Did you isolate the 1,2-addition product (Allylic Alcohol)? Start->Check1 Yes Yes: Hard Nucleophile Issue Check1->Yes Allylic Alcohol Found No No: No Reaction/Decomp Check1->No Starting Material Recovered Action1 CuI was likely 'dead' or impure. Use 99.99% beads or freshly purified CuI. Yes->Action1 Action2 Temperature too high during addition. Keep at -78°C strictly. Yes->Action2 Action3 Moisture in THF killed RLi. Check solvent with benzophenone indicator. No->Action3

Figure 2: Troubleshooting logic for organocuprate conjugate additions.

References

  • Reich, H. J. (2023). Organolithium Reagents in Synthesis. University of Wisconsin-Madison Chemistry Collection. [Link]

  • Organic Chemistry Portal. (2023). Conjugate Addition. [Link][6][7]

  • PubChem. (2023). 4-Bromoanisole Compound Summary. National Library of Medicine. [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions. (General reference for Gilman Reagent chemistry).

Sources

Application

NMR spectroscopic analysis of 3-(4-Methoxyphenyl)cyclopentanol

Title : Advanced NMR Spectroscopic Protocols for the Structural Elucidation of 3-(4-Methoxyphenyl)cyclopentanol: Regiochemical and Stereochemical Assignment Introduction & Scope Substituted cyclopentanols, such as 3-(4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced NMR Spectroscopic Protocols for the Structural Elucidation of 3-(4-Methoxyphenyl)cyclopentanol: Regiochemical and Stereochemical Assignment

Introduction & Scope

Substituted cyclopentanols, such as 3-(4-methoxyphenyl)cyclopentanol, are critical synthetic intermediates and pharmacophores, notably utilized in the synthesis of diazeniumdiolate cyclopentyl derivatives (potent nitric oxide donors)[1]. A primary analytical challenge in developing these compounds is the definitive assignment of their relative stereochemistry (cis vs. trans diastereomers).

Because the five-membered cyclopentane ring is conformationally flexible—rapidly interconverting between envelope and half-chair conformations—relying solely on scalar coupling constants (


) from 1D 

NMR is often inconclusive. This application note details a robust, self-validating 1D and 2D NMR workflow designed to unambiguously establish both the regiochemistry and the relative stereochemistry of 3-(4-methoxyphenyl)cyclopentanol.

Theoretical Framework: The Causality of Experimental Choices

To achieve a self-validating structural assignment, we must move beyond simple 1D chemical shifts and employ a suite of 2D NMR techniques.

  • Regiochemical Mapping via HMBC : The 1D

    
     NMR spectrum of the cyclopentyl region (1.5–2.5 ppm) is highly congested due to overlapping multiplets from the diastereotopic 
    
    
    
    groups. Heteronuclear Multiple Bond Correlation (HMBC) is essential here. By observing
    
    
    through-bond correlations from the aromatic protons to the cyclopentyl carbons, we anchor the methoxyphenyl group unambiguously to the C3 position.
  • Stereochemical Elucidation via NOESY vs. ROESY : To differentiate the cis and trans isomers, we measure through-space dipolar couplings (Nuclear Overhauser Effect, NOE). For small molecules (MW < 600 g/mol ) like 3-(4-methoxyphenyl)cyclopentanol (MW = 192.26 g/mol ), the molecular tumbling rate is fast (short correlation time,

    
    ), placing the molecule in the extreme narrowing limit. In this regime, the maximum theoretical NOE is positive (+50%), making 2D NOESY the optimal choice[2]. ROESY is generally reserved for medium-sized molecules (MW 700–1200) where the NOE passes through zero[2].
    
  • The Logic of Spatial Proximity : In the cis-diastereomer, the carbinol proton (C1-H) and the benzylic proton (C3-H) reside on the same face of the cyclopentane ring. This co-facial arrangement brings them within 4 Å of each other, yielding a distinct NOE cross-peak[3][4]. In the trans-isomer, these protons are anti-facial, exceeding the 4 Å threshold, resulting in the absence of this cross-peak.

Experimental Workflow

The following diagram illustrates the sequential logic of the NMR analysis, ensuring that each step provides the foundational data required for the next.

NMR_Workflow A Sample Preparation (CDCl3, 15-20 mg) B 1D NMR Acquisition (1H, 13C) A->B Transfer to Magnet C 2D Homonuclear (COSY, NOESY) B->C Define Spectral Width D 2D Heteronuclear (HSQC, HMBC) B->D Optimize C-H Coupling E Data Integration & Spin System Assignment C->E Extract Connectivities D->E Map Carbon Skeleton F Stereochemical Assignment (cis vs. trans) E->F Evaluate NOE Cross-peaks

Fig 1. Comprehensive 1D and 2D NMR workflow for structural elucidation.

Detailed Analytical Protocols

Sample Preparation
  • Weigh 15–20 mg of highly purified 3-(4-methoxyphenyl)cyclopentanol.

  • Dissolve the sample in 600 µL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: 
    
    
    
    is preferred for its excellent solvation properties, though DMSO-
    
    
    may be substituted if observing the hydroxyl proton scalar coupling is desired.
  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field shimming artifacts.

Instrument Parameters (400/500 MHz Spectrometer)
  • 1D

    
     NMR : Pulse angle: 30°; Relaxation delay (D1): 2.0 s; Scans (NS): 16; Spectral width: 12 ppm.
    
  • 1D

    
     NMR : Pulse angle: 45°; Relaxation delay (D1): 2.0 s; Scans (NS): 512–1024 (until acceptable S/N is achieved); Spectral width: 220 ppm.
    
  • 2D COSY : Gradient-selected magnitude COSY. Scans per increment: 2; Increments (t1): 256.

  • 2D HSQC : Multiplicity-edited (CH/CH3 positive, CH2 negative). Optimize for

    
     Hz.
    
  • 2D HMBC : Optimize for long-range couplings

    
     Hz. This is critical for observing the weak correlation between the methoxyphenyl group and the C3 carbon.
    
  • 2D NOESY : Phase-sensitive NOESY with zero-quantum suppression. Mixing Time (

    
    ): 500 ms. Causality Note: A 500 ms mixing time is optimal for small molecules to allow sufficient NOE buildup without entering the spin-diffusion regime, which could produce false-positive cross-peaks[2]. Increments (t1): 256; Scans per increment: 16.
    

Data Interpretation & Self-Validating Systems

Spin System Assignment (1D, COSY, and HSQC)

The first step is assigning the chemical shifts. The methoxy group provides a clear singlet at ~3.78 ppm. The aromatic protons appear as an AA'BB' system characteristic of para-substitution (~6.85 and 7.15 ppm). The carbinol proton (C1-H) is the most deshielded aliphatic signal (~4.35 ppm) due to the electronegative oxygen, while the benzylic proton (C3-H) resonates at ~3.05 ppm. HSQC confirms these assignments by linking them to their respective carbons.

Table 1: Quantitative 1D NMR Chemical Shift Summary (Expected Values in


) 
Position

Shift (ppm)

Shift (ppm) & Multiplicity
Assignment Rationale
C1 ~73.04.35 (m, 1H)Deshielded by -OH group (Carbinol)
C2 ~44.51.80 (m, 1H), 2.30 (m, 1H)Diastereotopic

adjacent to C1 and C3
C3 ~42.03.05 (m, 1H)Benzylic methine, deshielded by Ar ring
C4 ~34.51.70 (m, 1H), 2.05 (m, 1H)Diastereotopic

C5 ~35.51.65 (m, 1H), 1.95 (m, 1H)Diastereotopic

adjacent to C1
Ar-C1' ~138.0-Quaternary carbon, HMBC to C3-H
Ar-C2',6' ~127.57.15 (d,

Hz, 2H)
Ortho to alkyl chain
Ar-C3',5' ~113.86.85 (d,

Hz, 2H)
Ortho to methoxy group
Ar-C4' ~158.0-Quaternary carbon, bonded to oxygen
-OCH3 ~55.33.78 (s, 3H)Methoxy protons
Stereochemical Elucidation (The NOESY Logic Gate)

Once the chemical shifts are assigned, the 2D NOESY spectrum is evaluated. The diagnostic cross-peak is between C1-H (4.35 ppm) and C3-H (3.05 ppm).

NOESY_Logic Start Evaluate 2D NOESY (Mixing Time: 500 ms) Decision Is C1-H / C3-H NOE Cross-peak Present? Start->Decision Cis cis-Diastereomer (Co-facial Protons) Decision->Cis YES (Distance < 4 Å) Trans trans-Diastereomer (Anti-facial Protons) Decision->Trans NO (Distance > 4 Å)

Fig 2. NOESY logic gate for the stereochemical assignment of cyclopentanols.

Self-Validation Mechanism : To ensure the C1-H / C3-H cross-peak is not an artifact, we must examine the C2 methylene protons (H2a and H2b).

  • If the molecule is the cis-isomer, both C1-H and C3-H will show a strong NOE to the same C2 proton (the one on their face of the ring, pseudo-axial) and a weaker NOE to the opposite C2 proton.

  • This internal consistency—where the spatial network triangulates the positions of H1, H2a, and H3—provides a self-validating proof of the cis configuration[3].

Table 2: Key 2D NMR Correlations for Structural Validation

ExperimentSource SignalCorrelated Signal(s)Structural Significance
HMBC Ar-H2',6' (7.15)C3 (~42.0 ppm)Confirms regiochemistry: Ar group is at C3.
HMBC -OCH3 (3.78)Ar-C4' (~158.0 ppm)Confirms methoxy group position on the ring.
NOESY C1-H (4.35)C3-H (3.05)Primary diagnostic: Indicates cis stereochemistry.
NOESY C1-H (4.35)C2-H_pseudo-axialSecondary diagnostic: Triangulates co-facial protons.
NOESY C3-H (3.05)C2-H_pseudo-axialSecondary diagnostic: Triangulates co-facial protons.

Conclusion

The structural elucidation of flexible cyclic systems like 3-(4-methoxyphenyl)cyclopentanol cannot rely on 1D scalar couplings alone. By employing a rigorously optimized 2D NMR workflow—specifically leveraging HMBC for regiochemical anchoring and NOESY for through-space dipolar coupling—researchers can create a self-validating data matrix. The presence of a C1-H to C3-H NOE cross-peak, corroborated by triangulation with the C2 methylene protons, provides unambiguous proof of the cis-diastereomer, ensuring high-confidence characterization for downstream pharmaceutical development.

References

  • 5.4: NOESY Spectra Source: Chemistry LibreTexts URL:[Link]

  • NOESY and ROESY Source: Columbia University NMR Facility URL: [Link]

  • (1S,3R)-3-(4-methoxyphenyl)cyclopentanol | 1325231-59-1 Source: Molaid Chemical Database URL:[Link]

Sources

Method

Advanced FT-IR Characterization of 3-(4-Methoxyphenyl)cyclopentanol

Application Note: AN-SPEC-2026-03 A Protocol for Structural Validation in Drug Discovery Executive Summary This guide outlines the definitive protocol for the Fourier Transform Infrared (FT-IR) analysis of 3-(4-Methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SPEC-2026-03

A Protocol for Structural Validation in Drug Discovery

Executive Summary

This guide outlines the definitive protocol for the Fourier Transform Infrared (FT-IR) analysis of 3-(4-Methoxyphenyl)cyclopentanol , a critical chiral intermediate in the synthesis of phosphodiesterase-4 (PDE-4) inhibitors and other bioactive scaffolds.[1] This document moves beyond basic spectral acquisition, focusing on the causality of vibrational modes and providing a self-validating workflow for researchers in pharmaceutical development.

Target Analyte: 3-(4-Methoxyphenyl)cyclopentanol Primary Application: Structural verification of chiral building blocks.[1] Methodology: Attenuated Total Reflectance (ATR) FT-IR.[1]

Scientific Context & Rationale

In drug discovery, the cyclopentane ring serves as a lipophilic scaffold that orients pharmacophores—in this case, the 4-methoxyphenyl group and the hydroxyl group —into specific binding pockets. The structural integrity of this molecule is defined by three chemical environments, each yielding distinct spectral signatures:

  • The Secondary Alcohol: Critical for H-bonding interactions (Donor/Acceptor).[1]

  • The Anisole Moiety (Methoxybenzene): A key hydrophobic contact point.

  • The Cyclopentane Ring: Provides restricted conformational flexibility.

Accurate FT-IR analysis acts as a rapid "fingerprint" validation tool, distinguishing this intermediate from its oxidized precursor (ketone) or over-reduced byproducts.[1]

Experimental Configuration
3.1 Instrumentation & Parameters
  • Spectrometer: Research-grade FT-IR (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50, or equivalent).[1]

  • Sampling Accessory: Diamond or ZnSe Single-Bounce ATR (Attenuated Total Reflectance).[1] Note: Diamond is preferred for its durability and chemical inertness.

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity requirements.[1]

3.2 Acquisition Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers all fundamental functional group vibrations and the fingerprint region.[1]
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio (SNR) and resolving sharp aromatic bands.[1]
Scans 32 (Routine) / 64 (High Quality)Sufficient to average out random noise without excessive thermal drift.
Apodization Strong (e.g., Norton-Beer)Reduces spectral leakage (sidelobes) around strong aromatic peaks.[1]
Phase Correction MertzStandard algorithm for correcting phase errors in the interferogram.
Validated Experimental Protocol

This protocol utilizes a Self-Validating System design.[1] Every step includes a check to ensuring data integrity before moving forward.

Step 1: System Qualification (The "Zero State")
  • Clean the Crystal: Wipe the ATR crystal with isopropanol and a lint-free tissue.[1]

  • Energy Check: Collect a monitor scan. Ensure the energy throughput is within the manufacturer's green zone.

    • Validation: If energy is <70% of installation value, realign optics or clean the crystal again.

  • Background Acquisition: Collect the air background (open beam).

    • Validation: Check for atmospheric CO₂ (doublet at 2350 cm⁻¹) and H₂O vapor (noise >3500 cm⁻¹). If peaks are >0.01 Abs, purge the system with dry nitrogen for 5 minutes.

Step 2: Sample Preparation & Loading
  • Physical State: 3-(4-Methoxyphenyl)cyclopentanol is typically a viscous oil or low-melting solid depending on stereopurity.[1]

  • Loading:

    • Place a small amount (approx. 2-5 mg) directly onto the center of the ATR crystal.[1]

    • Pressure Application: Lower the pressure arm/anvil.

    • Contact Check: Watch the live preview. Increase pressure until the peak absorbance of the strongest band (likely C-O or C-H) stabilizes between 0.1 and 0.5 Absorbance Units .

    • Expert Insight: Over-pressurizing can damage softer ZnSe crystals. Under-pressurizing leads to poor contact and weak spectra.[1]

Step 3: Data Acquisition & Processing
  • Acquire the sample spectrum.[2]

  • ATR Correction: Apply an ATR correction algorithm (volumetric) to account for the depth of penetration (

    
    ) dependence on wavelength (
    
    
    
    ).
    • Why? In ATR, higher wavelengths (lower wavenumbers) penetrate deeper, artificially enhancing peak intensities in the fingerprint region compared to transmission spectra.

  • Baseline Correction: Apply a multi-point baseline correction only if significant drift is observed. Avoid over-manipulation.

Spectral Analysis & Interpretation

The following table details the Critical Quality Attributes (CQAs) for 3-(4-Methoxyphenyl)cyclopentanol. These assignments are grounded in empirical spectroscopy of anisole and cyclopentanol derivatives [1, 2, 3].

Functional GroupFrequency (cm⁻¹)Mode DescriptionDiagnostic Value
Hydroxyl (-OH) 3300 – 3450 O-H Stretching (Broad)Confirms the alcohol functionality.[1] Absence indicates oxidation to ketone. Broadness indicates Hydrogen bonding.[3]
Aromatic C-H 3000 – 3100 C-H Stretching (sp²)Weak bands above 3000 cm⁻¹ confirm the aromatic ring.
Aliphatic C-H 2850 – 2980 C-H Stretching (sp³)Strong bands from the cyclopentane ring and the methoxy (-OCH₃) group.[1]
Aromatic Ring 1610 & 1510 C=C Ring StretchingThe "Anisole Doublet". The 1510 cm⁻¹ band is often very strong in para-substituted ethers.
Ether C-O-C 1240 – 1255 C-O Asymmetric StretchCharacteristic of aryl-alkyl ethers (anisole derivatives).[1] Usually the strongest peak in the spectrum.
Alcohol C-O 1030 – 1060 C-O StretchingSpecific to secondary alcohols (cyclopentanol). Distinguishes from primary alcohols (~1050-1085) or tertiary (~1150).[1]
Para-Substitution 820 – 840 C-H Out-of-Plane BendingA strong, sharp peak indicating 1,4-substitution on the benzene ring.[1]
Mechanistic Insight: The "Anisole Doublet"

The presence of the methoxy group donates electron density into the benzene ring via resonance. This increases the dipole moment change associated with ring stretching vibrations, specifically enhancing the intensity of the bands near 1510 cm⁻¹ and 1250 cm⁻¹ . This is a definitive marker for the 4-methoxyphenyl moiety [1, 4].[1]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow of the analysis, including decision gates for quality control.

FTIR_Workflow Start START: Instrument Initialization EnergyCheck Energy Throughput Check (>70% Nominal?) Start->EnergyCheck Clean Clean Crystal & Re-align EnergyCheck->Clean Fail Background Acquire Background (Air/N2) EnergyCheck->Background Pass Clean->EnergyCheck EnvCheck Environmental QC (CO2/H2O < 0.01 Abs?) Background->EnvCheck Purge Purge Chamber (5 min) EnvCheck->Purge Fail LoadSample Load Sample: 3-(4-Methoxyphenyl)cyclopentanol EnvCheck->LoadSample Pass Purge->Background Pressure Apply Pressure Target: 0.1 - 0.5 Abs LoadSample->Pressure Acquire Acquire Spectrum (32 Scans, 4cm-1) Pressure->Acquire Process Data Processing: ATR Correction -> Baseline Acquire->Process Analyze Band Assignment: 3350 (OH), 1510 (Ar), 1250 (Ether) Process->Analyze End Report Generation Analyze->End

Figure 1: Decision-tree workflow for the FT-IR analysis of 3-(4-Methoxyphenyl)cyclopentanol, ensuring data integrity at critical checkpoints.

Troubleshooting & Common Issues
SymptomProbable CauseCorrective Action
Weak Signal (<0.05 Abs) Poor crystal contact.[1]Increase pressure on the anvil. For solids, grind the sample slightly before loading.
"Hairy" Baseline High humidity or low energy.Purge with dry N₂. Check source energy. Increase number of scans (e.g., to 64 or 128).
Missing 3350 cm⁻¹ Peak Oxidation or wrong fraction.The sample may be the ketone precursor (3-(4-methoxyphenyl)cyclopentanone).[1] Check for strong C=O at ~1740 cm⁻¹.[4]
Split Peaks Crystallinity effects.If the sample is crystalline, grinding it ensures random orientation, reducing polarization effects.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for functional group assignment).

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Cyclopentanol. National Institute of Standards and Technology.[5] Available at: [Link][1]

  • Yahya-Meymandi, A., et al. (2014). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. (Provides comparative spectral data for methoxyphenyl-cyclopentanol derivatives). Available at: [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Application

Biological Activity Screening of 3-(4-Methoxyphenyl)cyclopentanol

Executive Summary & Scaffold Significance The compound 3-(4-Methoxyphenyl)cyclopentanol represents a "privileged scaffold" in medicinal chemistry, occupying a unique chemical space between established Phosphodiesterase-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The compound 3-(4-Methoxyphenyl)cyclopentanol represents a "privileged scaffold" in medicinal chemistry, occupying a unique chemical space between established Phosphodiesterase-4 (PDE4) inhibitors and microtubule-destabilizing agents .[1] Its structural core—a lipophilic cyclopentyl ring substituted with a methoxy-aryl group—mimics the pharmacophores of several bioactive classes, including rolipram analogs and colchicine-site binders.

This guide details a hierarchical screening protocol designed to validate the biological activity of this scaffold. Unlike generic screening, this workflow is hypothesis-driven, targeting inflammatory signaling (PDE4) and cytoskeletal dynamics (Tubulin) based on structure-activity relationship (SAR) data from analogous phenyl-cycloalkane systems.[1]

Chemical Profile & Assay Readiness
PropertyValue (Predicted)Assay Implication
Molecular Weight 192.25 g/mol Fragment-like; suitable for high-concentration screening.
cLogP ~2.1 - 2.4Moderate lipophilicity; DMSO soluble. Low risk of aggregation.
H-Bond Donors/Acceptors 1 / 2Good membrane permeability predicted for cell-based assays.
Solubility >10 mM in DMSOPrepare 10 mM stock; working dilutions should not exceed 1% DMSO.

Screening Strategy: The "Dual-Path" Cascade[1]

To maximize resource efficiency, we employ a Dual-Path Screening Cascade .[1] This approach segregates the compound into two potential therapeutic tracks immediately after primary QC.

Visualizing the Workflow

The following diagram illustrates the decision matrix for screening 3-(4-Methoxyphenyl)cyclopentanol.

ScreeningCascade cluster_Path1 Path A: Anti-Inflammatory/CNS (PDE4) cluster_Path2 Path B: Oncology (Tubulin) Start Compound QC (NMR, LC-MS, Solubility) PDE4_Assay Primary Screen: PDE4B Enzymatic Inhibition (TR-FRET) Start->PDE4_Assay Tubulin_Assay Primary Screen: Tubulin Polymerization (Fluorescence Enhancement) Start->Tubulin_Assay Decision Hit Validation (IC50 < 10 µM?) PDE4_Assay->Decision Inhibition > 50% cAMP_Cell Secondary Screen: Cellular cAMP Levels (HEK293 Overexpressing PDE4) Lead_Opt Lead Optimization (SAR Expansion) cAMP_Cell->Lead_Opt Tubulin_Assay->Decision Vmax Reduction > 40% Cell_Tox Secondary Screen: Antiproliferative Assay (MTT in MCF-7/HeLa) Cell_Tox->Lead_Opt Decision->cAMP_Cell PDE4 Hit Decision->Cell_Tox Tubulin Hit

Figure 1: The "Dual-Path" screening cascade prioritizes PDE4 and Tubulin targets based on the methoxyphenyl-cyclopentyl pharmacophore.[1]

Protocol A: Phosphodiesterase-4 (PDE4) Inhibition Assay

Rationale: Analogs of 1-phenylcyclopentane and cyclopentyloxy-anisoles have demonstrated potent PDE4 inhibition [1]. The 3-(4-methoxyphenyl) moiety mimics the catechol ether pharmacophore essential for binding to the PDE4 active site.

Methodology: TR-FRET Competition Assay

This assay measures the displacement of a fluorescent cAMP tracer by the test compound.

Materials:

  • Recombinant Human PDE4B enzyme (active).

  • FAM-labeled cAMP tracer.

  • Terbium-labeled anti-cAMP antibody.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EDTA, 0.01% Brij-35.[1]

Step-by-Step Protocol:

  • Preparation: Dilute 3-(4-Methoxyphenyl)cyclopentanol in Assay Buffer to 4x the desired final concentration (Screening range: 1 nM to 100 µM).

  • Enzyme Addition: Add 5 µL of PDE4B enzyme (optimized to convert ~70% substrate) to a 384-well white low-volume plate.

  • Compound Incubation: Add 5 µL of the diluted compound. Incubate for 15 minutes at 25°C to allow equilibrium binding to the catalytic pocket.

  • Substrate Initiation: Add 10 µL of FAM-cAMP substrate. Shake plate for 30 seconds.

  • Reaction: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 20 µL of Tb-labeled detection buffer (contains EDTA to stop the reaction and antibody to bind cAMP).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Ex: 340 nm; Em: 495 nm & 520 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (520/495 nm).

  • Validation Criteria: A decrease in the FRET signal indicates cAMP hydrolysis (high PDE activity). Inhibition preserves cAMP, maintaining the high FRET signal (competitor displacement logic varies by kit; verify specific kit mechanics).

  • Success Metric: IC₅₀ < 10 µM indicates a valid hit.

Protocol B: Tubulin Polymerization Assay

Rationale: The 4-methoxyphenyl group is a hallmark of colchicine-site inhibitors. Cyclopentyl rings often serve as bioisosteres for the B-ring of colchicine or combretastatin analogs, providing the necessary steric bulk to disrupt microtubule assembly [2, 3].[1]

Methodology: Fluorescence-Based Polymerization Tracking

We utilize a fluorophore (DAPI or a proprietary kit dye) that becomes fluorescent only when incorporated into polymerized microtubules.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanozine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[1]

  • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer).[1]

Step-by-Step Protocol:

  • Buffer Prep: Keep all reagents on ice (4°C). Prepare Tubulin stock (3 mg/mL) in buffer supplemented with 1 mM GTP.

  • Compound Setup: Add 5 µL of 10x test compound (final conc. 10-50 µM) into a pre-warmed (37°C) 96-well black half-area plate.

  • Initiation: Rapidly add 45 µL of the cold Tubulin/GTP/Dye mix to the wells.

  • Kinetic Read: Immediately place the plate in a pre-warmed (37°C) fluorescence reader.

  • Measurement: Record fluorescence (Ex/Em: 360/450 nm for DAPI-based) every 30 seconds for 60 minutes.

Data Interpretation:

  • Standard Curve: Normal polymerization shows a sigmoidal curve (Lag phase -> Elongation -> Plateau).[1]

  • Inhibition Profile: 3-(4-Methoxyphenyl)cyclopentanol is expected to act as a destabilizer (like Colchicine), reducing the Vmax (rate of elongation) and the final plateau height.[1]

  • Self-Validation: If the curve flatlines at baseline, the compound completely inhibits polymerization.[1]

Mechanism of Action Visualization

Understanding the downstream effects of a positive hit in the PDE4 screen is critical. The following diagram maps the biological consequence of inhibiting PDE4 with the target compound.

PDE4_Pathway Compound 3-(4-Methoxyphenyl) cyclopentanol PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Decay PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Effect Anti-Inflammatory Response (TNF-alpha suppression) CREB->Effect Gene Expression

Figure 2: Mechanistic pathway.[1][2][3][4] Inhibition of PDE4 by the scaffold prevents cAMP hydrolysis, sustaining PKA signaling and anti-inflammatory gene expression.[1]

References

  • Yahya-Meymandi, A., et al. (2014).[1] Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.[5] Asian Journal of Chemistry, 26(15), 4699-4702.

  • Collins, D. J., & Jacobs, H. A. (1986).[6] Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry, 39(12), 2095-2110.

  • Kuo, S. C., et al. (2004).[1] Synthesis and cytotoxic activity of 2-phenyl-4-quinolone derivatives against human cancer cell lines.[7] Journal of Medicinal Chemistry. (Contextualizing the methoxyphenyl pharmacophore in tubulin binding).

  • BenchChem Technical Data. (2025). The Biological Frontier of 1-Phenylcyclopentane Derivatives.

Sources

Method

Application Notes and Protocols for the Characterization of 3-(4-Methoxyphenyl)cyclopentanol as a Phosphodiesterase-4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the investigation of 3-(4-Methoxyphenyl)cyclopentan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 3-(4-Methoxyphenyl)cyclopentanol as a potential phosphodiesterase-4 (PDE4) inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize the compound's inhibitory activity and cellular effects.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase-4 (PDE4) is a crucial enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, particularly in immune and inflammatory cells.[1][2] By degrading cAMP to its inactive form, 5'-AMP, PDE4 effectively terminates cAMP signaling. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.[3][4] This cascade of events ultimately suppresses inflammatory responses by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and other inflammatory mediators.[1][5]

The therapeutic potential of PDE4 inhibitors has been realized with the approval of drugs like roflumilast for chronic obstructive pulmonary disease (COPD) and apremilast for psoriasis and psoriatic arthritis.[6][7] These agents have validated PDE4 as a druggable target for a range of inflammatory and autoimmune diseases.[8][9] The exploration of novel chemical scaffolds, such as the methoxyphenyl-cyclopentanol backbone, is a promising avenue for the development of next-generation PDE4 inhibitors with improved efficacy and side-effect profiles. This guide will use the hypothetical compound, 3-(4-Methoxyphenyl)cyclopentanol, to illustrate the critical experimental workflow for identifying and characterizing a new PDE4 inhibitor.

Mechanism of Action: The PDE4 Signaling Pathway

The central mechanism of PDE4 inhibition revolves around the modulation of intracellular cAMP levels. The following diagram illustrates the canonical PDE4 signaling pathway and the proposed point of intervention for 3-(4-Methoxyphenyl)cyclopentanol.

Caption: PDE4 signaling pathway and the inhibitory action of 3-(4-Methoxyphenyl)cyclopentanol.

Experimental Protocols

A systematic evaluation of a potential PDE4 inhibitor involves a tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based functional assays.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(4-Methoxyphenyl)cyclopentanol against purified human PDE4 enzymes.

Rationale: This initial screen directly measures the compound's ability to inhibit the catalytic activity of the target enzyme. It is crucial to test against the different PDE4 subtypes (A, B, C, and D) to assess for any subtype selectivity, which can have implications for the therapeutic window and side-effect profile.[10]

Materials:

  • Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • [³H]-cAMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂)

  • 3-(4-Methoxyphenyl)cyclopentanol (test compound) dissolved in DMSO

  • Rolipram (positive control)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of 3-(4-Methoxyphenyl)cyclopentanol and Rolipram in DMSO.

  • In a microplate, add the assay buffer, the purified PDE4 enzyme, and the test compound or vehicle (DMSO).

  • Initiate the enzymatic reaction by adding [³H]-cAMP.

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Terminate the reaction by heat inactivation (e.g., boiling the plate) or by adding a stop solution.

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an anion-exchange resin.

  • Add a scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

Data Presentation:

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
3-(4-Methoxyphenyl)cyclopentanol855012095
Rolipram (Control)11060150100
Protocol 2: Cellular cAMP Measurement Assay

Objective: To measure the effect of 3-(4-Methoxyphenyl)cyclopentanol on intracellular cAMP levels in a relevant cell line.

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit PDE4 in a cellular context, leading to the expected downstream effect of increased cAMP. Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing the target PDE4 subtype (e.g., U937 cells) are suitable for this purpose.

Materials:

  • Human PBMCs or a suitable cell line (e.g., U937)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

  • 3-(4-Methoxyphenyl)cyclopentanol (test compound)

  • Roflumilast (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in a microplate and culture them overnight.

  • Pre-treat the cells with various concentrations of 3-(4-Methoxyphenyl)cyclopentanol, Roflumilast, or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Perform the cAMP measurement following the manufacturer's instructions.

  • Calculate the cAMP concentration for each treatment condition based on a standard curve.

  • Plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration that elicits a half-maximal increase in cAMP).

Protocol 3: TNF-α Release Assay in Human PBMCs

Objective: To assess the functional anti-inflammatory effect of 3-(4-Methoxyphenyl)cyclopentanol by measuring its ability to inhibit TNF-α production in stimulated immune cells.

Rationale: TNF-α is a key pro-inflammatory cytokine whose production is suppressed by elevated cAMP levels.[1] This assay provides evidence of the compound's potential therapeutic efficacy in an in vitro model of inflammation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium and supplements

  • Lipopolysaccharide (LPS)

  • 3-(4-Methoxyphenyl)cyclopentanol (test compound)

  • Roflumilast (positive control)

  • Human TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Plate the PBMCs in a microplate.

  • Pre-treat the cells with the test compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundIC50 for TNF-α Inhibition (nM)
3-(4-Methoxyphenyl)cyclopentanol75
Roflumilast (Control)80

Experimental Workflow Visualization

The following diagram outlines the logical progression of experiments for the characterization of a novel PDE4 inhibitor.

Experimental_Workflow Start Compound Synthesis 3-(4-Methoxyphenyl)cyclopentanol Enzyme_Assay Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (IC50 Determination) Start->Enzyme_Assay Cellular_Assay Protocol 2: Cellular cAMP Measurement Assay (EC50 Determination) Enzyme_Assay->Cellular_Assay Potent Inhibition? Functional_Assay Protocol 3: TNF-α Release Assay in PBMCs (Functional IC50) Cellular_Assay->Functional_Assay Cellular Activity? Lead_Candidate Lead Candidate for Further Development Functional_Assay->Lead_Candidate Anti-inflammatory Effect?

Caption: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 3-(4-Methoxyphenyl)cyclopentanol as a potential PDE4 inhibitor. Successful outcomes from these studies, including potent enzymatic inhibition, elevation of cellular cAMP, and suppression of inflammatory markers, would warrant further investigation. Subsequent steps would involve assessing selectivity against other phosphodiesterase families, in vivo pharmacokinetic and pharmacodynamic studies, and evaluation in animal models of inflammatory diseases to establish a comprehensive profile of this promising compound.

References

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. (2024, June 10).
  • What are PDE4 inhibitors and how do they work? (2024, June 21).
  • PDE4 inhibitor - Wikipedia.
  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate.
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. (2022, August 4).
  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC. (2018, October 17).
  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - Frontiers.
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (2025, February 4).
  • The Role of Potent and Selective PDE4 Inhibitors in cAMP Signaling Pathways: A Technical Guide - Benchchem.
  • Recent Advances Using Phosphodiesterase 4 (PDE4) Inhibitors to Treat Inflammatory Disorders: Animal and Clinical Studies | Bentham Science Publishers. (2016, April 1).
  • Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC.

Sources

Application

Application Note: Antioxidant Profiling of 3-(4-Methoxyphenyl)cyclopentanol Analogs

Executive Summary & Chemical Context[1][2][3][4] This guide details the evaluation of 3-(4-Methoxyphenyl)cyclopentanol and its structural analogs. These compounds represent a class of "privileged scaffolds" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide details the evaluation of 3-(4-Methoxyphenyl)cyclopentanol and its structural analogs. These compounds represent a class of "privileged scaffolds" in medicinal chemistry, combining a lipophilic cycloalkyl core with an electron-rich aromatic tail.

Scientific Rationale: While the parent molecule contains a methoxy group (


) and a secondary aliphatic alcohol, it lacks the labile phenolic hydrogen typically required for direct radical scavenging (Hydrogen Atom Transfer). However, analogs in this class often exhibit potent antioxidant effects through two distinct mechanisms:
  • Metabolic Activation: In vivo O-demethylation converts the methoxy group to a phenol, unlocking direct scavenging potential.

  • Nrf2 Signaling Modulation: The electrophilic nature of oxidized intermediates can modify Keap1 cysteines, releasing Nrf2 to upregulate Phase II antioxidant enzymes (e.g., HO-1, NQO1).

This application note provides a dual-phase screening workflow: a chemical assay (DPPH) to identify direct scavengers (phenolic analogs) and a cellular assay (DCFDA) to validate intracellular efficacy.

Mechanistic Pathways & Workflow

To understand the structure-activity relationship (SAR), we must visualize how these analogs interact with cellular defense systems.

Figure 1: Antioxidant Mechanism of Action (Nrf2 Pathway)

Nrf2_Pathway Compound 3-(4-Methoxyphenyl) cyclopentanol Analog Keap1 Keap1 (Sensor) Compound->Keap1 Electrophilic Modification ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidation Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nucl->ARE Binding Enzymes HO-1, NQO1, SOD (Phase II Enzymes) ARE->Enzymes Transcription Enzymes->ROS Neutralization

Caption: Figure 1. Proposed mechanism where analogs modulate the Keap1-Nrf2 pathway to induce endogenous antioxidant expression, distinct from direct scavenging.

Protocol A: Direct Radical Scavenging (DPPH Assay)

Purpose: To screen analogs for intrinsic chemical antioxidant activity. Causality: The DPPH radical is stable and purple (


). Antioxidants with a labile proton (e.g., phenolic analogs) reduce DPPH to DPPH-H (yellow).
Note:  The parent methoxy-compound is expected to be inactive  in this assay. This serves as a negative control to distinguish direct scavengers from signaling modulators.
Materials
  • Reagent: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) [Sigma-Aldrich].

  • Solvent: HPLC-grade Methanol (MeOH).

  • Standard: Trolox (water-soluble Vitamin E analog).

  • Equipment: Microplate reader (Absorbance

    
    ).
    
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • DPPH Stock: Dissolve

      
       DPPH in 
      
      
      
      MeOH to create a
      
      
      solution. Protect from light immediately.
    • Compound Stock: Dissolve analogs in DMSO to

      
      .
      
  • Serial Dilution:

    • Prepare working concentrations (

      
      ) in MeOH. Ensure final DMSO concentration is 
      
      
      
      .
  • Assay Reaction:

    • Test Wells: Add

      
       of compound dilution + 
      
      
      
      DPPH solution.
    • Blank Wells:

      
       MeOH + 
      
      
      
      DPPH solution.
    • Control Wells:

      
       Trolox standards + 
      
      
      
      DPPH solution.
  • Incubation:

    • Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement:

    • Read absorbance at

      
       (
      
      
      
      ).
Data Analysis

Calculate % Inhibition using the formula:



Interpretation Table: | Compound Type | Expected


 | Interpretation |
| :--- | :--- | :--- |
| Parent (Methoxy)  | 

| No direct H-atom transfer. Requires metabolic activation. | | Phenolic Analog |

| Potent direct scavenger (comparable to Trolox). | | Trolox (Std) |

| Validated system control. |

Protocol B: Cellular ROS Quantification (DCFDA Assay)

Purpose: To determine if the compound reduces oxidative stress inside living cells. Causality: DCFDA is cell-permeable.[1][2] Intracellular esterases cleave it to non-fluorescent DCFH.[2] ROS oxidizes DCFH to highly fluorescent DCF.[1][2][3] If the analog works (via Nrf2 or direct scavenging), fluorescence decreases.

Materials
  • Probe:

    
    -Dichlorofluorescin diacetate (DCFDA) [Abcam/Cayman].
    
  • Cell Line: HepG2 (liver) or SH-SY5Y (neuronal) – adherent cells preferred.

  • Stressor: Tert-butyl hydroperoxide (TBHP) or

    
    .
    
  • Buffer: Phenol-red free HBSS.

Step-by-Step Methodology
  • Seeding:

    • Seed

      
       cells/well in a black, clear-bottom 96-well plate. Incubate overnight.
      
  • Compound Pre-treatment:

    • Remove media.[1][3][4] Wash with PBS.[3][4][5]

    • Treat cells with analogs (

      
      ) in complete media for 24 hours . (Long incubation allows Nrf2 upregulation).
      
  • Probe Loading:

    • Wash cells with HBSS.

    • Add

      
       of 
      
      
      
      DCFDA in HBSS.
    • Incubate for 45 minutes at

      
       in the dark.
      
  • Stressor Challenge:

    • Remove DCFDA solution.[3][4] Wash with HBSS.

    • Add

      
       HBSS containing 
      
      
      
      TBHP (oxidative stress inducer).
    • Note: Include a "Compound Only" control to check for auto-fluorescence.

  • Kinetic Measurement:

    • Measure Fluorescence immediately (Ex/Em:

      
      ) every 10 mins for 1 hour.
      
Figure 2: Experimental Workflow Logic

Workflow Start Start: Analog Library DPPH Protocol A: DPPH Assay (Chemical Screen) Start->DPPH Result_DPPH Is IC50 < 50 µM? DPPH->Result_DPPH DCFDA Protocol B: DCFDA Assay (Cellular Screen) Result_DPPH->DCFDA Yes (Direct Scavenger) Result_DPPH->DCFDA No (Potential Pro-drug/Nrf2) Mechanism Determine Mechanism DCFDA->Mechanism Low Fluorescence

Caption: Figure 2.[6] Decision tree for characterizing antioxidant mode of action.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols.[7] Retrieved from 7

  • Abcam. (2024). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol (ab113851).[2] Retrieved from 4

  • Cayman Chemical. (2017).[1] ROS Detection Cell-Based Assay Kit (DCFDA) Product Information.[1][2] Retrieved from 1

  • MDPI. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress. Retrieved from 8

  • National Institutes of Health (PMC). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.[3] Retrieved from 3

Sources

Method

Application Note: Anticancer Potential of 3-(4-Methoxyphenyl)cyclopentanol Scaffolds

Executive Summary This application note details the evaluation of 3-(4-Methoxyphenyl)cyclopentanol and its derivatives as privileged scaffolds for anticancer drug development. While often utilized as synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the evaluation of 3-(4-Methoxyphenyl)cyclopentanol and its derivatives as privileged scaffolds for anticancer drug development. While often utilized as synthetic intermediates, recent medicinal chemistry insights suggest this core structure possesses significant potential as a Fragment-Based Drug Design (FBDD) lead.

The 4-methoxyphenyl moiety acts as a bioisostere for the phenolic A-ring of 17


-estradiol, making it a potent pharmacophore for Estrogen Receptor (ER)  modulation. Furthermore, the lipophilic cyclopentanol ring mimics the geometry required for binding to the colchicine site of tubulin . This guide outlines the rationale, synthesis, and validation protocols to unlock the dual-targeting potential of this scaffold in breast cancer (MCF-7, MDA-MB-231) and glioblastoma models.

Scientific Rationale & Mechanistic Insight

The "Privileged Scaffold" Hypothesis

The 3-(4-Methoxyphenyl)cyclopentanol core combines two critical structural elements:

  • 4-Methoxyphenyl Group: A validated pharmacophore found in numerous anticancer agents (e.g., Combretastatin A4, Tamoxifen metabolites). It facilitates hydrogen bonding and

    
    -
    
    
    
    stacking interactions within the hydrophobic pockets of target proteins.
  • Cyclopentanol Ring: Provides a metabolically stable, sp3-rich lipophilic core that improves solubility and permeability compared to planar aromatic linkers.

Target Identification Strategy

Based on Structural Activity Relationship (SAR) data from analogous compounds (e.g., curcumin analogs, diarylheptanoids), this scaffold is predicted to modulate two primary pathways:

  • Primary Mechanism (ER Modulation): Competitive binding to the Ligand Binding Domain (LBD) of ER

    
    , acting as a Selective Estrogen Receptor Modulator (SERM).
    
  • Secondary Mechanism (Tubulin Inhibition): Disruption of microtubule dynamics by binding to the colchicine site, leading to G2/M cell cycle arrest.

Experimental Workflows & Protocols

Chemical Synthesis of the Core Scaffold

Note: This protocol ensures high enantioselectivity, critical for biological activity.

Reaction Pathway:

  • Conjugate Addition: 2-Cyclopenten-1-one + 4-Methoxyphenylmagnesium bromide (CuI catalyst)

    
     3-(4-Methoxyphenyl)cyclopentanone.
    
  • Stereoselective Reduction: Reduction of the ketone using Sodium Borohydride (

    
    ) or L-Selectride to yield the cis/trans alcohol isomers.
    

Quality Control Check:

  • Verify purity (>98%) via HPLC.

  • Confirm structure via

    
    H-NMR (diagnostic peak: methoxy singlet at 
    
    
    
    3.8 ppm).
In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) against a panel of cancer cell lines.

Materials:

  • Cell Lines: MCF-7 (ER+ Breast), MDA-MB-231 (TNBC), U-87 MG (Glioblastoma).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the compound (0.1

    
    M to 100 
    
    
    
    M) for 48h and 72h. Include Doxorubicin as a positive control.[1]
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

Data Analysis (Self-Validating Step): Calculate % Cell Viability =


.
Validation: Control wells must show <5% variance. Z-factor should be >0.5.
Target Engagement: Tubulin Polymerization Assay

Objective: Confirm if the compound acts as a Microtubule Destabilizing Agent (MDA).

Protocol:

  • Prepare purified tubulin protein (>99% pure) in PEM buffer containing GTP (1 mM).

  • Add test compound (10

    
    M) or Colchicine (positive control) at 4°C.
    
  • Transfer to 37°C to initiate polymerization.

  • Monitor fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Result Interpretation: A decrease in

    
     (polymerization rate) compared to vehicle control indicates inhibition.
    

Data Presentation & Analysis

Quantitative Efficacy (Mock Data)

The following table summarizes expected


 values based on scaffold potency relative to standard care drugs.
Compound IDR-Group ModificationMCF-7 (ER+) IC50 (

M)
MDA-MB-231 (TNBC) IC50 (

M)
Mechanism Implication
MPC-001 (Parent) -OH (Alcohol)12.5

1.2
28.4

2.1
Moderate ER binding
MPC-002 -OAc (Acetate)5.8

0.4
15.2

1.5
Enhanced Lipophilicity
MPC-003 -NH2 (Amine)2.1

0.2
4.5

0.3
Dual ER/Tubulin Target
Doxorubicin N/A0.5

0.1
0.8

0.1
DNA Intercalation
Mechanistic Pathway Visualization

The diagram below illustrates the dual-action mechanism of the 3-(4-Methoxyphenyl)cyclopentanol scaffold, highlighting its interference with Estrogen Receptor signaling and Microtubule dynamics.

AnticancerMechanism cluster_ER Estrogen Receptor Pathway cluster_Tubulin Microtubule Dynamics Compound 3-(4-Methoxyphenyl) cyclopentanol ER_Alpha ERα Binding (Cytosol) Compound->ER_Alpha Competitive Inhibition Tubulin Tubulin (Colchicine Site) Compound->Tubulin Direct Binding Dimerization Inhibit Dimerization ER_Alpha->Dimerization Nucleus Nuclear Translocation Blocked Dimerization->Nucleus GeneExp Downregulation of Proliferative Genes (Cyclin D1, c-Myc) Nucleus->GeneExp Apoptosis Apoptosis (Caspase 3/7 Activation) GeneExp->Apoptosis Polymerization Inhibit Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Arrest->Apoptosis

Caption: Dual-mechanism workflow: The scaffold inhibits ERα signaling and disrupts tubulin polymerization, converging on apoptotic cell death.

References

  • Vertex AI Search Result 1.1 : Design, synthesis, and evaluation of cyclic C7-bridged monocarbonyl curcumin analogs containing an o-methoxy phenyl group as potential agents against gastric cancer. National Institutes of Health (NIH). Link

  • Vertex AI Search Result 1.3 : Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. PubMed. Link

  • Vertex AI Search Result 1.7 : Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impact Factor. Link

  • Vertex AI Search Result 1.8 : Evaluating the Cytotoxic Potential of 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI) on Triple Negative Breast Cancer Cells. National Institutes of Health (NIH). Link

  • Vertex AI Search Result 1.9 : Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. PubMed. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(4-Methoxyphenyl)cyclopentanol Synthesis

This guide addresses the synthesis of 3-(4-Methoxyphenyl)cyclopentanol , focusing on the two-step sequence: Rhodium-catalyzed conjugate addition followed by stereoselective reduction . This route is selected for its supe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 3-(4-Methoxyphenyl)cyclopentanol , focusing on the two-step sequence: Rhodium-catalyzed conjugate addition followed by stereoselective reduction . This route is selected for its superior regioselectivity and yield compared to classical organocuprate chemistry.

Senior Application Scientist Desk Ticket ID: #YIELD-OPT-34MPC Status: Open

Executive Summary: The Yield Bottlenecks

High-yield synthesis of 3-substituted cyclopentanols hinges on two critical control points:

  • The 1,4-Conjugate Addition: Preventing 1,2-addition (tertiary alcohol byproduct) and catalyst deactivation during the coupling of 4-methoxyphenylboronic acid to 2-cyclopenten-1-one.

  • The Reduction Stereochemistry: Controlling the cis/trans ratio (dr) during the reduction of the intermediate ketone.

Phase 1: Carbon-Carbon Bond Formation (The Conjugate Addition)

Core Workflow: Rhodium-catalyzed addition of 4-methoxyphenylboronic acid to 2-cyclopenten-1-one.

Standard High-Yield Protocol
  • Catalyst: Hydroxy(1,5-cyclooctadiene)rhodium(I) dimer [Rh(OH)(cod)]2 or Rh(acac)(CO)2.

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb ) or BINAP (for enantiocontrol).

  • Solvent System: Dioxane/Water (10:1) or Toluene/Water. Water is mandatory.

  • Temperature: 50–60 °C.

Troubleshooting Guide: Conjugate Addition

Q1: My conversion is stuck at <50%, but the starting material (enone) is consumed. Where is it going? Diagnosis: You are likely experiencing polymerization or 1,2-addition . Cyclopentenone is highly reactive.

  • Fix 1 (Suppress Polymerization): Ensure your reaction concentration is not too high (keep <0.2 M). Add a radical inhibitor like BHT (trace) if polymerization is suspected.

  • Fix 2 (Prevent 1,2-Addition): If you are using Grignard/Cu (Gilman reagents), switch to the Rhodium/Boronic Acid system. Grignards favor 1,2-attack on the carbonyl, yielding the tertiary alcohol (1-aryl-2-cyclopenten-1-ol). The Rhodium species is exclusively 1,4-selective.

Q2: The reaction turns black and stalls. What is killing the catalyst? Diagnosis: "Rhodium Black" precipitation indicates ligand dissociation or lack of boronic acid activation.

  • Fix 1 (The Water Factor): The transmetallation step requires a hydroxo-rhodium species. Ensure your solvent ratio contains at least 5-10% water. Anhydrous conditions will fail.

  • Fix 2 (Boronic Acid Stoichiometry): Arylboronic acids can undergo protodeboronation. Use 1.5 – 2.0 equivalents of 4-methoxyphenylboronic acid relative to the enone.

Q3: I see a "homocoupling" byproduct (4,4'-dimethoxybiphenyl). Diagnosis: Oxidative coupling of the boronic acid.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 20 mins). Oxygen promotes homocoupling over the desired conjugate addition.

Quantitative Optimization Table: Conjugate Addition
VariableStandard ConditionOptimization for YieldReason
Boronic Acid Eq. 1.1 equiv1.5 - 2.0 equiv Compensates for protodeboronation side-reaction.
Solvent THF/WaterDioxane/Water (10:1) Higher boiling point allows faster kinetics; stable biphasic system.
Base Na2CO3KHF2 (3.0 equiv) Fluoride activation of boronic acid is often faster and cleaner than carbonate.
Catalyst Loading 3 mol%1.5 mol% [Rh] + 3 mol% Ligand Lower loading reduces metal waste if conversion is efficient.

Phase 2: Stereoselective Reduction

Target: Converting 3-(4-methoxyphenyl)cyclopentanone to the alcohol. Challenge: Cyclopentanones are prone to forming mixtures of cis (syn) and trans (anti) diastereomers.

Troubleshooting Guide: Reduction

Q4: I am getting a 50:50 mixture of cis/trans isomers. How do I favor one? Diagnosis: Small hydride donors like NaBH4 attack from both faces (axial/equatorial attacks are less distinct in flat cyclopentanes than cyclohexanes).

  • To favor cis-3-(4-methoxyphenyl)cyclopentanol: Use a bulky hydride donor like L-Selectride (Lithium tri-sec-butylborohydride) at -78 °C. The bulky reagent attacks from the less hindered face (away from the aryl group), forcing the hydroxyl group to the same side as the aryl group (pseudo-cis).

  • To favor trans: Use a thermodynamic equilibration approach (Meerwein-Ponndorf-Verley reduction) or small hydrides (LiAlH4) which may slightly favor the thermodynamic trans product, though separation will still be required.

Q5: My product is an oil and difficult to crystallize. Diagnosis: 3-substituted cyclopentanols often have low melting points.

  • Fix: Do not rely on crystallization.

    • Derivatization: Convert to the p-nitrobenzoate ester. These are typically crystalline solids, allowing separation of diastereomers by recrystallization. Hydrolyze back to the alcohol after separation.

    • Chromatography: The cis and trans isomers usually have distinct Rf values on silica. Use a gradient of Hexane:EtOAc (start 95:5, go to 70:30).

Phase 3: Visualization & Logic

Pathway Logic: Reaction Scheme

This diagram illustrates the optimized Rhodium pathway and the stereodivergent reduction step.

ReactionPathway Start 2-Cyclopenten-1-one Intermediate 3-(4-Methoxyphenyl) cyclopentanone Start->Intermediate 1,4-Addition Reagents1 4-MeO-Ph-B(OH)2 [Rh(cod)OH]2 / dppb Dioxane/H2O, 60°C Reagents1->Intermediate Branch Reduction Choice Intermediate->Branch Prod_Cis Cis-Alcohol (Major with L-Selectride) Branch->Prod_Cis L-Selectride (-78°C) Prod_Trans Trans-Alcohol (Mix with NaBH4) Branch->Prod_Trans NaBH4 (0°C)

Caption: Optimized synthetic pathway distinguishing the Rh-catalyzed conjugate addition and reagent-controlled stereoselective reduction.

Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately.

Troubleshooting Problem Low Yield Observed Check1 Is Enone Consumed? Problem->Check1 Check2 Is Catalyst Black? Check1->Check2 No (Stalled) Sol2 Add Radical Inhibitor (Polymerization) Check1->Sol2 Yes (Byproducts) Sol1 Increase Temp or Check Boronic Purity Check2->Sol1 No (Slow) Sol3 Degas Solvents (O2 Poisoning) Check2->Sol3 Yes (Precipitate) Sol4 Check Water Content (Must be >5%) Check2->Sol4 No (Inactive)

Caption: Diagnostic logic tree for isolating failure modes in the conjugate addition step.

Validated Experimental Protocol (Recommended)

Step 1: Synthesis of 3-(4-Methoxyphenyl)cyclopentanone[1]
  • Setup: Flame-dry a 50 mL round-bottom flask. Cool under Argon.

  • Reagents: Add 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), [Rh(OH)(cod)]2 (0.015 mmol, 7 mg), and dppb (0.03 mmol, 13 mg).

  • Solvent: Add 1,4-Dioxane (3.0 mL) and Deionized Water (0.3 mL). Note: The biphasic mixture is normal.

  • Reaction: Add 2-cyclopenten-1-one (1.0 mmol, 84 µL).

  • Execution: Stir vigorously at 60 °C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Concentrate to yield the crude ketone.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).

Step 2: L-Selectride Reduction (For cis-Enrichment)
  • Setup: Dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C .

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 mL, 1.2 equiv). Stir for 2 hours at -78 °C.

  • Quench: Carefully add MeOH (0.5 mL), followed by NaOH (3M, 2 mL) and H2O2 (30%, 1 mL) to oxidize the boron byproduct.

  • Isolation: Warm to RT, extract with Ether. Wash with brine.[1]

  • Result: The crude oil will be enriched in the cis-isomer.

References

  • Hayashi, T., et al. (1998). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones." Journal of the American Chemical Society.[2] Link

  • Miyaura, N. (2000). "Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes and Ketones." Journal of Organometallic Chemistry. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron. Link

  • Edwards, J. P., et al. (1998). "Non-steroidal androgen receptor agonists based on 4-(trifluoromethyl)pyrroles." Bioorganic & Medicinal Chemistry Letters. (Demonstrates 3-substituted cyclopentanol synthesis). Link

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)cyclopentanol

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)cyclopentanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)cyclopentanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will delve into the common challenges, focusing on the critical side reactions that can impact yield and purity, and provide field-proven troubleshooting strategies to ensure successful outcomes.

Introduction: The Synthetic Challenge

The synthesis of 3-(4-Methoxyphenyl)cyclopentanol is a multi-step process that, while conceptually straightforward, is fraught with potential side reactions that demand careful control of reaction conditions. A common and effective route involves the conjugate addition of a 4-methoxyphenyl nucleophile to an α,β-unsaturated cyclopentenone system, followed by the reduction of the resulting ketone intermediate. The primary hurdle in this approach is achieving selective 1,4-conjugate addition over the competing 1,2-addition, a classic challenge in organometallic chemistry. This guide provides a comprehensive framework for troubleshooting these issues.

Core Synthetic Pathway Overview

The logical pathway to the target molecule involves two key transformations: a copper-catalyzed Grignard reaction for 1,4-conjugate addition, followed by a standard sodium borohydride reduction.

G cluster_0 Part 1: Conjugate Addition cluster_1 Part 2: Reduction A 4-Bromoanisole + Mg B 4-Methoxyphenylmagnesium bromide (Grignard Reagent) A->B Ether/THF Initiation E 3-(4-Methoxyphenyl)cyclopentanone (Ketone Intermediate) B->E 1,4-Addition (Michael Addition) C Cyclopentenone C->E 1,4-Addition (Michael Addition) D Copper(I) Iodide (CuI) Catalyst D->E 1,4-Addition (Michael Addition) E_ref Ketone Intermediate F Sodium Borohydride (NaBH4) G 3-(4-Methoxyphenyl)cyclopentanol (Final Product) F->G Reduction in MeOH/EtOH E_ref->G Reduction in MeOH/EtOH

Caption: Overall workflow for the synthesis of 3-(4-Methoxyphenyl)cyclopentanol.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low, and I'm recovering a lot of my starting 4-bromoanisole. What's going wrong?

Answer: This is a classic symptom of Grignard reagent formation failure or premature quenching. The bond between carbon and magnesium is highly polarized and basic, making it exceptionally sensitive to protic sources.

  • Probable Cause 1: Presence of Moisture. Even trace amounts of water in your glassware, solvent (THF or diethyl ether), or starting materials will protonate and destroy the Grignard reagent as it forms.[1][2]

  • Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. Solvents must be anhydrous grade, preferably distilled from a suitable drying agent like sodium/benzophenone.

  • Probable Cause 2: Passivated Magnesium Surface. The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from initiating.[1]

  • Solution: Activate the magnesium. You can achieve this by gently crushing the turnings with a glass rod (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine, which reacts with the magnesium surface, is a common and effective chemical activation method. The disappearance of the brown iodine color is a good indicator that the reaction has started.[1]

Question 2: I've isolated a major byproduct that NMR/MS confirms is 1-(4-Methoxyphenyl)cyclopent-2-en-1-ol. Why did this form instead of my desired ketone intermediate?

Answer: You are observing the result of a competing 1,2-addition reaction. The Grignard reagent has attacked the electrophilic carbonyl carbon directly, instead of the β-carbon of the double bond (1,4-addition).

  • Mechanistic Explanation: Grignard reagents are considered "hard" nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophilic centers. The carbonyl carbon is a harder electrophilic site than the β-carbon of the enone system.[3][4] This 1,2-addition is often kinetically favored, meaning it happens faster, especially at low temperatures.[5][6]

  • Solution: To favor the desired 1,4-addition, you must modify the nucleophile to make it "softer". This is most effectively achieved by transmetalation from magnesium to copper, forming an organocuprate (Gilman reagent) in situ. Adding a catalytic amount (5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), to the reaction before adding the cyclopentenone will promote the formation of the desired 3-(4-Methoxyphenyl)cyclopentanone.[4] Organocuprates are softer nucleophiles and selectively attack the softer β-carbon of the enone system.

G cluster_paths cluster_12 1,2-Addition (Kinetic Pathway) cluster_14 1,4-Addition (Thermodynamic Pathway) start Grignard Reagent + Cyclopentenone A Direct attack on carbonyl carbon start->A 'Hard' Nucleophile (No Catalyst) C Attack on β-carbon (Requires Cu(I) catalyst) start->C 'Soft' Nucleophile (+ CuI) B Unsaturated Alcohol (Side Product) A->B D Ketone Intermediate (Desired Product) C->D

Caption: Competing 1,2- and 1,4-addition pathways.

Question 3: My reaction is sluggish, and I recover a significant portion of my cyclopentenone starting material, even though my Grignard reagent appeared to form correctly. What is happening?

Answer: This points to enolization of the cyclopentenone. The Grignard reagent is acting as a base rather than a nucleophile.

  • Mechanistic Explanation: The protons on the carbon alpha to the carbonyl group (the α-protons) of a ketone are acidic. A strong base, like a Grignard reagent, can deprotonate this position to form a magnesium enolate.[7][8] This consumes the Grignard reagent and deactivates the cyclopentenone, which is simply regenerated upon acidic workup.

  • Solution: This side reaction is favored at higher temperatures. Ensure you are adding the cyclopentenone slowly to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). The use of a copper catalyst, as mentioned in the previous point, also mitigates this issue as organocuprates are significantly less basic than Grignard reagents.

Question 4: I have a non-polar, high-boiling point impurity that I believe is 4,4'-dimethoxybiphenyl. How did this form?

Answer: This is the product of a Wurtz-type coupling reaction. The Grignard reagent (4-methoxyphenylmagnesium bromide) has reacted with unreacted 4-bromoanisole starting material present in the flask.

  • Probable Cause: This typically occurs if the formation of the Grignard reagent is slow or incomplete, leading to a situation where both the Grignard reagent and the aryl halide are present at elevated temperatures.

  • Solution: Ensure the initial formation of the Grignard reagent goes to completion before adding the cyclopentenone. A gentle reflux of the Grignard/magnesium mixture until almost all the magnesium is consumed can help. Adding the 4-bromoanisole slowly to the magnesium (rather than vice-versa) can also maintain a low concentration of the halide, minimizing the side reaction.

FAQ Section

  • What is the optimal solvent for this Grignard reaction? Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether for forming aryl Grignard reagents as it solvates the magnesium species more effectively, often leading to faster and more complete formation.

  • Can I use sodium borohydride (NaBH₄) to reduce the enone directly to the desired saturated alcohol? No, this is not a reliable method. Sodium borohydride is a hydride donor (a hard nucleophile) and, like a Grignard reagent, will preferentially perform a 1,2-reduction on an enone to yield the unsaturated (allylic) alcohol.[9] A Luche reduction (NaBH₄ with CeCl₃) is specifically designed to enhance this 1,2-selectivity.[10] To get the saturated alcohol, you must first perform the 1,4-addition to get the saturated ketone, then reduce the ketone.

  • How do I purify the final 3-(4-Methoxyphenyl)cyclopentanol? Column chromatography on silica gel is the most effective method.[11] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will allow you to separate the non-polar biphenyl byproduct, the less polar ketone intermediate (if the reduction was incomplete), and finally elute your more polar alcohol product. Recrystallization may be possible if the crude product is sufficiently pure.[12]

Key Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)cyclopentanone via Copper-Catalyzed Conjugate Addition

  • Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet. Place activated magnesium turnings (1.2 eq.) in the flask.

  • Grignard Formation: Add anhydrous THF to the flask. Prepare a solution of 4-bromoanisole (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a single crystal of iodine and/or gently warm. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1 hour to ensure complete formation.

  • Conjugate Addition: Cool the Grignard solution to 0 °C in an ice bath. Add copper(I) iodide (CuI, 0.05 eq.) to the flask. The solution will typically turn dark. Stir for 15-20 minutes.

  • Substrate Addition: Add a solution of cyclopentenone (0.9 eq.) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

  • Reaction & Quench: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[1]

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Reduction to 3-(4-Methoxyphenyl)cyclopentanol

  • Setup: Dissolve the crude ketone intermediate from the previous step in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling any effervescence.

  • Reaction & Quench: Stir the reaction at room temperature for 2-3 hours until TLC analysis shows complete consumption of the starting ketone. Slowly add water, followed by 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Workup: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. Purify by column chromatography.

Quantitative Data Summary

The choice of nucleophile and catalyst dramatically affects the product distribution. The following table provides an expected outcome based on the reaction conditions.

Nucleophile SystemCatalystExpected Major ProductTypical Ratio (1,4 : 1,2)Reference
4-MeO-Ph-MgBrNone1-(4-Methoxyphenyl)cyclopent-2-en-1-olLow (Favors 1,2)[4]
4-MeO-Ph-MgBrCatalytic CuI3-(4-Methoxyphenyl)cyclopentanone High (Favors 1,4)[4]
(4-MeO-Ph)₂CuLi (Gilman)None3-(4-Methoxyphenyl)cyclopentanone Very High (Favors 1,4)[4]

References

  • Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data. (n.d.). RSC Publishing.
  • 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

  • 1, 2 vs 1, 4 Nucleophilic Additions. (2020, May 16). YouTube. Available at: [Link]

  • Conjugate Addition Reactions. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Addition - 1,2 versus 1,4. (n.d.). OpenOChem Learn. Available at: [Link]

  • Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry. Available at: [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available at: [Link]

  • Cyclopentanol synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Feng, X., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. Available at: [Link]

  • Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof. (n.d.). Google Patents.
  • Krische, M. J., et al. (2002). Reductive Generation of Enolates from Enones Using Elemental Hydrogen: Catalytic C−C Bond Formation under Hydrogenative Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Shawakfeh, K., et al. (n.d.). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. Available at: [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Available at: [Link]

  • How would you carry out complete reduction of enone to form saturated alcohol?. (2017, April 10). Chemistry Stack Exchange. Available at: [Link]

  • Grignard side reactions. (2022, December 21). Reddit. Available at: [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024, March 12). MDPI. Available at: [Link]

  • Synthesis of some cyclopentenones and crystal structure of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. (n.d.). Academia.edu. Available at: [Link]

  • Method for preparing and refining cyclopentanol. (n.d.). Google Patents.
  • 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Open Library Publishing Platform. Available at: [Link]

  • 4-methoxyphenol purification. (2006, July 21). Sciencemadness Discussion Board. Available at: [Link]

  • New Compounds. cis- and trans-3,4-Bis-(p-methoxyphenyl)-cyclopentanone. (n.d.). ACS Publications. Available at: [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Conditions for 3-(4-Methoxyphenyl)cyclopentanol

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)cyclopentanol via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)cyclopentanol via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns that arise during the synthesis of 3-(4-methoxyphenyl)cyclopentanol.

Q1: My Grignard reagent (4-methoxyphenylmagnesium bromide) is not forming. What are the likely causes?

Failure of Grignard reagent formation is a frequent issue, almost always stemming from a compromised reaction environment. Grignard reagents are highly reactive and sensitive to protic sources and atmospheric oxygen.[1][2][3]

  • Moisture: The primary culprit is often residual water in the glassware or solvent. Grignard reagents are potent bases and will readily react with water, which is a much stronger acid than the desired electrophile, leading to the formation of anisole and inactivating the reagent.[2][3][4] Ensure all glassware is rigorously flame- or oven-dried immediately before use and that you are using a truly anhydrous solvent.[3]

  • Magnesium Passivation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[2][5][6] This layer must be disrupted to expose a fresh, reactive metal surface.

  • Poor Quality Reagents: Ensure the 4-bromoanisole and the solvent are of high purity and anhydrous.

Q2: The reaction mixture turned a dark brown or black color during the Grignard reagent formation. Is this normal?

While a cloudy, grayish appearance is typical for a Grignard reagent suspension, a very dark brown or black color can indicate side reactions or decomposition.[7] This may be due to impurities in the magnesium or the aryl halide, or the formation of finely divided metal from side reactions like Wurtz coupling. While some darkening may not be detrimental, a significant color change often accompanies lower yields.

Q3: I'm observing a significant amount of 4,4'-dimethoxybiphenyl as a byproduct. How can I minimize this?

The formation of 4,4'-dimethoxybiphenyl is a result of a Wurtz-type coupling reaction, where a newly formed Grignard reagent molecule reacts with a molecule of unreacted 4-bromoanisole.[1][8][9][10] This side reaction is favored by:

  • High local concentration of 4-bromoanisole: Adding the aryl halide too quickly can create localized areas of high concentration.[3][8]

  • Elevated temperatures: The Grignard formation is exothermic, and poor temperature control can lead to hotspots that accelerate the Wurtz coupling.[8][11]

  • Solvent choice: Some solvents, like THF, can be more prone to promoting Wurtz coupling for certain substrates compared to diethyl ether or 2-MeTHF.[8][12]

Q4: How do I know when the reaction is complete?

For the Grignard reagent formation, the most obvious sign of completion is the consumption of most of the magnesium turnings.[13] For the subsequent reaction with cyclopentanone, the reaction is typically monitored by thin-layer chromatography (TLC) to observe the disappearance of the ketone.

Q5: Besides the Wurtz coupling product, what other side reactions should I be aware of?

Another potential side reaction is the enolization of cyclopentanone.[1][14] The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this enolate will revert to the starting ketone, thus reducing the yield of the desired tertiary alcohol.[14][15] This is more common with sterically hindered Grignard reagents.[14]

Troubleshooting and Optimization Guide

This section provides a more detailed, problem-oriented approach to troubleshooting the synthesis.

Problem 1: Low or No Yield of 3-(4-Methoxyphenyl)cyclopentanol

A low yield can stem from issues at any stage of the process. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low or No Product Yield check_grignard Was Grignard Reagent Formation Successful? start->check_grignard grignard_failed Focus on Grignard Formation Protocol check_grignard->grignard_failed No grignard_ok Proceed to Reaction with Ketone check_grignard->grignard_ok Yes sub_grignard Troubleshooting Grignard Formation grignard_failed->sub_grignard check_ketone Was the reaction with cyclopentanone efficient? grignard_ok->check_ketone anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, anhydrous solvent) sub_grignard->anhydrous mg_activation Activate Magnesium Surface (Iodine, 1,2-dibromoethane, mechanical) sub_grignard->mg_activation reagent_quality Verify Reagent Purity (4-bromoanisole, solvent) sub_grignard->reagent_quality ketone_inefficient Focus on Addition Step check_ketone->ketone_inefficient No ketone_ok Review Workup & Purification check_ketone->ketone_ok Yes sub_ketone Troubleshooting Ketone Addition ketone_inefficient->sub_ketone sub_workup Troubleshooting Workup/Purification ketone_ok->sub_workup stoichiometry Verify Stoichiometry (Titrate Grignard reagent) sub_ketone->stoichiometry temperature_control Optimize Reaction Temperature (Initial cooling, then warming) sub_ketone->temperature_control addition_rate Slow Addition of Ketone sub_ketone->addition_rate quench Proper Quenching Technique (Saturated NH4Cl, 0°C) sub_workup->quench extraction Efficient Extraction sub_workup->extraction purification Optimize Chromatography sub_workup->purification

Caption: Troubleshooting logic for low product yield.

1.1 Failure of Grignard Reagent Formation

As highlighted in the FAQs, ensuring the reaction environment is free of water is paramount.

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: Disassemble and clean all glassware thoroughly. Dry in an oven at >120°C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).

  • Solvent: Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF).[16]

Magnesium Activation: The passivating MgO layer on the magnesium turnings must be removed.[2][5]

  • Chemical Activation:

    • Iodine: Add a single crystal of iodine to the magnesium suspension.[7][17] The disappearance of the purple iodine vapor indicates the activation of the magnesium surface.[3][17]

    • 1,2-Dibromoethane (Entrainment Method): Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of solvent.[2][5][18] The evolution of ethylene gas provides a visual cue of successful activation.[2][5] This method is considered highly reliable.[5][19]

  • Mechanical Activation:

    • Gently crush the magnesium turnings with a glass rod inside the reaction flask (under inert atmosphere).

    • Stirring the magnesium turnings vigorously under an inert atmosphere for several hours can also be effective.[20]

1.2 Inefficient Reaction with Cyclopentanone

If the Grignard reagent has formed successfully (indicated by the consumption of magnesium and a cloudy grey appearance), but the final product yield is still low, consider the following:

  • Grignard Reagent Concentration: The actual concentration of your Grignard reagent may be lower than theoretical. It is best practice to titrate a small aliquot of the reagent before adding the ketone to determine the exact concentration.

  • Reaction Temperature: The addition of cyclopentanone to the Grignard reagent is exothermic. It's advisable to cool the Grignard solution in an ice bath (0°C) before slowly adding the ketone solution.[8] After the addition is complete, the reaction may be allowed to warm to room temperature or gently refluxed to ensure completion.

  • Reverse Addition: In some cases, adding the Grignard reagent to the ketone solution (reverse addition) can be beneficial, especially if enolization is a suspected side reaction.

1.3 Product Loss During Workup and Purification

The workup procedure is critical for isolating the tertiary alcohol.

  • Quenching: The reaction should be quenched by slowly adding it to a cold (0°C), saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Using a strong acid like HCl for the initial quench can sometimes lead to elimination/dehydration of the tertiary alcohol.

  • Extraction and Purification: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The crude product can then be purified by column chromatography on silica gel.[21]

Problem 2: High Levels of Impurities

The presence of significant impurities complicates purification and reduces the overall yield.

2.1 Minimizing Wurtz Coupling Product (4,4'-dimethoxybiphenyl)

As previously mentioned, this byproduct arises from the reaction between the Grignard reagent and unreacted 4-bromoanisole.[9][10][13]

Optimization Strategies:

  • Slow Addition: Add the solution of 4-bromoanisole in your chosen solvent dropwise to the magnesium suspension. The rate should be controlled to maintain a gentle reflux from the heat of the reaction.[3]

  • Temperature Control: If the reaction becomes too vigorous, use an external cooling bath to maintain a steady temperature.[3][8]

  • Solvent Choice: For aryl halides, diethyl ether or 2-MeTHF often give better results with less Wurtz coupling compared to THF.[8][12]

SolventBoiling Point (°C)Peroxide FormationWurtz Coupling (Aryl Halides)
Diethyl Ether (Et₂O)34.6HighLow
Tetrahydrofuran (THF)66HighCan be significant
2-Methyltetrahydrofuran (2-MeTHF)80LowGenerally low

Table summarizing solvent properties relevant to this Grignard reaction.[12][16][22]

2.2 Minimizing Unreacted Starting Materials

The presence of unreacted 4-bromoanisole or cyclopentanone in the final product points to an incomplete reaction.

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time after the addition of the electrophile. Gentle warming or refluxing can help drive the reaction to completion.[2]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the cyclopentanone to ensure full conversion of the ketone.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting and optimization strategies discussed above.

Caption: Optimized workflow for the synthesis.

Materials:

  • Magnesium turnings (1.2 eq)

  • 4-bromoanisole (1.0 eq)

  • Cyclopentanone (1.0 eq, relative to titrated Grignard)

  • Anhydrous diethyl ether or 2-MeTHF

  • Iodine (1 crystal) or 1,2-dibromoethane (a few drops)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions (three-necked flask, condenser, dropping funnel)

Procedure:

  • Setup: Assemble and flame-dry the glassware, then cool under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a crystal of iodine and gently warm until the purple color disappears, or add a few drops of 1,2-dibromoethane and observe for bubble evolution.[5][17] Allow to cool.

  • Grignard Formation:

    • Dissolve 4-bromoanisole in anhydrous solvent in the dropping funnel.

    • Add a small portion of the 4-bromoanisole solution to the activated magnesium to initiate the reaction (observe for cloudiness and a gentle exotherm).[1]

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium is consumed.

  • Reaction with Cyclopentanone:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

    • Dissolve cyclopentanone in anhydrous solvent and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl.

    • Separate the organic layer and extract the aqueous layer 2-3 times with fresh solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

By carefully considering each stage of the reaction and implementing these troubleshooting and optimization strategies, researchers can significantly improve the yield and purity of 3-(4-methoxyphenyl)cyclopentanol.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002).
  • Benchchem. Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
  • Benchchem.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Alfa Chemistry. Grignard Reaction.
  • 25. The Grignard Reaction.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry (RSC Publishing).
  • Benchchem. Preventing the formation of Wurtz coupling products in Grignard reactions.
  • Vapourtec Ltd. Grignard Chemistry.
  • Does anyone know the best way to activ
  • Selectivity of Grignard reagent formation – from semi-b
  • Benchchem.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Physical property of solvents used for Grignard reactions | Download Table.
  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development. (2023).
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Reaction with Metals - Haloalkanes | CK-12 Found
  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. (2007).
  • Benchchem. Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.
  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
  • Preparation of an aromatic Grignard reagent. (2018). Chemistry Stack Exchange.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021). Reddit.
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • Grignard Reaction. Organic Chemistry Portal.
  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry.
  • Grignard Reaction - Common Conditions.
  • (PDF) Side Reactions in a Grignard Synthesis.
  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters. (2000).
  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion.. Pearson.
  • Grignard Reaction.
  • grignard reagents. Chemguide.
  • Grignard Reactions in Cyclopentyl Methyl Ether.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Benchchem. Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.
  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). MDPI.
  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016).
  • Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)cyclopentanol

Welcome to the technical support center for the purification of 3-(4-methoxyphenyl)cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-methoxyphenyl)cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound.

Introduction

3-(4-Methoxyphenyl)cyclopentanol is a key intermediate in the synthesis of various organic molecules. Its purification is a critical step to ensure the quality and reliability of subsequent reactions and final products. This guide provides practical, experience-based solutions to common purification issues, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 3-(4-methoxyphenyl)cyclopentanol.

Q1: What are the expected physical properties of 3-(4-methoxyphenyl)cyclopentanol?

A1: 3-(4-Methoxyphenyl)cyclopentanol is typically a solid at room temperature. While specific melting point data can vary based on isomeric composition and purity, related compounds like trans-3,4-Bis-(p-methoxyphenyl)-cyclopentanone have reported melting points.[1] It is advisable to characterize the purified product by techniques such as NMR and melting point analysis to confirm its identity and purity.

Q2: What are the recommended storage conditions for the purified compound?

A2: Like many alcohols, 3-(4-methoxyphenyl)cyclopentanol should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and potential degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q3: Which analytical techniques are best for assessing the purity of 3-(4-methoxyphenyl)cyclopentanol?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the number of components in a mixture and to monitor the progress of a purification process like column chromatography.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities.[4][5] The ¹H NMR spectrum of a similar compound, cyclopentanol, shows complex multiplets due to the non-symmetrical nature of the ring, which can be expected for this compound as well.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and providing both retention time and mass spectral data for identification.[7][8][9] It is particularly useful for identifying low-level impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis, especially for less volatile impurities.[10]

Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the purification of 3-(4-methoxyphenyl)cyclopentanol.

Problem 1: Co-eluting Impurities in Column Chromatography

Symptom: Fractions collected from column chromatography show the presence of both the desired product and impurities when analyzed by TLC or NMR.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation between the product and impurities.[11][12]

  • Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven solvent front and inefficient separation.

Solutions:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives a good separation (Rf of the desired product around 0.3-0.4 and maximum separation from impurities).[12]

    • Gradient Elution: If a single solvent system does not resolve all components, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.[3]

  • Proper Loading and Column Dimensions:

    • Adsorbent Ratio: Use a sufficient amount of stationary phase (silica gel or alumina); a common rule of thumb is a 30:1 to 50:1 ratio of adsorbent to crude product by weight for difficult separations.[11]

    • Concentrated Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and apply it to the column in a narrow band.

  • Ensure Proper Column Packing:

    • Slurry Method: Pack the column using a slurry of the stationary phase in the initial eluting solvent to ensure a homogenous and tightly packed bed.[11]

Experimental Protocol: Flash Column Chromatography
  • Preparation: Select a column of appropriate size. As a general guideline, for 1 gram of crude material, a 40-gram pre-packed column or a glass column with a diameter of about 2-3 cm can be used. Prepare the chosen eluent system based on prior TLC analysis.

  • Packing the Column (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column.[11]

    • Fill the column about two-thirds full with the initial, least polar eluent.

    • In a separate beaker, create a slurry of silica gel in the same eluent.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Dissolve the crude 3-(4-methoxyphenyl)cyclopentanol in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Open the stopcock and allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Low Yield After Recrystallization

Symptom: A significantly lower than expected amount of purified product is recovered after recrystallization.

Potential Causes:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13][14][15]

  • Using Too Much Solvent: An excessive amount of solvent will keep more of the product dissolved even at low temperatures.[16]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[16]

  • Premature Crystallization During Hot Filtration: If the solution cools during filtration, the product can crystallize on the filter paper.

Solutions:

  • Select the Appropriate Solvent:

    • Solubility Tests: Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.[17] Common solvents to try include ethanol, methanol, isopropanol, toluene, or mixtures like ethanol/water.

    • Literature Precedent: Check for published procedures for similar compounds. For instance, methanol has been used for the recrystallization of a related compound.[1]

  • Use the Minimum Amount of Hot Solvent:

    • Add the hot solvent in small portions to the crude material with continuous heating and stirring until the solid just dissolves.[14][17]

  • Slow Cooling:

    • Allow the hot solution to cool slowly to room temperature on a benchtop.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14][17]

  • Prevent Premature Crystallization:

    • If a hot filtration step is necessary to remove insoluble impurities, use a pre-heated funnel and flask to prevent the solution from cooling and the product from crashing out.

Data Presentation: Solvent Selection for Recrystallization
SolventSolubility at 25°CSolubility at Boiling PointObservations
WaterInsolubleInsolubleNot a suitable single solvent.
EthanolSparingly SolubleVery SolubleGood potential solvent.
HexaneInsolubleSparingly SolubleMay be useful as an anti-solvent.
TolueneSolubleVery SolubleMay not allow for good recovery.
Ethanol/WaterSparingly SolubleVery SolubleA good two-solvent system to explore.
Problem 3: Oily Product Instead of Crystals During Recrystallization

Symptom: Upon cooling, the dissolved product separates as an oil rather than forming solid crystals.

Potential Causes:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to "oil out."

  • Solution is Supersaturated: If the solution is too concentrated, the product may come out of solution too quickly and above its melting point.[16]

  • Melting Point Below Solvent's Boiling Point: If the melting point of the compound is lower than the boiling point of the recrystallization solvent, it may melt before dissolving.

Solutions:

  • Address High Impurity Levels:

    • Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

    • Adding a small amount of activated charcoal to the hot solution can sometimes help remove colored or oily impurities, followed by hot filtration.[15][17]

  • Adjust Solvent Volume and Cooling Rate:

    • Re-heat the solution and add a small amount of additional hot solvent to reduce the concentration.[16]

    • Ensure very slow cooling to encourage the formation of a crystalline lattice.

  • Induce Crystallization:

    • Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.[16]

    • Adding a seed crystal of the pure product, if available, can initiate crystallization.

Visualization: Troubleshooting Logic for Purification

TroubleshootingPurification start Crude Product purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography High impurity or complex mixture recrystallization Recrystallization purification_choice->recrystallization Moderately pure solid chrom_issue Co-eluting Impurities? chromatography->chrom_issue recrys_issue Problem Encountered? recrystallization->recrys_issue chrom_solution1 Optimize Solvent System (TLC) chrom_issue->chrom_solution1 Yes chrom_solution2 Check Column Loading chrom_issue->chrom_solution2 Yes chrom_solution3 Repack Column chrom_issue->chrom_solution3 Yes pure_product_chrom Pure Product chrom_issue->pure_product_chrom No chrom_solution1->chromatography chrom_solution2->chromatography chrom_solution3->chromatography low_yield Low Yield recrys_issue->low_yield Yes oiling_out Oiling Out recrys_issue->oiling_out Yes pure_product_recrys Pure Product recrys_issue->pure_product_recrys No low_yield_sol1 Re-evaluate Solvent low_yield->low_yield_sol1 low_yield_sol2 Use Less Solvent low_yield->low_yield_sol2 low_yield_sol3 Slow Cooling low_yield->low_yield_sol3 oiling_out_sol1 Add More Solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Induce Crystallization oiling_out->oiling_out_sol2 oiling_out_sol3 Preliminary Purification oiling_out->oiling_out_sol3 low_yield_sol1->recrystallization low_yield_sol2->recrystallization low_yield_sol3->recrystallization oiling_out_sol1->recrystallization oiling_out_sol2->recrystallization oiling_out_sol3->chromatography GrignardReaction cluster_reactants Starting Materials cluster_byproducts Potential Byproducts 4-bromoanisole 4-bromoanisole grignard_formation Grignard Reagent Formation 4-bromoanisole->grignard_formation Mg Mg Mg->grignard_formation cyclopentanone cyclopentanone addition_reaction Nucleophilic Addition cyclopentanone->addition_reaction grignard_formation->addition_reaction biphenyl 4,4'-Dimethoxybiphenyl grignard_formation->biphenyl Coupling Side Reaction workup Aqueous Work-up addition_reaction->workup product 3-(4-Methoxyphenyl)cyclopentanol (Desired Product) workup->product unreacted_ketone Unreacted Cyclopentanone workup->unreacted_ketone Incomplete Reaction

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 3-(4-Methoxyphenyl)cyclopentanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with 3-(4-Methoxyphenyl)cyclopentanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with 3-(4-Methoxyphenyl)cyclopentanol. This molecule possesses two chiral centers (C1 and C3), resulting in four distinct stereoisomers: a cis enantiomeric pair[(1R,3S) and (1S,3R)] and a trans enantiomeric pair[(1R,3R) and (1S,3S)].

Because this scaffold is a critical intermediate in the synthesis of diazeniumdiolate cyclopentyl derivatives and other active pharmaceutical ingredients (APIs), achieving >99% enantiomeric excess (ee) is paramount. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure robust resolution.

Process Workflow & Mechanistic Strategy

The most reliable strategy for resolving all four stereoisomers involves a two-stage approach:

  • Diastereomeric Separation : Separating the cis racemate from the trans racemate using standard achiral silica gel chromatography.

  • Enantiomeric Resolution : Subjecting each purified diastereomeric pair to Enzymatic Kinetic Resolution (EKR) or preparative Chiral Chromatography.

G Start Racemic 3-(4-Methoxyphenyl)cyclopentanol (cis/trans mixture) Silica Achiral Silica Gel Chromatography (Diastereomer Separation) Start->Silica Cis Racemic cis-Isomers (1R,3S) & (1S,3R) Silica->Cis Trans Racemic trans-Isomers (1R,3R) & (1S,3S) Silica->Trans EnzymeCis Lipase / Vinyl Acetate Kinetic Resolution Cis->EnzymeCis EnzymeTrans Lipase / Vinyl Acetate Kinetic Resolution Trans->EnzymeTrans CisR (1R,3S)-Acetate EnzymeCis->CisR Acylation (Pro-R) CisS (1S,3R)-Alcohol EnzymeCis->CisS Unreacted (Pro-S) TransR (1R,3R)-Acetate EnzymeTrans->TransR Acylation (Pro-R) TransS (1S,3S)-Alcohol EnzymeTrans->TransS Unreacted (Pro-S)

Workflow for the stereochemical resolution of 3-(4-Methoxyphenyl)cyclopentanol isomers.

Troubleshooting & FAQs

Q1: My enzymatic kinetic resolution (EKR) is stalling at 30% conversion, resulting in low ee for the unreacted alcohol. How do I force it to 50%?

Mechanistic Cause: Reversible transesterification or product inhibition. If you are using a standard ester (like ethyl acetate) as your acyl donor, the reaction reaches an equilibrium. Furthermore, the bulky 4-methoxyphenyl group at the C3 position can cause steric hindrance in the active site of certain lipases. Solution:

  • Switch the Acyl Donor: Use vinyl acetate . The acylation of the alcohol releases vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization makes the acylation strictly irreversible, driving the reaction forward[1].

  • Optimize the Biocatalyst: While Candida antarctica Lipase B (CAL-B) is standard, Burkholderia cepacia lipase (BCL) or Amano Lipase PS often show superior steric accommodation for 3-aryl substituted cyclopentanols, adhering strictly to the Kazlauskas rule (preferential acylation of the R-enantiomer)[1].

Q2: I am unable to achieve baseline separation of the enantiomers on my Chiral HPLC. What parameters should I adjust?

Mechanistic Cause: The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral stationary phase (CSP) grooves. 3-(4-Methoxyphenyl)cyclopentanol has a strong hydrogen-bond donor/acceptor (-OH) and a bulky, electron-rich aromatic ring. Solution:

  • Change the CSP: Polysaccharide-based CSPs are the gold standard here. Switch to an amylose-based column with carbamate derivatives, such as Chiralpak AD-H or CHIRAL ART Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate)). These phases provide excellent chiral recognition for aryl-substituted cyclic alcohols[2].

  • Modify the Mobile Phase: If using normal phase (Hexane/Isopropanol), lower the polar modifier (Isopropanol) concentration to 5-10% to increase retention time and allow more interaction with the chiral grooves. Alternatively, switch to Supercritical Fluid Chromatography (SFC) using CO2/Methanol, which often yields sharper peaks and higher resolution factors (

    
    ) for aryl-alcohols[2].
    
Q3: How can I definitively assign the absolute configuration of my resolved enantiomers without X-ray crystallography?

Mechanistic Cause: Optical rotation alone is insufficient for novel or highly substituted scaffolds without a reliable literature precedent. Solution: Utilize Mosher's Acid Derivatization . React your purified enantiomers with (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). The resulting diastereomeric Mosher esters will exhibit distinct chemical shifts in


 and 

NMR. By analyzing the

($ \delta_S - \delta_R $) values of the cyclopentyl ring protons, you can reliably deduce the absolute configuration of the C1 stereocenter[1].

Quantitative Method Comparison

To select the appropriate resolution method for your specific project phase (discovery vs. scale-up), consult the comparative data below.

Resolution MethodTypical Yield (per enantiomer)Max Achievable eeScalabilityAnalysis/Cycle TimePrimary Limitation
Enzymatic Kinetic Resolution (Lipase) 45 - 49%>98%High (Multi-kg)12 - 48 hoursMax 50% theoretical yield without dynamic kinetic resolution (DKR)[3].
Preparative Chiral HPLC / SFC 48 - 50%>99%Medium (Grams)15 - 30 mins/runHigh solvent consumption; requires expensive CSP columns[4].
Chemical Derivatization (Mosher's) 30 - 40%>95%Low (Milligrams)2 - 3 daysMulti-step process (derivatization, separation, hydrolysis)[5].

Self-Validating Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution using Immobilized Lipase

This protocol utilizes the Kazlauskas rule to selectively acylate the (1R)-enantiomer, leaving the (1S)-enantiomer untouched.

  • Preparation: Dissolve 10.0 mmol of the purified cis- or trans-racemate of 3-(4-Methoxyphenyl)cyclopentanol in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate.

  • Biocatalyst Introduction: Add 500 mg of immobilized Burkholderia cepacia lipase (BCL) or Amano Lipase PS.

  • Incubation & Monitoring (Critical Step): Stir the suspension at 35°C. Monitor the reaction strictly via Chiral HPLC (see Protocol B). Self-Validation: The reaction must be stopped exactly at 50% conversion to ensure maximum ee for both the acetate and the unreacted alcohol.

  • Termination: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with ethyl acetate.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the resulting (1R)-acetate and (1S)-alcohol using flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Hydrolysis: To obtain the (1R)-alcohol, hydrolyze the (1R)-acetate using

    
     in Methanol at room temperature for 4 hours, followed by aqueous workup[1].
    
Protocol B: Chiral HPLC Analytical Monitoring

Used to determine the enantiomeric excess (ee) and monitor the EKR progression.

  • Column Selection: Install a Chiralpak AD-H or CHIRAL ART Amylose-SA column (4.6 mm × 250 mm, 5 µm)[2].

  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (90:10, v/v). Degas thoroughly.

  • Flow Parameters: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C.

  • Sample Preparation: Dissolve 1 mg of the reaction aliquot in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Monitor UV absorbance at 254 nm (due to the 4-methoxyphenyl chromophore).

  • Validation: Ensure the resolution factor (

    
    ) between the two enantiomeric peaks is 
    
    
    
    (baseline separation). Calculate ee using the formula:
    
    
    [4].

References

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. MDPI. Available at:[Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications. Available at:[Link]

  • Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Available at:[Link]

  • Organic Syntheses Procedure: Enantiomeric excess is determined by chiral HPLC analysis. Organic Syntheses. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of 3-(4-Methoxyphenyl)cyclopentanol

Prepared by the Senior Application Scientist Team This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 3-(4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 3-(4-Methoxyphenyl)cyclopentanol. Structured in a practical question-and-answer format, this document addresses common challenges, offers detailed troubleshooting strategies, and explains the fundamental chemical principles behind each procedural step. Our goal is to empower you to move from bench-scale synthesis to larger-scale production with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 3-(4-Methoxyphenyl)cyclopentanol?

The most robust and widely adopted method for synthesizing a tertiary alcohol like 3-(4-Methoxyphenyl)cyclopentanol is the Grignard reaction. This powerful organometallic reaction facilitates the formation of a new carbon-carbon bond by nucleophilically attacking a carbonyl group.

The synthesis involves two primary stages:

  • Formation of the Grignard Reagent: 4-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added to cyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclopentanone. A subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final tertiary alcohol product.

This method is favored for its high atom economy and the relative accessibility of the starting materials.

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Cyclopentanol Synthesis

Welcome to the Technical Support Center for Cyclopentanol Synthesis. Cyclopentanol is a highly valuable alicyclic intermediate utilized in the development of pharmaceuticals, fragrances, and advanced functional materials...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentanol Synthesis. Cyclopentanol is a highly valuable alicyclic intermediate utilized in the development of pharmaceuticals, fragrances, and advanced functional materials[1]. Its synthesis is primarily achieved through two distinct pathways: the laboratory-scale reduction of cyclopentanone and the industrial-scale catalytic hydration of cyclopentene[2].

Both methodologies are susceptible to specific side reactions that can severely compromise product yield and purity. This guide provides researchers and drug development professionals with self-validating protocols, mechanistic causality, and targeted troubleshooting strategies to suppress byproduct formation.

Section 1: Reduction of Cyclopentanone (Laboratory & Scale-Up)

The reduction of cyclopentanone using hydride donors (e.g., NaBH₄, L-Selectride) is the standard method for producing high-purity cyclopentanol[3]. While generally high-yielding, improper temperature control or incomplete quenching can lead to boron-complex impurities or over-reduction artifacts.

Reaction Pathway & Workflow

Reduction Start Cyclopentanone in Anhydrous THF Cool Cool to -78°C (Enhances Selectivity) Start->Cool Add Add L-Selectride or NaBH4 Cool->Add Quench Oxidative Quench (NaOH / H2O2) Add->Quench Stir 1-2 hrs Extract Extraction & Wash (Removes Borate Salts) Quench->Extract Cleaves C-B bonds Product Pure Cyclopentanol Extract->Product

Workflow for the stereoselective reduction of cyclopentanone to cyclopentanol.

Validated Protocol: Stereoselective Reduction using L-Selectride
  • Preparation : Flame-dry a two-neck round-bottom flask under an inert atmosphere (N₂ or Ar) to ensure all moisture is removed[4]. Add cyclopentanone (1.0 eq) dissolved in anhydrous THF[3].

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Conducting the reduction at low temperatures is crucial for controlling the reaction's stereoselectivity and minimizing the kinetic energy available for side reactions[3].

  • Addition : Slowly add L-Selectride (1.1-1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution. Stir for 1-2 hours at -78 °C. Monitor the reaction progress by TLC until all starting material is consumed[3].

  • Oxidative Quench : Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Stir vigorously for 1-2 hours[3]. Causality: This step oxidizes the intermediate trialkylborane to a borate ester, preventing boron impurities from co-extracting with the product[3].

  • Extraction : Extract the aqueous layer with diethyl ether. Wash combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[3].

Troubleshooting & FAQs

Q: I am detecting significant amounts of unreacted cyclopentanone in my final product. How can I drive the reaction to completion? A: Unreacted ketone usually results from moisture in the THF or degraded reducing agents. Hydride reagents like L-Selectride are highly moisture-sensitive. Ensure all solvents are strictly anhydrous and the setup is flame-dried[4]. Additionally, verify that a slight stoichiometric excess (1.1-1.2 eq) of the reducing agent is used[3].

Q: Why is the oxidative workup (NaOH/H₂O₂) strictly required when using borohydride reagents? A: Following the hydride transfer, the boron atom forms a robust trialkylborane complex with the newly formed alkoxide[3]. If only an aqueous acid quench is used, these boron byproducts partition into the organic layer, contaminating the cyclopentanol. The oxidative workup cleaves the carbon-boron bonds, converting them into water-soluble borate salts that are easily removed during aqueous extraction[3].

Q: Can pinacol coupling occur during this reduction? A: Pinacol coupling (forming 1,1'-bicyclopentyl-1,1'-diol) is a single-electron transfer (SET) byproduct typically seen when using active metals (e.g., Mg, Al amalgam) for reduction. When using strict two-electron hydride donors like NaBH₄ or L-Selectride, pinacol coupling is completely suppressed.

Section 2: Catalytic Hydration of Cyclopentene (Industrial Scale)

For scale-up and industrial applications, the direct hydration of cyclopentene using strongly acidic cation exchange resins is preferred due to its high atom economy and lack of heavy metal waste[2]. However, the formation of the highly reactive cyclopentyl carbocation intermediate makes this route prone to etherification and polymerization.

Reaction Pathway & Byproduct Formation

Hydration CP Cyclopentene + H2O Cat Acid Catalyst / Resin (100-200°C) CP->Cat Cation Cyclopentyl Cation (Reactive Intermediate) Cat->Cation Protonation Product Cyclopentanol (Target Product) Cation->Product + H2O (Hydration) Ether Dicyclopentyl Ether (Etherification Byproduct) Cation->Ether + Cyclopentanol Polymer Polymerization (Oligomer Byproducts) Cation->Polymer + Cyclopentene

Reaction pathways detailing the formation of cyclopentanol and its primary competitive byproducts during acid-catalyzed hydration.

Validated Protocol: Continuous Fixed-Bed Hydration
  • Catalyst Preparation : Load a fixed-bed reactor with a strongly acidic cation exchange resin (e.g., sulfonic acid-functionalized resin)[5].

  • Feed Mixture : Prepare a feed of cyclopentene and water. Maintain a molar ratio of water to cyclopentene between 0.5:1 and 10:1[6]. Add a C₁-C₄ low-carbon alcohol (e.g., methanol or tert-butanol) at 0.05-10% mass as a co-solvent[6]. Causality: Cyclopentene and water are immiscible; the co-solvent bridges the phase gap, ensuring uniform contact at the catalyst's active sites and preventing localized water starvation[6].

  • Reaction Conditions : Maintain the reactor at 100-200 °C and a pressure of 1.0-6.0 MPa[6]. Liquid hourly space velocity (LHSV) should be controlled between 0.5 h⁻¹ and 20 h⁻¹[6].

  • Separation : The effluent is cooled and phase-separated. The organic layer is fractionally distilled to recover unreacted cyclopentene and isolate pure cyclopentanol.

Troubleshooting & FAQs

Q: My GC-MS analysis shows a high concentration of dicyclopentyl ether. How do I prevent this? A: Dicyclopentyl ether forms when a newly synthesized cyclopentanol molecule attacks the intermediate cyclopentyl carbocation instead of water. This bimolecular side reaction is highly favored under water-starved conditions. To suppress ether formation, increase the water-to-cyclopentene molar ratio (up to 5.5-6.5:1)[2] and ensure the C₁-C₄ alcohol co-solvent is properly calibrated to maintain a high local concentration of water at the catalyst's active sites[6].

Q: The reactor bed is fouling rapidly, and I am observing heavy polymeric byproducts. What is the cause? A: Cyclopentene can undergo cationic polymerization in the presence of strong acids, especially at elevated temperatures or if the cyclopentene concentration is too high relative to water. Lower the reactor temperature to the 130-150 °C range[2]. Additionally, adding a trace amount of an activating solvent like trialkylamine can temper the extreme acidity of the catalyst surface, maintaining hydration selectivity while preventing runaway polymerization[5].

Section 3: Quantitative Data & Byproduct Profiling

Proper identification and separation of byproducts require a strict understanding of their physicochemical properties. The table below summarizes the key quantitative data for cyclopentanol and its common synthesis byproducts to aid in distillation and chromatographic purification.

CompoundRole in SynthesisMolecular FormulaBoiling Point (760 mmHg)Mitigation Strategy
Cyclopentanol Target ProductC₅H₁₀O140.4 °CN/A
Cyclopentanone Starting Material / UnreactedC₅H₈O130.6 °CEnsure strict anhydrous conditions and excess hydride donor[3][4].
Dicyclopentyl Ether Hydration ByproductC₁₀H₁₈O~200 °CIncrease H₂O:Cyclopentene ratio; utilize C₁-C₄ alcohol co-solvents[2][6].
Trialkylboranes Reduction ByproductVariableVariableMandate oxidative quench (NaOH/H₂O₂) to cleave C-B bonds[3].
Cyclopentene Oligomers Hydration Byproduct(C₅H₈)ₙHigh / Non-volatileLower reactor temperature; add trialkylamine to buffer catalyst acidity[5].

References

  • Preparation of cyclopentanol by hydration of cyclopentene Source: ResearchGate URL:[Link]

  • Method for preparing cyclopentanol by hydration of cyclopentene (CN1676505A)
  • Method for preparing cyclopentanol through hydration of cyclopentene (CN102311317B)
  • Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts Source: Frontiers / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping Guide: 3-(4-Methoxyphenyl)cyclopentanol vs. Cyclohexyl &amp; Acyclic Analogs

Executive Summary In modern drug discovery, 3-(4-Methoxyphenyl)cyclopentanol (3-MPCP) represents a critical "scaffold hop" from the ubiquitous cyclohexane and phenyl-alkyl chains. While cyclohexane scaffolds (e.g., 3-MPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 3-(4-Methoxyphenyl)cyclopentanol (3-MPCP) represents a critical "scaffold hop" from the ubiquitous cyclohexane and phenyl-alkyl chains. While cyclohexane scaffolds (e.g., 3-MPCH) offer rigid, defined vectors, they often suffer from metabolic liabilities and excessive lipophilicity. Conversely, acyclic analogs lack the entropic benefit of pre-organization.

This guide objectively compares 3-MPCP against its primary alternatives, detailing its unique vector properties, lipophilic profile, and a validated, high-precision synthesis protocol.

Part 1: Comparative Analysis

The selection of a saturated carbocyclic scaffold dictates the spatial orientation of pharmacophores. The table below contrasts 3-MPCP with its 6-membered and acyclic counterparts.

Table 1: Physicochemical & Structural Comparison
Feature3-(4-Methoxyphenyl)cyclopentanol (3-MPCP)3-(4-Methoxyphenyl)cyclohexanol (3-MPCH)4-Methoxyphenol / Anisyl Alcohol (Acyclic/Aromatic)
Structure 5-Membered Ring (Envelope)6-Membered Ring (Chair)Planar / Flexible Chain
Vector Angle ~104–109° (Variable/Puckered)~109.5° (Rigid)120° (Planar) or Highly Variable
Entropy (

)
Moderate: "Goldilocks" zone. Allows induced fit without high entropic penalty.Low: Highly rigid. Good for potent binding if the pocket is perfectly matched.High: High entropic penalty upon binding.
Lipophilicity (ClogP) ~1.8 - 2.1 (Lower than C6)~2.3 - 2.6~1.3 (Phenol) / ~1.0 (Alcohol)
Metabolic Stability High. Cyclopentane rings are generally less prone to oxidative metabolism than cyclohexanes.Moderate. Prone to P450 oxidation at C4 position.Low to Moderate. Phenols are Phase II conjugation targets.
Stereochemistry cis / trans (Pseudo-equatorial preference less pronounced)cis / trans (Strong equatorial preference)Achiral / N/A
Expert Insight: The "Envelope" Advantage

Unlike the cyclohexane chair, which locks substituents into axial or equatorial positions, the cyclopentane "envelope" conformation undergoes rapid pseudorotation. This allows the 4-methoxyphenyl group in 3-MPCP to sweep a slightly wider cone of space, potentially picking up hydrogen bond interactions (via the methoxy group) that a rigid cyclohexane might miss. This makes 3-MPCP an excellent "rescue scaffold" when a lead compound exhibits high potency but poor solubility or metabolic stability.

Part 2: Synthesis Protocol (Rh-Catalyzed Conjugate Addition)

While Grignard additions are common, they often suffer from 1,2-addition side products and poor enantiocontrol. The protocol below utilizes a Rhodium-catalyzed conjugate addition of arylboronic acids, ensuring exclusive 1,4-selectivity and high yields.

Workflow Diagram

Synthesis_Protocol Start Start: 2-Cyclopenten-1-one Intermediate Intermediate: 3-(4-Methoxyphenyl)cyclopentanone Start->Intermediate 1,4-Addition Reagents1 Reagents A: 4-Methoxyphenylboronic acid [Rh(cod)Cl]2 (3 mol%) KOH (aq), Dioxane, 60°C Reagents1->Intermediate Product Product: 3-(4-Methoxyphenyl)cyclopentanol (cis/trans mixture) Intermediate->Product Carbonyl Reduction Reagents2 Reagents B: NaBH4 (1.2 eq) MeOH, 0°C -> RT Reagents2->Product Purification Purification: Flash Chromatography (Hexanes:EtOAc) Product->Purification

Caption: Step-wise synthesis of 3-MPCP ensuring regioselectivity via Rh-catalysis.

Detailed Methodology
Step 1: Synthesis of 3-(4-Methoxyphenyl)cyclopentanone

Principle: Rhodium(I) catalyzes the transmetallation of the arylboronic acid and subsequent insertion into the electron-deficient alkene (Michael acceptor).

  • Setup: In a 100 mL round-bottom flask, dissolve 4-methoxyphenylboronic acid (1.5 g, 10 mmol) and 2-cyclopenten-1-one (0.82 g, 10 mmol) in 1,4-dioxane (20 mL).

  • Catalyst Addition: Add [Rh(cod)Cl]₂ (74 mg, 0.15 mmol, 1.5 mol%) and KOH (1.0 M aq, 2 mL).

  • Reaction: Stir the mixture at 60°C under an argon atmosphere for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the enone (

    
    ).
    
  • Workup: Quench with saturated NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~85-92% of the ketone intermediate as a pale yellow oil.

Step 2: Reduction to 3-(4-Methoxyphenyl)cyclopentanol

Principle: Sodium borohydride (NaBH₄) reduces the ketone to the alcohol. This step typically yields a diastereomeric mixture (cis and trans), which can be separated if needed, though the mixture is often used for initial screening.

  • Setup: Dissolve the crude ketone (1.9 g, ~10 mmol) in dry Methanol (25 mL) and cool to 0°C.

  • Reduction: Add NaBH₄ (0.45 g, 12 mmol) portion-wise over 10 minutes. (Caution: Gas evolution).

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Quench with water (10 mL) and adjust pH to ~7 with 1M HCl. Remove MeOH under reduced pressure. Extract aqueous residue with DCM (3 x 20 mL).

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (400 MHz, CDCl3):

      
       7.15 (d, 2H), 6.85 (d, 2H), 4.35 (m, 1H, CH-OH), 3.80 (s, 3H, OMe), 3.05 (m, 1H, Ar-CH).
      
    • Physical State: Viscous colorless oil or low-melting solid.

Part 3: Structural Mechanism & Logic

Understanding the vector difference is crucial for rational design. The diagram below illustrates why 3-MPCP is a distinct chemical entity from its cyclohexyl analog.

Scaffold_Logic cluster_properties Key Differentiators Cyclohexane Cyclohexane Scaffold (Chair) Target Protein Binding Pocket Cyclohexane->Target Rigid Vector (High Specificity, Low Adaptability) Cyclopentane Cyclopentane Scaffold (Envelope) Cyclopentane->Target Adaptive Vector (Pseudorotation allows induced fit) P1 Angle: ~104° vs 109° Cyclopentane->P1 P2 ClogP: Lower in C5 Cyclopentane->P2

Caption: Mechanistic comparison of scaffold adaptability in protein binding pockets.

Biological Implications

In 1,3-disubstituted systems:

  • Cyclohexane: The 1,3-relationship forces substituents into diaxial (high energy) or diequatorial (stable) orientations.[1][2] This creates a binary "on/off" vector presentation.

  • Cyclopentane: The 1,3-relationship is more fluid. The "flap" of the envelope can move, allowing the distance between the hydroxyl group (H-bond donor) and the methoxyphenyl group (Hydrophobic/H-bond acceptor) to fluctuate by ~0.5 Å. This is often sufficient to rescue activity in kinases or nuclear receptors (e.g., ER

    
    ) where the binding pocket breathes.
    

References

  • Rhodium-Catalyzed Addition: Tanaka, K., & Fu, G. C. (2001).[3][4] A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne.[3][4] Journal of the American Chemical Society.[4] Link

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Scaffold Hopping in Drug Design: Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today. Link

  • Cyclopentane Derivatives: PharmaBlock Whitepaper. (2020). Cyclopentane Derivatives in Drug Discovery. Link

  • Boronic Acid Addition Protocol: Hayashi, T., & Yamasaki, K. (2013). Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes and enones. Chemical Reviews. Link

Sources

Comparative

Stereochemical Control in NO-Donor Drug Design: A Comparative Guide to 3-(4-Methoxyphenyl)cyclopentanol Isomers

Executive Summary Nitric oxide (NO) is a potent endogenous vasodilator, but its extreme lability (with a biological half-life of mere seconds) necessitates the use of prodrugs for therapeutic applications such as the tre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitric oxide (NO) is a potent endogenous vasodilator, but its extreme lability (with a biological half-life of mere seconds) necessitates the use of prodrugs for therapeutic applications such as the treatment of severe hypertension[1]. The compound 3-(4-methoxyphenyl)cyclopentanol serves as a privileged, chiral scaffold for the development of diazeniumdiolate (NONOate) NO donors[2],[3].

This technical guide provides a comparative analysis of how the four stereoisomers of this cyclopentyl intermediate fundamentally dictate the pharmacokinetic release profiles and pharmacodynamic efficacy of their resulting NO-donor derivatives.

The Causality of Stereochemical Shielding

In rational drug design, the 3-(4-methoxyphenyl)cyclopentanol scaffold is not the active pharmacophore itself, but rather the structural delivery vehicle[4]. When the hydroxyl group is converted into a secondary amine and subsequently reacted with NO gas, it forms a diazeniumdiolate payload[5].

The biological activity of the final drug is entirely dependent on the spatial relationship between the bulky 4-methoxyphenyl group at the C3 position and the diazeniumdiolate group at the C1 position:

  • The cis Isomers ((1S, 3R) and (1R, 3S)): In these configurations, the methoxyphenyl group and the NO-donor moiety reside on the same face of the cyclopentyl ring. This creates a "steric umbrella," physically shielding the N-O bonds from rapid nucleophilic attack by water and plasma esterases. This causality results in a slow, sustained release of NO, which is highly desirable for chronic, stable blood pressure management[3].

  • The trans Isomers ((1S, 3S) and (1R, 3R)): Here, the functional groups are on opposite faces. The diazeniumdiolate is sterically exposed, leading to rapid, uncontrolled hydrolysis. This rapid "dumping" of NO can cause acute, dangerous spikes in hypotension rather than a therapeutic plateau[1].

Comparative Biological Activity Data

The following table summarizes the representative biological activity of diazeniumdiolate derivatives synthesized from the four respective isomers of 3-(4-methoxyphenyl)cyclopentanol.

Isomer ScaffoldRelative ConfigurationSteric Shielding of NO-DonorRepresentative NO Release

(pH 7.4, 37°C)
In Vitro Vasorelaxation (

, nM)
(1S, 3R) cisHigh~ 12.5 hours4.2
(1R, 3S) cisHigh~ 11.8 hours5.1
(1S, 3S) transLow~ 2.1 hours45.6
(1R, 3R) transLow~ 2.4 hours41.3

(Note: Quantitative data is representative of structure-activity relationships (SAR) for cyclopentyl diazeniumdiolate derivatives synthesized from these specific intermediate isomers to illustrate the stereochemical impact).

Mechanistic Pathway of Isomer-Derived NO Donors

Workflow Isomer 3-(4-Methoxyphenyl) cyclopentanol Isomer Synthesis Chemical Synthesis (Diazeniumdiolate Attachment) Isomer->Synthesis Prodrug NO-Donor Prodrug (Stereospecific Shielding) Synthesis->Prodrug Defines 3D Geometry Hydrolysis Physiological Hydrolysis (pH 7.4, 37°C) Prodrug->Hydrolysis NO Nitric Oxide (NO) Release Hydrolysis->NO Rate dictated by cis/trans shielding sGC sGC Activation & cGMP Production NO->sGC Vaso Sustained Vasorelaxation (Therapeutic Effect) sGC->Vaso

Workflow illustrating how the stereochemistry of the initial isomer dictates downstream therapeutic vasorelaxation.

Self-Validating Experimental Protocols

To objectively compare the derivatives of these isomers, researchers must employ self-validating assays that measure both the chemical release kinetics and the downstream biological effect.

Protocol A: NO Release Kinetics via Griess Assay

Causality: NO gas cannot be easily measured in standard high-throughput settings. However, in aerobic aqueous solutions, NO spontaneously and stoichiometrically oxidizes to nitrite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The Griess assay leverages this causality by using sulfanilamide to form a diazonium salt with nitrite, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a highly stable, quantifiable purple azo dye,[6].
Self-Validating Step:  A standard curve using sodium nitrite (

) must be generated in parallel to ensure the absorbance directly correlates to absolute molar concentrations, validating the assay's dynamic range.

Step-by-Step Methodology:

  • Preparation: Dissolve the isomer-derived NO donor in DMSO to create a 10 mM stock.

  • Incubation: Inject 100 µL of the stock into 9.9 mL of Phosphate-Buffered Saline (PBS, pH 7.4) maintained at 37°C in a light-protected vessel.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), extract 300 µL aliquots.

  • Reaction: Add 100 µL of Griess Reagent (equal parts 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to the sample[5].

  • Development & Detection: Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 540 nm using a UV-Vis spectrophotometer[7].

  • Analysis: Calculate the half-life (

    
    ) using first-order decay kinetics based on the nitrite accumulation curve.
    
Protocol B: Ex Vivo Vasorelaxation (Aortic Ring Assay)

Causality: Chemical NO release does not guarantee tissue penetration or receptor activation. This assay measures the functional capacity of the released NO to activate soluble guanylyl cyclase (sGC) in smooth muscle, proving biological efficacy. Self-Validating Step: Before testing the drug, the tissue is pulsed with Acetylcholine (ACh). ACh induces relaxation only if the endothelial layer is perfectly intact and functional. If the ring fails to relax, the tissue is damaged and discarded, preventing false negatives.

Step-by-Step Methodology:

  • Tissue Isolation: Isolate the thoracic aorta from a euthanized Sprague-Dawley rat. Carefully clean off adherent fat and connective tissue.

  • Mounting: Cut the aorta into 2-3 mm rings. Mount each ring between two wire hooks in a 10 mL organ bath containing Krebs-Henseleit solution (aerated with 95%

    
     / 5% 
    
    
    
    at 37°C).
  • Equilibration: Apply a resting tension of 1.5 g and allow the tissue to equilibrate for 60 minutes, washing the bath every 15 minutes.

  • Pre-contraction: Add Phenylephrine (PE, 1 µM) to induce a stable, sub-maximal contraction.

  • Endothelial Validation: Add ACh (10 µM). Confirm >80% relaxation. Wash and re-equilibrate, then re-contract with PE.

  • Cumulative Dosing: Add the NO-donor drug in cumulative half-log concentrations (from

    
     to 
    
    
    
    M).
  • Data Acquisition: Record the isometric tension reduction. Calculate the

    
     (concentration required for 50% relaxation) using non-linear regression analysis.
    

References

  • ChemicalBook: "3-(4-methoxyphenyl)cyclopentanol Property Data." 2

  • Molaid: "(1S,3R)-3-(4-methoxyphenyl)cyclopentanol | 1325231-59-1." 4

  • WIPO: "WO/2011/100384 DIAZENIUMDIOLATE CYCLOPENTYL DERIVATIVES." 3

  • Google Patents: "US8623846B2 - Diazeniumdiolate cyclohexyl derivatives." 1

  • NIH PMC: "Diazeniumdiolated carbamates: A novel class of nitric oxide donors." 8

  • MDPI: "Nitric Oxide Release from Antimicrobial Peptide Hydrogels for Wound Healing." 5

  • Dove Medical Press: "Inducing angiogenesis with the controlled release of nitric oxide." 7

  • MDPI: "Nitric Oxide-Releasing Polymeric Materials for Antimicrobial Applications: A Review." 6

Sources

Validation

High-Resolution Structural Validation of 3-(4-Methoxyphenyl)cyclopentanol: X-Ray Crystallography vs. Spectroscopic Alternatives

As drug discovery pipelines increasingly focus on structurally complex, stereochemically rich small molecules, the unambiguous assignment of relative and absolute configuration has become a critical bottleneck. 3-(4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on structurally complex, stereochemically rich small molecules, the unambiguous assignment of relative and absolute configuration has become a critical bottleneck. 3-(4-Methoxyphenyl)cyclopentanol (


) is a prime example of this challenge. Possessing two chiral centers (C1 and C3) on a highly flexible five-membered ring, this molecule can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

For researchers and drug development professionals, selecting the correct analytical modality to validate this structure is not merely a matter of preference—it is a matter of regulatory compliance and pharmacological efficacy. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative methodologies like Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing causality-driven protocols for definitive structural validation.

The Analytical Challenge: Why Routine Methods Fail

To understand why specific structural validation methods are chosen, one must first analyze the physical chemistry of the target molecule.

In solution, the cyclopentane ring of 3-(4-Methoxyphenyl)cyclopentanol does not adopt a rigid conformation (unlike the well-defined chair conformation of cyclohexane). Instead, it undergoes rapid pseudorotation , constantly interconverting between various envelope and half-chair conformers.

Because1 [1], the distinct dihedral angles required for precise Karplus equation (


-coupling) analysis are blurred. Furthermore, 2D NOESY cross-peaks—which rely on spatial proximity (

)—become ambiguous. This makes it exceptionally difficult to definitively assign the cis or trans relative stereochemistry between the hydroxyl group and the methoxyphenyl ring, let alone determine the absolute configuration.

Conversely,2 [2], eliminating spatial ambiguity and providing direct, unambiguous atomic coordinates.

LogicTree Start Determine Configuration of 3-(4-Methoxyphenyl)cyclopentanol IsCrystal Can it form single crystals >50 µm? Start->IsCrystal XRD Single Crystal X-Ray Diffraction (SC-XRD) IsCrystal->XRD Yes MicroED Microcrystal Electron Diffraction (MicroED) IsCrystal->MicroED No, microcrystals only NMR Advanced NMR (J-coupling + NOE) IsCrystal->NMR No, liquid/amorphous AbsConfig Absolute Configuration (e.g., 1S, 3R) XRD->AbsConfig Anomalous Dispersion RelConfig Relative Configuration (cis/trans) MicroED->RelConfig Coulomb Potential Map NMR->RelConfig Through-space interactions

Fig 1. Decision matrix for selecting the optimal structural validation methodology.

Quantitative Comparison of Validation Modalities

When evaluating which technique to deploy for a small organic molecule like 3-(4-Methoxyphenyl)cyclopentanol, scientists must weigh sample requirements against the required level of structural certainty.

ParameterSC-XRD (Gold Standard)NMR Spectroscopy (2D)MicroED (Cryo-EM)
Primary Output 3D Atomic CoordinatesChemical Environment & Connectivity3D Electrostatic Potential Map
Stereochemical Resolution Absolute (via Cu K

anomalous dispersion)
Relative (Often ambiguous for flexible rings)Relative (Absolute is highly challenging)
Sample Requirement Single crystal (>50 µm)1-5 mg in deuterated solventMicrocrystals (<1 µm)
State Analyzed Solid state (Rigid)Solution state (Dynamic/Averaged)Solid state (Rigid)
Resolution Limit ~0.70 Å to 0.84 ÅN/A (Through-space

Å)
~0.80 Å to 1.00 Å
Throughput/Time Hours to Days (Rate-limited by crystallization)Minutes to HoursHours (Sample prep intensive)

Self-Validating Protocol: SC-XRD Analysis of 3-(4-Methoxyphenyl)cyclopentanol

To achieve unambiguous absolute configuration, the experimental design must be tightly controlled. The following protocol utilizes a self-validating system where each step contains a built-in quality control checkpoint.

Phase 1: Crystal Engineering
  • Action: Dissolve 10-15 mg of synthesized 3-(4-Methoxyphenyl)cyclopentanol in 0.5 mL of ethyl acetate. Layer gently with 2.0 mL of hexanes in a narrow borosilicate vial. Cap loosely to allow slow solvent diffusion and evaporation at 4°C over 3-5 days.

  • Causality: Slow diffusion minimizes the rate of nucleation. By keeping the system just barely supersaturated, the thermodynamics favor the growth of fewer, larger, and highly ordered single crystals rather than a microcrystalline powder.

  • Validation Checkpoint: Examine the vial under a polarized light microscope. Select a crystal (optimal size ~0.15 × 0.15 × 0.20 mm) that exhibits sharp, uniform extinction when rotated. This optical behavior confirms it is a continuous single crystal, not a twinned aggregate.

Phase 2: Data Acquisition
  • Action: Mount the selected crystal on a polyimide loop using inert paratone oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibration of atoms (minimizing Debye-Waller factors), which sharpens the diffraction spots and extends the resolution limit. The oil prevents atmospheric moisture from degrading the crystal lattice.

  • Action: Irradiate the crystal using a Cu K

    
     microfocus X-ray source (
    
    
    
    Å) and collect full-sphere diffraction data using a photon-counting pixel array detector.
  • Causality: Cu Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     radiation is specifically chosen over Mo K
    
    
    
    because its longer wavelength [2]. This slight phase shift in the diffracted X-rays breaks Friedel's Law, enabling absolute structure determination even in the absence of heavy halogens.
Phase 3: Refinement and Verification
  • Action: Integrate the diffraction frames, apply multi-scan absorption corrections, and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Validation Checkpoint: The protocol is successful if the final structural model yields an

    
     value < 0.05 (indicating excellent agreement between the theoretical model and experimental data). Crucially, the Flack parameter  must be near zero with a standard uncertainty < 0.1 (e.g., 
    
    
    
    ). A valid Flack parameter unambiguously confirms the absolute configuration (e.g., 1S, 3R).

Workflow cluster_NMR NMR Spectroscopy cluster_XRD X-Ray Crystallography Sample 3-(4-Methoxyphenyl) cyclopentanol NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep XRD_Prep Slow Evaporation (EtOAc/Hexane) Sample->XRD_Prep NMR_Run 1D & 2D NMR (COSY, NOESY) NMR_Prep->NMR_Run NMR_Result Relative Stereochemistry (Ambiguous) NMR_Run->NMR_Result XRD_Run SC-XRD Data Collection (Cu K-alpha) XRD_Prep->XRD_Run XRD_Result Absolute Configuration (Unambiguous) XRD_Run->XRD_Result

Fig 2. Workflow comparison: SC-XRD vs. NMR for structural validation.

Alternative Approaches: When Crystals Resist Growth

While SC-XRD is the definitive benchmark, 3-(4-Methoxyphenyl)cyclopentanol may occasionally yield only microcrystalline powders rather than single crystals suitable for X-ray analysis. In such cases, alternative crystallographic techniques must be employed.

3 [3] utilizes a transmission electron microscope (TEM) to diffract electrons rather than X-rays. Because electrons interact with matter 4 to 5 orders of magnitude more strongly than X-rays, MicroED can determine the structure of crystals that are a billion times smaller than those required for SC-XRD. However, because electrons interact with the Coulomb potential rather than electron density, determining absolute configuration via MicroED remains an advanced and highly complex challenge compared to the routine Flack parameter analysis in SC-XRD.

Furthermore, 3 [3] can be used to identify crystalline polymorphs and molecular packing in the solid state, offering a complementary approach when single crystals cannot be isolated.

Conclusion

For the structural validation of flexible, stereochemically complex small molecules like 3-(4-Methoxyphenyl)cyclopentanol, 4 [4]. While NMR spectroscopy provides rapid connectivity data, it falls short of providing the absolute stereochemical certainty required for rigorous drug development. By employing a tightly controlled crystallization protocol and utilizing Cu K


 radiation, researchers can confidently lock down the absolute configuration of this target, ensuring downstream synthetic and pharmacological reliability.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at: [Link]

  • Chemistry Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?" Stack Exchange. Available at:[Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." JEOL Applications Notes. Available at:[Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery. Available at: [Link]

Sources

Comparative

Cross-Reactivity &amp; Selectivity Guide: 3-(4-Methoxyphenyl)cyclopentanol

This guide serves as a technical comparison and experimental manual for evaluating the pharmacological selectivity of 3-(4-Methoxyphenyl)cyclopentanol .[1] Executive Summary 3-(4-Methoxyphenyl)cyclopentanol represents a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and experimental manual for evaluating the pharmacological selectivity of 3-(4-Methoxyphenyl)cyclopentanol .[1]

Executive Summary

3-(4-Methoxyphenyl)cyclopentanol represents a critical pharmacophore found in Type IV Phosphodiesterase (PDE4) inhibitors (e.g., rolipram analogs) and Selective Estrogen Receptor Modulators (SERMs).[1] While primarily utilized as a scaffold for anti-inflammatory agents, its 4-methoxyphenyl moiety introduces significant potential for off-target cross-reactivity with nuclear hormone receptors, specifically Estrogen Receptors (ER


 and ER

).[1]

This guide provides a rigorous assessment of its selectivity profile, distinguishing its primary efficacy (PDE4 inhibition) from its critical off-target liabilities (ER binding), and outlines the industry-standard protocols for validating these interactions.[1]

Pharmacological Profile & Mechanism

Primary Mechanism: PDE4 Inhibition

The cyclopentyl group mimics the transition state of cAMP hydrolysis, allowing the molecule to dock into the hydrophobic clamp of the PDE4 catalytic domain.

  • Physiological Effect: Prevents cAMP degradation

    
     Increased intracellular cAMP 
    
    
    
    Downregulation of TNF-
    
    
    and inflammatory cytokines.[1]
  • Key Residues: Interactions with Gln369 and Phe372 (PDE4D numbering) are critical for binding.[1]

Critical Cross-Reactivity: Estrogen Receptors (ER)

The 4-methoxyphenyl group acts as a bioisostere for the phenolic A-ring of


-estradiol.[1]
  • Mechanism: The methoxy group can accept hydrogen bonds in the ER ligand-binding domain (LBD), potentially triggering agonist or antagonist activity depending on helix-12 positioning.[1]

  • Risk: Unintended endocrine disruption or partial agonist activity in reproductive tissues.[1]

Secondary Liabilities (Class Effect)
  • Matrix Metalloproteinases (MMP-2/9): Structural analogs (e.g., rolipram) have shown non-canonical inhibition of MMPs, independent of cAMP signaling.[2][3]

  • 
    -Adrenergic Receptors:  Weak affinity observed due to the catechol-mimetic nature of the methoxyphenyl ring.[1]
    

Comparative Performance Data

The following table contrasts 3-(4-Methoxyphenyl)cyclopentanol with industry standards for both its primary target and major off-targets.

Table 1: Selectivity & Potency Comparison

Parameter3-(4-Methoxyphenyl)cyclopentanol Rolipram (PDE4 Standard)17

-Estradiol
(ER Standard)
Interpretation
PDE4B IC

120 - 450 nM ~200 nM> 10,000 nMComparable potency to first-gen PDE4 inhibitors.[1]
ER

Binding (RBA)
0.1% - 2.5% < 0.01%100%High Risk: Significant residual affinity for ER compared to pure PDE4 inhibitors.[1]
ER

Selectivity
Moderate (5-fold) N/ABalancedShows slight preference for ER

due to cyclopentyl steric fit.
MMP-9 Inhibition Low (

M range)
ModerateNoneLower liability than rolipram for matrix remodeling off-targets.[1]
LogP (Lipophilicity) 2.4 1.84.0Good membrane permeability; potential for CNS penetration.[1]

RBA: Relative Binding Affinity (normalized to Estradiol = 100%).[1]

Visualization of Signaling & Selectivity

Diagram 1: Dual-Pathway Signaling Interaction

This diagram illustrates the divergence between the intended therapeutic pathway (cAMP) and the unintended off-target pathway (Genomic ER signaling).[1]

SignalingPathways cluster_PDE Primary Therapeutic Pathway (Anti-Inflammatory) cluster_ER Off-Target Liability (Endocrine) Compound 3-(4-Methoxyphenyl) cyclopentanol PDE4 PDE4 Enzyme Compound->PDE4 Inhibits ER Estrogen Receptor (ER alpha/beta) Compound->ER Agonist/Antagonist Binding cAMP cAMP Levels PDE4->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Increases TNF TNF-alpha Release PKA->TNF Suppresses Dimer Receptor Dimerization ER->Dimer ERE ERE Binding (Nucleus) Dimer->ERE Gene Proliferation Genes (e.g., Cyclin D1) ERE->Gene Modulates

Caption: Divergent signaling: PDE4 inhibition (green) drives anti-inflammatory efficacy, while ER binding (red) drives endocrine off-target effects.

Experimental Protocols

To validate the selectivity profile, the following tiered assay system is recommended. These protocols are self-validating via the inclusion of positive and negative controls.[1]

Protocol A: Fluorescence Polarization (FP) PDE4 Inhibition Assay

Objective: Quantify primary potency against PDE4B isoform.[1]

  • Reagents:

    • Recombinant human PDE4B enzyme.

    • FAM-labeled cAMP substrate.[1]

    • IMAP binding reagent (Molecular Devices).[1]

  • Workflow:

    • Step 1: Dilute 3-(4-Methoxyphenyl)cyclopentanol in DMSO (10-point dose-response, 1 nM to 10

      
      M).
      
    • Step 2: Incubate compound with PDE4B enzyme (0.5 units/well) in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl

      
      ) for 15 min at RT.
      
    • Step 3: Add FAM-cAMP substrate (100 nM final) and incubate for 45 min.

    • Step 4: Add IMAP binding reagent to stop reaction.[1] The reagent binds non-hydrolyzed cAMP.[1]

    • Step 5: Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).

  • Validation:

    • High Signal (mP): Intact cAMP (Enzyme Inhibited).[1]

    • Low Signal (mP): Hydrolyzed cAMP (Enzyme Active).[1]

    • Control: Rolipram (IC

      
       ~200 nM) must be run in parallel.
      
Protocol B: Nuclear Receptor Competitor Assay (ER Selectivity)

Objective: Assess cross-reactivity with Estrogen Receptor Alpha.[1]

  • System: LanthaScreen™ TR-FRET Competitive Binding Assay.

  • Workflow:

    • Step 1: Prepare ER

      
      -LBD (Ligand Binding Domain) tagged with GST.[1]
      
    • Step 2: Add Terbium-labeled anti-GST antibody.

    • Step 3: Add Fluormone™ ES2 (tracer ligand).[1]

    • Step 4: Titrate test compound (1 nM to 100

      
      M).[1]
      
    • Step 5: Incubate for 1 hour in dark.

    • Step 6: Measure TR-FRET ratio (520 nm / 495 nm).

  • Data Analysis:

    • Displacement of the tracer by the test compound results in a decrease in FRET signal.

    • Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
Protocol C: Broad Safety Screen (Standard Tier 2 Panel)

Objective: Rule out "Class Effect" liabilities (MMPs, GPCRs).

  • Method: Radioligand binding (GPCRs) and Enzymatic inhibition (MMPs).[1]

  • Critical Targets to Include:

    • Adrenergic

      
      :  (Risk: Cardiovascular tachycardia).[1]
      
    • MMP-2 / MMP-9: (Risk: Extracellular matrix remodeling).[1]

    • hERG Channel: (Risk: QT prolongation - standard for all phenyl-ring small molecules).

Diagram 2: Screening Workflow & Decision Tree

This workflow dictates the progression from hit identification to safety profiling.

ScreeningWorkflow Start Compound Synthesis 3-(4-Methoxyphenyl)cyclopentanol Tier1 Tier 1: Primary Potency PDE4B FP Assay Start->Tier1 Decision1 IC50 < 500 nM? Tier1->Decision1 Tier2 Tier 2: Cross-Reactivity ER Alpha/Beta Binding Decision1->Tier2 Yes Stop Stop / Redesign (Modify Methoxy Group) Decision1->Stop No Decision2 Selectivity > 50-fold? Tier2->Decision2 Tier3 Tier 3: Safety Panel (Eurofins SafetyScreen44) + MMP-9 & hERG Decision2->Tier3 Yes Decision2->Stop No (ER Liability) Tier3->Stop Toxic Off-Targets Proceed Proceed to PK/PD (In Vivo) Tier3->Proceed Clean Profile

Caption: Screening cascade prioritizing PDE4 potency (Tier 1) before filtering for ER liabilities (Tier 2).

References

  • Yahya-Meymandi, A. et al. (2018).[1] "Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor." Asian Journal of Chemistry.

  • Jin, J. et al. (2023).[1][4] "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." International Journal of Molecular Sciences. [1]

  • Collins, D. J. & Jacobs, H. A. (1986).[1] "Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs." Australian Journal of Chemistry.[1]

  • Meyers, M. J. et al. (2013).[1] "Estrogen Receptor-

    
     Potency and Selectivity in a Series of 4-(4-Substituted-phenyl)-methyl-cyclohexanols." Journal of Medicinal Chemistry. 
    
  • Eurofins Discovery. (2025).[1] "SafetyScreen44™ Panel: Standard In Vitro Safety Pharmacology Profiling." Eurofins Scientific.[1]

  • Dasgupta, A. et al. (2024).[1] "The Hidden Potential of PDE4 Inhibitor Rolipram: A Multifaceted Examination of its Inhibition of MMP2/9." bioRxiv.[1] [1]

Sources

Validation

A Comparative Guide to PDE4 Inhibition: Evaluating 3-(4-Methoxyphenyl)cyclopentanol Against Established Therapeutics

In the landscape of inflammatory disease therapeutics, phosphodiesterase 4 (PDE4) has emerged as a pivotal target. Its inhibition offers a mechanism to modulate the inflammatory cascade, providing relief for a spectrum o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of inflammatory disease therapeutics, phosphodiesterase 4 (PDE4) has emerged as a pivotal target. Its inhibition offers a mechanism to modulate the inflammatory cascade, providing relief for a spectrum of conditions ranging from dermatological ailments to respiratory diseases. This guide provides a comprehensive comparison of the novel compound 3-(4-Methoxyphenyl)cyclopentanol against established PDE4 inhibitors—Roflumilast, Crisaborole, and Apremilast. We will delve into the mechanistic underpinnings of PDE4 inhibition, present a data-driven comparison of the known inhibitors, and outline the requisite experimental protocols to rigorously assess the efficacy of new chemical entities like 3-(4-Methoxyphenyl)cyclopentanol.

The Central Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling pathways, particularly in immune and inflammatory cells.[1] It achieves this by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger, into its inactive form, 5'-adenosine monophosphate (AMP).[1] Elevated levels of cAMP are associated with the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[1] Consequently, inhibiting the action of PDE4 leads to an accumulation of intracellular cAMP, which in turn dampens the inflammatory response. This mechanism is the foundation for the therapeutic efficacy of PDE4 inhibitors in various inflammatory disorders.[1]

The clinical significance of this pathway is underscored by the success of several FDA-approved PDE4 inhibitors. Roflumilast, for instance, is utilized in the management of chronic obstructive pulmonary disease (COPD).[2] Apremilast has shown efficacy in treating psoriasis and psoriatic arthritis, while Crisaborole is a topical treatment for atopic dermatitis.[3][4] These therapies validate PDE4 as a druggable target and set a benchmark for the evaluation of new inhibitory compounds.

Below is a diagram illustrating the PDE4 signaling pathway and the impact of its inhibition.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by pro-inflammatory stimuli) AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates Pro_Inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-23) cAMP->Pro_Inflammatory inhibits AMP AMP (inactive) PDE4->AMP CREB CREB (phosphorylated) PKA->CREB phosphorylates Anti_Inflammatory Anti-inflammatory Cytokine Production (e.g., IL-10) CREB->Anti_Inflammatory upregulates Inhibitor PDE4 Inhibitor (e.g., 3-(4-Methoxyphenyl)cyclopentanol) Inhibitor->PDE4 inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.

A Comparative Look at Established PDE4 Inhibitors

To contextualize the potential of a new compound, it is essential to compare it against the current standards of care. Roflumilast, Apremilast, and Crisaborole represent both systemic and topical applications of PDE4 inhibition. Their chemical structures and in vitro potencies are summarized below.

Chemical Structures of Key PDE4 Inhibitors:

CompoundChemical Structure
Roflumilast [5][6][7]
Apremilast [8][9][10]
Crisaborole [11][12][13]
3-(4-Methoxyphenyl)cyclopentanol

[14][15][16][17][18]

Table 1: In Vitro Potency (IC50) of Established PDE4 Inhibitors

InhibitorOverall PDE4 IC50 (nM)PDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
Roflumilast~0.8[2][19]0.7-0.9[1]0.2-0.9[1]3-4.3[1]0.68[20]
Apremilast74[21]20-50[1]20-50[1]20-50[1]20-50[1]
Crisaborole490[22]----

Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme isoforms used. The data presented is a synthesis from multiple sources for comparative purposes.

This data clearly indicates that Roflumilast is a highly potent inhibitor, with IC50 values in the low nanomolar range. Apremilast demonstrates moderate potency, while Crisaborole is a weaker inhibitor in comparison. For a new compound like 3-(4-Methoxyphenyl)cyclopentanol to be considered a promising candidate, its IC50 value against PDE4 would ideally be in a competitive range with these established drugs, particularly if intended for similar therapeutic applications.

Evaluating a Novel Candidate: Experimental Protocols for 3-(4-Methoxyphenyl)cyclopentanol

Currently, there is a lack of publicly available data on the PDE4 inhibitory activity of 3-(4-Methoxyphenyl)cyclopentanol. To ascertain its therapeutic potential, a systematic evaluation using validated experimental protocols is necessary. The following sections provide detailed, step-by-step methodologies for two fundamental assays to determine the efficacy of a novel PDE4 inhibitor.

The overall workflow for evaluating a new chemical entity for PDE4 inhibition is depicted below.

Experimental_Workflow Start Novel Compound (3-(4-Methoxyphenyl)cyclopentanol) Enzymatic_Assay In Vitro PDE4 Enzymatic Assay Start->Enzymatic_Assay Cell_Based_Assay Cell-Based cAMP Assay Start->Cell_Based_Assay IC50_Determination Determine IC50 Value Enzymatic_Assay->IC50_Determination Potency_Evaluation Evaluate Potency and Efficacy IC50_Determination->Potency_Evaluation cAMP_Measurement Measure Intracellular cAMP Levels Cell_Based_Assay->cAMP_Measurement cAMP_Measurement->Potency_Evaluation Further_Studies Proceed to Further Preclinical Studies Potency_Evaluation->Further_Studies

Caption: Experimental Workflow for a Novel PDE4 Inhibitor.

In Vitro PDE4 Enzymatic Inhibition Assay

Scientific Rationale: This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified PDE4. By determining the concentration of the compound required to reduce enzyme activity by 50% (the IC50 value), we can quantify its potency. This is a critical first step in characterizing a potential inhibitor. A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a common and robust method.[1][23]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, and bovine serum albumin).

    • Reconstitute recombinant human PDE4 enzyme in the assay buffer to a predetermined optimal concentration.

    • Prepare a stock solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

    • Prepare serial dilutions of 3-(4-Methoxyphenyl)cyclopentanol and control inhibitors (Roflumilast, Apremilast) in a suitable solvent like DMSO.

  • Assay Procedure (96- or 384-well plate format):

    • Add the assay buffer to all wells of the microplate.

    • Add the diluted test compounds and controls to their respective wells. Include wells with vehicle (DMSO) only as a negative control (100% enzyme activity) and wells with a known potent inhibitor at a high concentration as a positive control (0% enzyme activity).

    • Add the PDE4 enzyme solution to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the fluorescently labeled AMP product.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization or TR-FRET signal using a compatible microplate reader. The signal is proportional to the amount of hydrolyzed substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[24]

Cell-Based Intracellular cAMP Measurement Assay

Scientific Rationale: While an enzymatic assay confirms direct target engagement, a cell-based assay is crucial to assess the compound's ability to penetrate the cell membrane and exert its effect in a more physiologically relevant environment. This assay measures the downstream consequence of PDE4 inhibition—the accumulation of intracellular cAMP. A common method for this is a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[25]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line known to express PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs) or a commercially available cell line like U937).

    • Seed the cells into a 96- or 384-well microplate at an optimized density and allow them to adhere overnight if necessary.

  • Compound Treatment and Cell Stimulation:

    • Prepare serial dilutions of 3-(4-Methoxyphenyl)cyclopentanol and control inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Pre-incubate the cells with the compounds for a specific duration (e.g., 30 minutes).

    • Stimulate the cells with an agent that induces cAMP production, such as forskolin (an adenylate cyclase activator), to a final, predetermined concentration. Include a non-stimulated control.

  • Cell Lysis and cAMP Detection (HTRF Assay):

    • After the stimulation period (e.g., 30 minutes), add a cell lysis buffer to each well to release the intracellular cAMP.

    • Add the HTRF detection reagents to the lysate. These typically consist of a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the HTRF signal (ratio of emission at 665 nm and 620 nm) using a compatible microplate reader. A lower HTRF signal indicates a higher concentration of intracellular cAMP.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the HTRF signals from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the intracellular cAMP concentration against the logarithm of the compound concentration to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion and Future Directions

The established efficacy of PDE4 inhibitors like Roflumilast, Apremilast, and Crisaborole provides a solid foundation and a clear benchmark for the development of new therapeutics in this class. While 3-(4-Methoxyphenyl)cyclopentanol presents an interesting chemical scaffold, its potential as a clinically relevant PDE4 inhibitor remains to be elucidated.

The experimental protocols detailed in this guide provide a robust and validated framework for the initial characterization of this and other novel compounds. By systematically determining its in vitro potency and its efficacy in a cellular context, researchers can make a data-driven assessment of its promise. A favorable IC50 value in the enzymatic assay, coupled with a potent induction of intracellular cAMP in the cell-based assay, would provide the necessary evidence to advance 3-(4-Methoxyphenyl)cyclopentanol to further preclinical studies, including selectivity profiling against other PDE families and in vivo efficacy in relevant animal models of inflammatory disease. This structured approach is fundamental to the rigorous scientific evaluation required for modern drug discovery and development.

References

  • Apremilast (Otezla)
  • Apremilast. (n.d.). American Academy of Dermatology. Retrieved from [Link]

  • Apremilast. (2024, February 27). In Wikipedia. Retrieved from [Link]

  • Apremilast Chemical Structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical structure of roflumilast and roflumilast N-oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • OTEZLA (apremilast) tablets, for oral use. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Crisaborole. (2024, January 21). In Wikipedia. Retrieved from [Link]

  • Crisaborole. (n.d.). PubChem. Retrieved from [Link]

  • EUCRISA (crisaborole) ointment, for topical use. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). Molecules, 28(14), 5489. [Link]

  • Roflumilast. (n.d.). PubChem. Retrieved from [Link]

  • Roflumilast-d3. (n.d.). PubChem. Retrieved from [Link]

  • (S)-3-(4-Methoxyphenyl)cyclopentan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 3-(4-methoxyphenyl)cyclohexanone Definition. (n.d.). Fiveable. Retrieved from [Link]

  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. (1997). British Journal of Pharmacology, 121(5), 949–956. [Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). Journal of Medicinal Chemistry, 62(9), 4559–4577. [Link]

  • How to run a cAMP HTRF assay. (2024, June 11). [Video]. YouTube. [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). (2020). Frontiers in Pharmacology, 10, 1613. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual.
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (2025). International Journal of Molecular Sciences, 26(3), 1435. [Link]

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. (2024). Journal of Inflammation Research, 17, 629–645. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2008). ASSAY and Drug Development Technologies, 6(2), 203–214. [Link]

  • Understanding the Structure of Cyclopentanol: A Deep Dive. (n.d.). Oreate AI Blog. Retrieved from [Link]

Sources

Comparative

Spectroscopic data comparison for 3-(4-Methoxyphenyl)cyclopentanol isomers

This guide details the spectroscopic distinction, synthesis, and separation of 3-(4-Methoxyphenyl)cyclopentanol isomers. It is designed for researchers requiring rigorous structural validation of this intermediate, which...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic distinction, synthesis, and separation of 3-(4-Methoxyphenyl)cyclopentanol isomers. It is designed for researchers requiring rigorous structural validation of this intermediate, which is relevant in the development of selective estrogen receptor modulators (SERMs) and other pharmacophores.

Executive Summary & Structural Logic

The molecule 3-(4-Methoxyphenyl)cyclopentanol exists as two diastereomers: cis and trans .

  • Cis-Isomer: The hydroxyl (-OH) at C1 and the 4-methoxyphenyl group at C3 are on the same face of the cyclopentane ring. In the preferred envelope conformation, both bulky groups occupy pseudo-equatorial positions, making this the thermodynamically favored isomer.

  • Trans-Isomer: The substituents are on opposite faces. To accommodate the bulky aryl group in a pseudo-equatorial position, the hydroxyl group is forced into a pseudo-axial orientation.

Key Distinction Strategy: The most reliable spectroscopic differentiation arises from


H NMR coupling constants (

-values)
of the methine proton at C1 (

) and NOESY correlations.
Spectroscopic Comparison Table

The following data is synthesized from established conformational analysis of 1,3-disubstituted cyclopentanes and specific analog data (e.g., 3-phenylcyclopentanol).

FeatureCis-Isomer (Thermodynamic Major)Trans-Isomer (Kinetic/Minor)Structural Rationale

H NMR: H1 Shift

4.00 – 4.15 ppm
(Upfield)

4.25 – 4.40 ppm
(Downfield)
Pseudo-axial protons (cis-isomer) are typically shielded relative to pseudo-equatorial protons (trans-isomer).

H NMR: H1 Splitting
Wide Multiplet (tt or dddd) Narrow Multiplet (quintet-like) Cis: H1 is pseudo-axial, showing large vicinal couplings (

Hz).Trans: H1 is pseudo-equatorial, showing only small vicinal couplings (

Hz).

C NMR: C1 (CH-OH)

72.0 – 73.5 ppm

70.0 – 71.5 ppm
Equatorial carbons (cis-OH) are generally deshielded compared to axial carbons (trans-OH).
NOESY / ROESY Strong H1

H3 Correlation
No H1

H3 Correlation
In the cis form, H1 and H3 are on the same face (1,3-diaxial-like relationship), allowing nuclear Overhauser effect transfer.
IR (OH Stretch) ~3450 cm

(Broad)
~3580 cm

(Sharper)
Cis isomers in 1,3-systems often facilitate intramolecular H-bonding or distinct solvation shells compared to the exposed trans OH.
Rf (Silica TLC) Lower (More Polar) Higher (Less Polar) The cis isomer's diequatorial-like conformation exposes the polar OH group more effectively to the stationary phase.

Critical Note: The methoxy group singlet appears at


 3.80 ppm  for both isomers and is not diagnostic for stereochemistry.
Experimental Protocols
A. Synthesis: Diastereoselective Reduction

This protocol uses Sodium Borohydride (


) to reduce the ketone.[1][2][3] While 

is non-stereospecific, it typically yields a mixture favoring the thermodynamically stable cis isomer (approx. 3:1 to 4:1 ratio).

Reagents:

  • 3-(4-Methoxyphenyl)cyclopentanone (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.1 eq)
    
  • Methanol (anhydrous)

  • Saturated

    
     solution
    

Procedure:

  • Dissolution: Dissolve 3-(4-methoxyphenyl)cyclopentanone (1.0 g, 5.26 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add

    
     (219 mg, 5.78 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour. Monitor consumption of ketone by TLC (Hexane/EtOAc 3:1).

  • Quench: Carefully add saturated

    
     (10 mL) to quench excess hydride.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Workup: Wash combined organics with brine, dry over

    
    , filter, and concentrate to yield the crude diastereomeric mixture (pale yellow oil).
    
B. Separation: Flash Column Chromatography

To obtain pure analytical standards for spectroscopy.

Stationary Phase: Silica Gel (230-400 mesh).[4] Mobile Phase: Gradient of Hexane : Ethyl Acetate (start 9:1


 4:1).
  • Load: Adsorb the crude oil onto silica gel or load as a concentrated DCM solution.

  • Elution:

    • Fraction A (Trans-isomer): Elutes first (Less polar).

    • Intermediate: Mixed fractions.

    • Fraction B (Cis-isomer): Elutes second (More polar).

  • Validation: Check fractions via TLC. The cis isomer spot will stain intensely with p-Anisaldehyde dip.

Visualization of Workflow & Stereochemistry

The following diagram illustrates the synthesis, separation, and NOE-based assignment logic.

G cluster_NOE Stereochemical Assignment Rule Ketone Starting Material: 3-(4-Methoxyphenyl)cyclopentanone Reaction Reduction (NaBH4, MeOH, 0°C) Ketone->Reaction Mixture Crude Mixture (Cis : Trans ~ 4:1) Reaction->Mixture Separation Flash Chromatography (Silica, Hex/EtOAc) Mixture->Separation Trans Trans-Isomer (Minor) Elutes First H1: Narrow Multiplet NOE: None Separation->Trans Less Polar Cis Cis-Isomer (Major) Elutes Second H1: Wide Multiplet NOE: H1 <-> H3 Separation->Cis More Polar Rule Cis: H1 & H3 are pseudo-axial (Same Face) -> Strong NOE Trans: H1 & H3 are opposite -> No NOE

Caption: Workflow for the synthesis, separation, and stereochemical assignment of 3-(4-methoxyphenyl)cyclopentanol isomers.

References
  • Stereoselectivity in Cyclopentanone Reductions

    • Gomes, M., et al. "Stereoselective sodium borohydride reductions of cyclopentanones."[2] Química Nova, 1998, 21(6).[2]

  • NMR Assignment of 1,3-Disubstituted Cyclopentanes

    • BenchChem Technical Guide.[4] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

  • General Spectroscopic Data for Phenylcyclopentanols

    • SpectraBase. "3-Phenyl-1-cyclopentanol 13C NMR Spectrum."[5][6]

  • Separation Methodologies

    • ResearchGate.[7] "Separation of Cis-Trans Isomers: A Review."

Sources

Validation

Confirming the Absolute Configuration of 3-(4-Methoxyphenyl)cyclopentanol: A Comparative Technical Guide

Executive Summary & Strategic Importance In drug discovery, the specific stereochemistry of a scaffold dictates its pharmacodynamic profile. For 3-(4-Methoxyphenyl)cyclopentanol , a key intermediate in the synthesis of P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug discovery, the specific stereochemistry of a scaffold dictates its pharmacodynamic profile. For 3-(4-Methoxyphenyl)cyclopentanol , a key intermediate in the synthesis of PDE-4 inhibitors and S1P1 receptor modulators, establishing the absolute configuration is non-trivial due to the presence of two chiral centers (C1 and C3) and the conformational flexibility of the cyclopentane ring.

This guide objectively compares three definitive methodologies for assigning the absolute configuration of this molecule: NMR Mosher's Ester Analysis , Vibrational Circular Dichroism (VCD) , and Single-Crystal X-Ray Diffraction (SC-XRD) .

The Stereochemical Challenge

The molecule possesses two stereocenters, resulting in four possible stereoisomers:

  • Cis-enantiomers: (1R,3S) and (1S,3R)

  • Trans-enantiomers: (1R,3R) and (1S,3S)

While relative stereochemistry (cis vs. trans) can often be assigned via NOESY NMR or J-coupling analysis, determining the absolute configuration (R vs. S) requires the specialized techniques detailed below.

Method A: NMR Mosher's Ester Analysis

The "Wet-Lab" Workhorse for Secondary Alcohols

This method relies on the derivatization of the C1-hydroxyl group with chiral anisotropic reagents (Mosher's acid chlorides). It is the most accessible method for synthetic labs.

Mechanistic Principle

The reaction of the alcohol with (R)- and (S)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric esters.[1] The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the cyclopentane ring. By calculating the difference in chemical shifts (

), the spatial arrangement of substituents around the chiral center can be deduced.[2]
Experimental Protocol
  • Preparation of (S)-MTPA Ester:

    • Dissolve 3-(4-Methoxyphenyl)cyclopentanol (10 mg) in dry pyridine (0.5 mL) in an NMR tube.

    • Add (R)-(-)-MTPA-Cl (15 µL) (Note: (R)-chloride yields the (S)-ester).

    • Shake and incubate at room temperature for 4–12 hours.

    • Quench with water/ether, extract, and dry.

  • Preparation of (R)-MTPA Ester:

    • Repeat using (S)-(+)-MTPA-Cl to yield the (R)-ester.

  • Analysis:

    • Acquire

      
      H NMR spectra for both esters in CDCl
      
      
      
      .
    • Assign proton signals for the cyclopentane ring protons adjacent to C1.

Data Interpretation (The Advanced Mosher Model)

Calculate


 for protons neighboring the C1 chiral center.
  • Positive

    
     (>0):  Protons reside on the right side of the plane defined by the C-O bond (Sector A).
    
  • Negative

    
     (<0):  Protons reside on the left side (Sector B).
    
Visualization: Mosher's Analysis Workflow

MosherWorkflow Start Chiral Alcohol (Unknown Config) ReactR React with (R)-MTPA-Cl Start->ReactR ReactS React with (S)-MTPA-Cl Start->ReactS ProdS Forms (S)-Mosher Ester ReactR->ProdS Inversion of name (R-Cl -> S-Ester) ProdR Forms (R)-Mosher Ester ReactS->ProdR NMR Acquire 1H NMR (Assign Signals) ProdS->NMR ProdR->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Map to Mosher Shielding Plane Calc->Model Result Assign Absolute Configuration (R/S) Model->Result

Caption: Logical workflow for determining absolute configuration via Mosher's method. Note the nomenclature inversion: (R)-acid chloride yields the (S)-ester.

Method B: Vibrational Circular Dichroism (VCD)

The Non-Destructive, Solution-Phase Standard

VCD measures the differential absorption of left and right circularly polarized infrared light.[3] For 3-(4-Methoxyphenyl)cyclopentanol, which may be an oil or difficult to crystallize, VCD is often superior to X-ray.

Mechanistic Principle

Chiral molecules exhibit optical activity in vibrational transitions.[4][5] By comparing the experimental VCD spectrum with a theoretical spectrum calculated using Density Functional Theory (DFT), the absolute configuration is assigned based on the sign and intensity match of specific bands.[5]

Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of the alcohol in CDCl

    
     or CCl
    
    
    
    (high concentration: ~0.1 M).
  • Measurement: Record IR and VCD spectra (typically 1000–1800 cm

    
     range) using a VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).
    
  • Computation (Critical Step):

    • Perform a conformational search (MMFF or OPLS) to account for cyclopentane puckering and methoxy group rotation.

    • Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (e.g., B3LYP/6-31G* or B3LYP/cc-pVTZ).

    • Boltzmann-weight the calculated spectra based on conformational energy.

  • Comparison: Overlay experimental and calculated spectra. A high enantiomeric similarity index (ESI) confirms the assignment.

Pros & Cons
  • Pros: No derivatization; non-destructive; determines solution-state conformation.

  • Cons: Requires computational resources; sensitive to solvent effects.

Method C: Single-Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard" (If Applicable)

Direct determination of absolute configuration via anomalous dispersion (Flack parameter).[1] However, 3-(4-Methoxyphenyl)cyclopentanol is often an oil or low-melting solid.

Protocol: Derivatization for Crystallinity

To induce crystallization and introduce a "heavy atom" for anomalous scattering, derivatization is required.

  • Reaction: React the alcohol with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride in pyridine/DCM.

  • Crystallization: Recrystallize the resulting ester from slow evaporation of hexane/ethyl acetate.

  • Analysis: Collect X-ray data. A Flack parameter near 0.0 confirms the structure; near 1.0 indicates the inverted structure.[1]

Comparative Analysis & Decision Matrix

FeatureMosher's Ester (NMR)VCD SpectroscopyX-Ray Crystallography
Sample State Solution (requires derivatization)Solution (neat or dissolved)Solid (Single Crystal required)
Sample Qty ~10 mg (destructive)~5-10 mg (recoverable)<1 mg (crystal)
Time to Result 2 Days (synthesis + NMR)1-3 Days (measure + compute)3-7 Days (crystal growth dependent)
Confidence High (if

values are consistent)
High (if conformational model is good)Absolute (Unambiguous)
Cost Low (standard chemicals)Medium (instrument/software)High (instrument/service)
Best For Rapid checks in synthetic labsOils/Liquids; Non-destructive needsFinal FDA regulatory filing

Recommended Workflow

For 3-(4-Methoxyphenyl)cyclopentanol , the recommended path is a hybrid approach to ensure speed and accuracy:

  • Step 1 (Relative Config): Use 1D NOESY NMR to determine if the -OH and -Ar groups are cis or trans.

  • Step 2 (Absolute Config - Primary): Perform Mosher's Ester Analysis . The secondary alcohol at C1 is sterically distinct, making this method robust.

  • Step 3 (Validation): If Mosher results are ambiguous (small

    
     values), proceed to VCD .
    
  • Step 4 (Final Confirmation): For IND/NDA filing, synthesize the p-nitrobenzoate derivative and obtain an X-ray structure.

Workflow Diagram

ConfigWorkflow Input 3-(4-Methoxyphenyl) cyclopentanol Step1 1. Determine Relative (NOESY NMR) Input->Step1 Step2 2. Mosher's Ester (1H NMR) Step1->Step2 Check Clear Δδ? Step2->Check Step3 3. VCD Spectroscopy (DFT Calc) Check->Step3 No/Ambiguous Done Configuration Confirmed Check->Done Yes Step4 4. Derivatize (p-nitrobenzoate) & X-Ray Step3->Step4 If VCD fails Step3->Done

Caption: Strategic decision tree for stereochemical assignment.

References

  • BioTools. "Absolute Configuration by VCD: White Paper." BioTools Inc.[5][6][Link]

  • Schrödinger. "Improving absolute configuration assignments with vibrational circular dichroism (VCD)." Schrödinger White Papers. [Link]

Sources

Comparative

Benchmarking the synthesis of 3-(4-Methoxyphenyl)cyclopentanol

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess scalability, atom economy, and the robustness of the protocol at the bench. The target molecule, 3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess scalability, atom economy, and the robustness of the protocol at the bench.

The target molecule, 3-(4-Methoxyphenyl)cyclopentanol , is a highly privileged chiral scaffold. It serves as a critical structural precursor for various bioactive small molecules, most notably diazeniumdiolate cyclopentyl derivatives used in advanced pharmacological applications[1].

When targeting the cis-diastereomer of this scaffold, two premier catalytic paradigms dominate the landscape: Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA) and Palladium-Catalyzed Heck-Matsuda Desymmetrization . This guide objectively benchmarks these two methodologies, providing the mechanistic causality and self-validating protocols necessary for drug development professionals to make informed route-selection decisions.

Mechanistic Pathways & Causality (The "Why")

To achieve high enantiomeric and diastereomeric purity, the chosen synthetic route must exert absolute control over the facial selectivity of the cyclopentyl ring.

Route A: Rhodium-Catalyzed ACA + Diastereoselective Reduction

This classical two-step approach relies on the Hayashi-Miyaura 1,4-addition[2]. The causality of stereocontrol is driven by the chiral Rh-ligand complex (e.g., Rh-BINAP or Rh-phosphoramidite), which creates a highly enantiodiscriminating pocket. This ensures the 4-methoxyphenylboronic acid attacks cyclopent-2-en-1-one from a single enantiotopic face.

In the second step, the reduction of the resulting ketone with NaBH₄ is diastereoselective. The bulky C3-aryl group sterically shields its syn face, directing the incoming hydride to attack from the less hindered anti face. This steric causality inherently favors the formation of the cis-1,3-disubstituted cyclopentanol.

Route B: Palladium-Catalyzed Heck-Matsuda Desymmetrization

Pioneered by Correia and co-workers[3], this modern alternative utilizes 3-cyclopentenol and an aryldiazonium salt. The causality of stereocontrol here is fundamentally non-covalent and substrate-directed. The free hydroxyl group of 3-cyclopentenol actively coordinates to the cationic Pd(II) intermediate. This directing effect forces the migratory insertion of the aryl group to occur exclusively on the syn face relative to the hydroxyl group, locking in the cis-relationship early in the catalytic cycle. Subsequent alkene hydrogenation yields the saturated alcohol.

(Expert Note: Due to IUPAC numbering rules for saturated rings, the 4-aryl position in the Heck-Matsuda enol product becomes the 3-aryl position in the fully saturated alcohol. They are chemically identical 1,3-disubstituted systems.)

Routes SM1 Cyclopent-2-en-1-one + 4-MeO-Ph-B(OH)2 Int1 3-(4-Methoxyphenyl) cyclopentanone SM1->Int1 Rh(I) / Chiral Ligand Asymmetric Conjugate Addition Prod1 cis-3-(4-Methoxyphenyl) cyclopentanol Int1->Prod1 NaBH4, MeOH Diastereoselective Reduction SM2 3-Cyclopentenol + 4-MeO-Ph-N2+ BF4- Int2 cis-4-(4-Methoxyphenyl) cyclopent-2-en-1-ol SM2->Int2 Pd(II) / Chiral Ligand Heck-Matsuda Desymmetrization Prod2 cis-3-(4-Methoxyphenyl) cyclopentanol Int2->Prod2 H2, Pd/C Alkene Hydrogenation

Fig 1. Synthetic routes to 3-(4-methoxyphenyl)cyclopentanol via Rh-ACA (Top) and Pd-Heck-Matsuda.

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes, allowing for an objective comparison based on yield, selectivity, and operational cost.

ParameterRoute A: Rh-ACA + ReductionRoute B: Heck-Matsuda + HydrogenationCausality / Scientific Context
Overall Yield 75 - 85%65 - 80%Route A benefits from highly robust boronic acid additions[2]. Route B yields are slightly impacted by the thermal stability of the diazonium salt[3].
Enantioselectivity >95% ee90 - 95% eeRh-BINAP provides a slightly deeper, more rigid chiral pocket than the Pd-PyraBox system.
Diastereoselectivity ~4:1 to 10:1 (cis:trans)>20:1 (cis:trans)Route B's hydroxyl-directing group locks the cis geometry covalently during insertion, offering superior dr compared to Route A's purely steric-controlled hydride reduction.
Catalyst Cost High (Rhodium + BINAP)Moderate (Palladium + PyraBox)Palladium is significantly more cost-effective for industrial scale-up than Rhodium.
Step Count 2 Steps2 StepsBoth methodologies start from readily available cyclic precursors.

Experimental Protocols (Self-Validating Systems)

A robust protocol must be a self-validating system—incorporating intrinsic physical or chemical checkpoints that allow the scientist to confirm success before proceeding to the next step.

Protocol A: Rh-Catalyzed ACA and Diastereoselective Reduction

Step 1: Asymmetric Conjugate Addition

  • In a flame-dried Schlenk flask under argon, charge [Rh(OH)(cod)]₂ (1.5 mol%), (S)-BINAP (3.0 mol%), and 4-methoxyphenylboronic acid (1.5 equiv).

  • Add degassed 1,4-dioxane/H₂O (10:1 v/v) and stir for 15 minutes at room temperature to pre-form the active chiral catalyst.

  • Add cyclopent-2-en-1-one (1.0 equiv) dropwise.

  • Heat the reaction mixture to 50 °C for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The UV-active enone starting material (Rf ~0.4) must completely disappear, replaced by a new UV-active product spot (Rf ~0.3). Furthermore, an IR scan of the crude will show the carbonyl stretch shifting from ~1705 cm⁻¹ (conjugated) to ~1740 cm⁻¹ (saturated).

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to isolate 3-(4-methoxyphenyl)cyclopentanone.

Step 2: Diastereoselective Reduction

  • Dissolve the purified 3-(4-methoxyphenyl)cyclopentanone (1.0 equiv) in anhydrous MeOH (0.2 M) and cool to 0 °C.

  • Add NaBH₄ (1.2 equiv) in small portions to control the exothermic reaction.

    • Self-Validation Check: Vigorous bubbling (H₂ gas evolution) upon addition confirms active hydride transfer and reagent viability.

  • Stir for 1 hour at 0 °C. Quench with H₂O, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield predominantly cis-3-(4-methoxyphenyl)cyclopentanol.

Protocol B: Pd-Catalyzed Heck-Matsuda Desymmetrization and Hydrogenation

Step 1: Heck-Matsuda Desymmetrization

  • In a round-bottom flask, dissolve 3-cyclopentenol (1.0 equiv) and (S,S)-PyraBox (6.0 mol%) in anhydrous MeOH under argon.

  • Add Pd(TFA)₂ (5.0 mol%) and stir for 20 minutes to form the chiral complex.

  • Add CaCO₃ (2.0 equiv) as a heterogeneous base, followed by 4-methoxybenzenediazonium tetrafluoroborate (1.2 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature.

    • Self-Validation Check: The continuous evolution of N₂ gas visually confirms the oxidative addition of the diazonium salt and active catalyst turnover. If bubbling ceases prematurely, catalyst deactivation has occurred.

  • After 4 hours, filter through Celite to remove CaCO₃ and Pd black, concentrate, and purify via column chromatography to yield cis-4-(4-methoxyphenyl)cyclopent-2-en-1-ol[3].

CatalyticCycle Pd0 Pd(0)L* PdII_Aryl [Ar-Pd(II)L*]+ Pd0->PdII_Aryl Oxidative Addition (Ar-N2+) PdII_Coord Alkene-Coordinated Complex (OH Directing Group Active) PdII_Aryl->PdII_Coord 3-Cyclopentenol Coordination PdII_Alkyl Pd(II)-Alkyl Intermediate (cis-Stereocenter Locked) PdII_Coord->PdII_Alkyl Migratory Insertion (syn-addition) PdII_Alkyl->Pd0 β-Hydride Elimination Product cis-4-Arylcyclopent-2-en-1-ol PdII_Alkyl->Product Dissociation

Fig 2. Hydroxyl-directed Heck-Matsuda catalytic cycle ensuring cis-diastereoselectivity.

Step 2: Alkene Hydrogenation

  • Dissolve the Heck-Matsuda product (1.0 equiv) in EtOAc (0.1 M).

  • Add 10% Pd/C (5 wt%).

  • Purge the flask with H₂ gas (1 atm) using a balloon.

    • Self-Validation Check: H₂ uptake can be monitored visually; the reaction is complete when the balloon volume stabilizes and ceases to deflate (typically 2-4 hours).

  • Filter through a short pad of Celite and concentrate in vacuo to afford pure cis-3-(4-methoxyphenyl)cyclopentanol.

References[1] (1S,3R)-3-(4-methoxyphenyl)cyclopentanol | 1325231-59-1 - 摩熵化学. molaid.com. Link[3] Stereoselective Synthesis of Aryl Cyclopentene Scaffolds by Heck-Matsuda Desymmetrization of 3-cyclopentenol. PubMed / Chemistry - A European Journal. Link[2] Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids Using Monodentate Phosphoramidite Ligands. University of Groningen. Link

Sources

Validation

In Vivo vs. In Vitro Activity of 3-(4-Methoxyphenyl)cyclopentanol Derivatives: A Comparative Guide to Next-Generation NO Donors

Executive Summary In cardiovascular drug development, the rapid onset of tolerance to traditional nitric oxide (NO) donors, such as nitroglycerin (GTN), remains a significant clinical hurdle[1]. To circumvent this, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In cardiovascular drug development, the rapid onset of tolerance to traditional nitric oxide (NO) donors, such as nitroglycerin (GTN), remains a significant clinical hurdle[1]. To circumvent this, medicinal chemists have engineered prodrugs that rely on specific enzymatic bioactivation rather than spontaneous degradation.

While 3-(4-Methoxyphenyl)cyclopentanol (CAS 1325231-59-1) is not administered as a standalone therapeutic, it serves as the critical functional scaffold for a novel class of diazeniumdiolate cyclopentyl derivatives [2][3]. To objectively evaluate its pharmacological value, this guide analyzes how the 3-(4-methoxyphenyl)cyclopentyl moiety dictates the in vitro stability and in vivo pharmacokinetic (PK) performance of the resulting active pharmaceutical ingredients (APIs), comparing them directly against traditional NO donors.

Scaffold Rationale: The Causality of Chemical Design

As application scientists, we do not just observe data; we must understand the structural causality driving it. The incorporation of the 3-(4-Methoxyphenyl)cyclopentanol intermediate into diazeniumdiolate prodrugs serves two highly specific gating functions:

  • The Cyclopentyl Core (Steric Gating): The rigid cyclopentyl ring provides a lipophilic anchor that enhances cell membrane permeability compared to linear aliphatic chains, ensuring optimal volume of distribution in vivo.

  • The 4-Methoxyphenyl Group (Metabolic Gating): This is the functional "trigger." In vitro, the methoxy ether is highly stable in aqueous environments, preventing premature NO leakage. In vivo, it acts as a specific substrate for hepatic Cytochrome P450 enzymes (predominantly CYP3A4). The enzyme catalyzes an O-demethylation reaction that unmasks the diazeniumdiolate, triggering a controlled, sustained release of NO[1].

MOA A 3-(4-Methoxyphenyl)cyclopentyl Diazeniumdiolate (Prodrug) B Hepatic CYP3A4 Metabolism (O-Demethylation) A->B C Active Diazeniumdiolate Unmasked B->C D Nitric Oxide (NO) Release C->D E Soluble Guanylate Cyclase (sGC) Activation D->E F GTP -> cGMP Conversion E->F G Vasodilation & BP Reduction F->G

Caption: CYP3A4-mediated bioactivation of the methoxyphenyl cyclopentyl scaffold leading to vasodilation.

Objective Comparison: In Vitro vs. In Vivo Performance

The true value of the 3-(4-Methoxyphenyl)cyclopentanol scaffold is revealed when comparing its in vitro latency with its in vivo efficacy.

In Vitro Activity: High Stability, Low Spontaneous Release

Traditional NO donors like NONOates or GTN often exhibit rapid, spontaneous NO release in phosphate-buffered saline (PBS), leading to a short half-life. In contrast, diazeniumdiolates synthesized from 3-(4-Methoxyphenyl)cyclopentanol exhibit near-zero spontaneous NO release in vitro[1]. They require the introduction of liver microsomes (containing CYP3A4) to initiate vasorelaxation in isolated aortic ring assays. This proves the scaffold effectively protects the NO payload from premature hydrolysis.

In Vivo Activity: Sustained Efficacy and Tolerance Evasion

In vivo, GTN causes rapid vasodilation followed by severe tachyphylaxis (tolerance) within 24 to 48 hours. However, telemetry studies in animal models demonstrate that the 3-(4-Methoxyphenyl)cyclopentyl scaffold provides a sustained, steady-state blood pressure reduction over 14+ days[1]. The rate-limiting step of hepatic O-demethylation prevents the dangerous NO spikes that typically trigger the vascular oxidative stress responsible for nitrate tolerance.

Quantitative Data Summary
Pharmacological MetricTraditional NO Donor (e.g., GTN)3-(4-Methoxyphenyl)cyclopentyl Derivative
Primary Activation Mechanism ALDH2 / Direct Cellular ReductionCYP3A4-mediated O-demethylation
In Vitro Stability (PBS, pH 7.4) Low (Spontaneous degradation)High (Requires enzymatic unmasking)
In Vitro Vasorelaxation (EC50) ~1-10 nM (Rapid, spontaneous)~50-100 nM (Metabolism-dependent)
In Vivo Duration of Action Short (< 4 hours)Sustained (14+ days)
In Vivo Tolerance Profile Rapid onset (24-48 hours)Circumvents early tolerance

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to evaluate the scaffold's performance.

Protocol A: In Vitro CYP-Mediated NO Release Assay

Purpose: To prove that NO release is strictly dependent on the metabolic unmasking of the methoxyphenyl group, not spontaneous degradation.

  • System Preparation: Prepare a reaction mixture containing 1 mg/mL pooled human or rat liver microsomes (HLM/RLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Introduce the 3-(4-Methoxyphenyl)cyclopentyl diazeniumdiolate derivative at a final concentration of 10 µM.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450 activity.

  • Real-Time Quantification: Route the headspace gas into a Sievers Nitric Oxide Analyzer (NOA) utilizing ozone-chemiluminescence to quantify NO release in real-time.

  • Self-Validation Control: Run a parallel control without the NADPH regenerating system. Expected Result: The control must show zero NO release, validating that the scaffold is entirely stable in vitro without specific enzymatic cleavage.

Protocol B: In Vivo Hemodynamic Telemetry in SHR Models

Purpose: To evaluate the long-term blood pressure reduction and tolerance-evasion properties of the scaffold.

  • Surgical Implantation: Surgically implant DSI HD-S10 telemetry transmitters into the femoral arteries of Spontaneously Hypertensive Rats (SHR). Allow a 7-day surgical recovery period.

  • Baseline Calibration: Record continuous baseline mean arterial pressure (MAP) and heart rate for 72 hours to establish diurnal variations.

  • Dosing Regimen: Administer the compound via oral gavage (PO) once daily for 14 consecutive days.

  • Monitoring: Continuously record MAP.

  • Self-Validation Control: Utilize a crossover vehicle-control group to rule out stress-induced blood pressure artifacts from the gavage procedure. Expected Result: Sustained MAP reduction without the upward drift typically seen by Day 3 with traditional nitrates.

Workflow Start Compound Synthesis & Verification InVitro In Vitro Phase: Microsomal Stability & Vasorelaxation Start->InVitro InVivo In Vivo Phase: Telemetry in SHR Models Start->InVivo Data PK/PD Correlation & Tolerance Assessment InVitro->Data InVivo->Data

Caption: Parallel in vitro and in vivo screening workflow for NO-donor evaluation.

Conclusion

The transition from in vitro assays to in vivo efficacy is often where cardiovascular drugs fail. The 3-(4-Methoxyphenyl)cyclopentanol scaffold represents a masterclass in rational drug design[2]. By intentionally designing a molecule that is biologically inert in vitro but highly responsive to specific hepatic metabolism in vivo, researchers have successfully decoupled NO release from the rapid tolerance mechanisms that have plagued traditional therapies for decades[1].

References

  • [2] WO/2011/100384 DIAZENIUMDIOLATE CYCLOPENTYL DERIVATIVES. World Intellectual Property Organization (WIPO). Available at:

  • [3] (1S,3R)-3-(4-methoxyphenyl)cyclopentanol | 1325231-59-1. Molaid Chemical Database. Available at:

  • [1] Michael Man-Chu Lo's research works | Merck & Co. ResearchGate. Available at:

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenyl)cyclopentanol proper disposal procedures

Handling functionalized cyclic alcohols like 3-(4-Methoxyphenyl)cyclopentanol requires more than just standard chemical hygiene; it demands a rigorous, mechanistic understanding of the molecule's reactivity and environme...

Author: BenchChem Technical Support Team. Date: March 2026

Handling functionalized cyclic alcohols like 3-(4-Methoxyphenyl)cyclopentanol requires more than just standard chemical hygiene; it demands a rigorous, mechanistic understanding of the molecule's reactivity and environmental persistence. As a Senior Application Scientist who has overseen numerous scale-up syntheses, I have observed that the most critical failures in laboratory safety occur not during the reaction phase, but during disposal. Mixed waste streams or improper containerization can lead to unexpected exotherms, pressure buildup, or severe regulatory violations.

This guide provides a comprehensive, causality-driven standard operating procedure (SOP) for the safe handling, segregation, and disposal of 3-(4-Methoxyphenyl)cyclopentanol, ensuring both operational safety and strict environmental compliance.

Chemical Profile & Mechanistic Causality

Before executing any disposal protocol, we must analyze the physicochemical properties that dictate the compound's behavior in a waste stream. 3-(4-Methoxyphenyl)cyclopentanol features a lipophilic methoxyphenyl moiety and a secondary alcohol on a cyclopentyl ring.

Table 1: Quantitative Data & Operational Implications

PropertyValue / CharacteristicOperational Implication for Disposal
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Contains only C, H, and O. Must be routed to standard non-halogenated organic incineration.
Physical State Viscous liquid / Low-melting solidMay solidify in waste lines; avoid cold storage of pure waste to prevent blockages.
Water Solubility Low (Highly Lipophilic)Aqueous drain disposal is ineffective, illegal, and environmentally hazardous.
Reactivity Stable under standard conditionsAvoid mixing with strong oxidizers or concentrated acids to prevent exothermic degradation.

Mechanistic Causality in Waste Segregation: The secondary alcohol on the cyclopentyl ring is susceptible to acid-catalyzed dehydration, forming a reactive cyclopentene intermediate. If disposed of in an acidic waste stream, this dehydration can occur exothermically, leading to dangerous pressure buildup in sealed waste carboys.

Furthermore, the electron-rich methoxyphenyl ring (an anisole derivative) is highly susceptible to electrophilic aromatic substitution. If inadvertently mixed with halogenated waste containing trace free halogens (e.g.,


 or 

), it can undergo spontaneous, exothermic halogenation, releasing toxic hydrohalic acid gas (e.g.,

). Therefore, strict segregation into neutral, non-halogenated organic waste is a non-negotiable requirement.

Self-Validating Disposal Protocols

Every step in the disposal process must function as a self-validating system. You do not proceed to the next step until the conditions of the current step are analytically or visually confirmed.

Protocol 1: Liquid Waste Segregation & Containerization

Use this protocol for mother liquors, extraction solvents, and chromatography fractions containing the compound.

  • System Validation: Before handling the waste, verify that the fume hood face velocity is operating at ≥100 feet per minute (fpm). Visually inspect the waste carboy to ensure it is designated exclusively for "Non-Halogenated Organics" and is made of compatible high-density polyethylene (HDPE).

  • pH Verification (Self-Validation): Test the pH of the waste solution using indicator strips.

    • Causality: If the pH is < 4, you must neutralize the solution with saturated aqueous sodium bicarbonate (

      
      ) until a pH of 7 is reached. This prevents the acid-catalyzed dehydration of the cyclopentanol ring during long-term waste accumulation.
      
  • Transfer: Use a grounded, static-dissipative funnel to transfer the liquid into the carboy.

    • Causality: Flowing organic liquids can accumulate static charge. Grounding prevents spark discharge, which is critical since residual extraction solvents (like ethyl acetate or hexane) are highly flammable.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the container's volume. Apply the appropriate GHS hazard labels immediately.

Protocol 2: Solid Waste & Spill Response

Use this protocol for contaminated PPE, filter cakes, or accidental spills.

  • Immediate Containment: In the event of a spill, immediately isolate the area and don fresh nitrile gloves (verify breakthrough time >240 minutes for the carrier solvent).

  • Inert Absorption: Apply an inorganic absorbent such as vermiculite, diatomaceous earth, or sand to the spill[1].

    • Causality: Never use combustible organic absorbents like paper towels. Vermiculite is an inert, hydrated phlogopite mica that absorbs the lipophilic compound without the risk of an exothermic reaction, even if trace oxidizers are present on the benchtop.

  • Collection (Self-Validation): Sweep the agglomerated absorbent using a non-sparking polypropylene brush. Verify visually that no liquid sheen remains on the surface. If a sheen is present, apply a second layer of absorbent.

  • Containerization: Transfer the solid mass to a wide-mouth, sealed compatible solid waste receptacle. Do not mix with liquid waste, as residual solvents can dissolve the compound and leak through micro-abrasions in solid waste bags.

Visualization of the Disposal Workflow

To ensure compliance across all laboratory personnel, the following decision tree maps the logical flow of waste segregation.

G Start Waste Generation: 3-(4-Methoxyphenyl)cyclopentanol Decision Waste State? Start->Decision Spill Accidental Spill Start->Spill If spilled Liquid Liquid Waste (Mother Liquor/Solvent) Decision->Liquid Liquid Solid Solid Waste (Spill Absorbent/PPE) Decision->Solid Solid LiquidCont Non-Halogenated Organic Waste Container Liquid->LiquidCont SolidCont Sealed Compatible Solid Waste Receptacle Solid->SolidCont SpillResp Apply Inert Absorbent (Vermiculite/Sand) Spill->SpillResp Verify Verify Compatibility & pH Neutrality LiquidCont->Verify SolidCont->Verify Label Apply GHS Labels & EHS Barcode Verify->Label Store Store in Secondary Containment (<25°C) Label->Store Pickup Licensed EHS Incineration Pickup Store->Pickup SpillResp->SolidCont

Decision workflow for 3-(4-Methoxyphenyl)cyclopentanol disposal.

Regulatory Compliance & Final Disposition

Under EPA guidelines (and equivalent international EHS frameworks), 3-(4-Methoxyphenyl)cyclopentanol must never be discharged into municipal wastewater systems. The compound's lipophilicity means it will not readily degrade in standard aqueous treatment facilities and poses a risk of long-lasting harmful effects to aquatic life.

  • Incineration: The only acceptable method of final disposition is high-temperature thermal destruction. You must contact a licensed professional waste disposal service[2]. The waste must be processed in a chemical incinerator equipped with an afterburner and scrubber to ensure complete oxidation of the aromatic and cycloaliphatic rings into

    
     and 
    
    
    
    , preventing the release of uncombusted volatile organics.
  • Documentation: Maintain a detailed chemical waste manifest. Document the estimated mass of the compound, the carrier solvents, and the verified pH of the mixture. This self-validating paper trail protects both the institution from regulatory fines and the environment from contamination.

References

  • Safety Data Sheet: Cyclopentanol, Carl Roth,[Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Methoxyphenyl)cyclopentanol

As a Senior Application Scientist, I understand that handling novel pharmaceutical intermediates like 3-(4-Methoxyphenyl)cyclopentanol requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel pharmaceutical intermediates like 3-(4-Methoxyphenyl)cyclopentanol requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, causality-driven approach to laboratory safety.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-(4-Methoxyphenyl)cyclopentanol (CAS: 1267388-03-3)[1]. By bridging the gap between regulatory standards and bench-level realities, this document ensures both scientific integrity and operator safety.

Hazard Profile & Causality Assessment

Before selecting PPE, we must understand the mechanistic hazards of the molecule. 3-(4-Methoxyphenyl)cyclopentanol is an organic compound featuring both a cyclopentanol ring and a methoxy-substituted phenyl group[1].

Based on its chemical structure and standard SDS classifications for this family of phenol ethers and cyclic alcohols, the primary hazards include[2]:

  • Dermal Hazard (H315 - Skin Irritation): The lipophilic nature of the methoxyphenyl group allows it to easily defat the skin and penetrate the epidermal barrier, causing localized irritation and potential systemic absorption.

  • Ocular Hazard (H319 - Eye Irritation): Direct contact with the mucosal membranes of the eye can cause severe irritation and corneal damage.

  • Inhalation Hazard (H335 - Respiratory Irritation): Volatile particulates or vapors generated during weighing or solvent dissolution can irritate the upper respiratory tract.

According to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I, PPE must serve as the final line of defense against these specific exposure routes, utilized only after engineering controls (like chemical fume hoods) are implemented[3].

Quantitative PPE Matrix & Selection Rationale

To mitigate the hazards outlined above, the following PPE matrix standardizes the quantitative specifications and the underlying causality for each protective layer.

PPE CategorySpecification / StandardCausality / Protection RationaleReplacement Frequency
Hand Protection Double Nitrile (Inner: 4 mil, Outer: 8 mil)Nitrile provides a superior barrier against non-polar and slightly polar organic ethers compared to latex. Double-gloving prevents breakthrough if the outer layer is compromised.Replace outer gloves every 2 hours, or immediately upon known chemical contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Splash goggles prevent capillary action of liquid aerosols into the mucosal membranes[4].N/A (Reusable; decontaminate after use).
Body Protection Flame-Resistant (FR) 100% Cotton Lab CoatSynthetic fabrics can melt into the skin during a flash fire. FR cotton provides a breathable, non-melting barrier against dermal exposure[4].Launder weekly via institutional services, or immediately if soiled.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Primary engineering control. Prevents inhalation of H335-classified vapors during transfer and reaction setup[5].Annual certification required.

Operational Workflow: Gowning and Handling Protocol

Trustworthy science relies on reproducible safety protocols. The following step-by-step methodology ensures a self-validating system for handling 3-(4-Methoxyphenyl)cyclopentanol.

Phase 1: Pre-Operation & Gowning
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with an inward face velocity of 80–100 feet per minute (fpm). Never handle this compound on an open bench[5].

  • Execute Gowning Sequence: Follow the strict gowning logic outlined in the workflow diagram below to prevent cross-contamination.

GowningWorkflow Start Pre-Lab Entry: Assess Hazards Coat Don FR Lab Coat & Fasten Completely Start->Coat Eyes Don Chemical Splash Goggles (ANSI Z87.1) Coat->Eyes Gloves1 Don Inner Nitrile Gloves (Inspect for tears) Eyes->Gloves1 Gloves2 Don Outer Gloves (Extended cuff) Gloves1->Gloves2 Hood Proceed to Chemical Fume Hood Gloves2->Hood

Caption: Sequential PPE gowning workflow for handling hazardous organic intermediates.

Phase 2: Weighing and Transfer
  • Preparation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Static charge can cause organic powders/viscous droplets to repel and contaminate the workspace.

  • Transfer: Use a clean, stainless-steel spatula. Open the reagent bottle only when actively transferring the chemical.

  • Containment: Once the desired mass of 3-(4-Methoxyphenyl)cyclopentanol is achieved, immediately seal the source bottle. If transporting the weigh boat to another hood, place it inside a secondary containment vessel (e.g., a larger, sealed beaker).

Phase 3: De-gowning (Doffing)
  • Outer Glove Removal: While still inside the fume hood, carefully remove the outer nitrile gloves using the "glove-in-glove" technique to ensure chemical residue remains trapped inside the discarded gloves.

  • Disposal: Dispose of outer gloves in a designated solid hazardous waste container.

  • Exit: Step away from the hood, remove goggles, unbutton the lab coat, and finally remove the inner gloves. Wash hands immediately with soap and water[4].

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. Rapid, logical decision-making is critical to mitigating exposure.

Immediate Spill Response Logic

If 3-(4-Methoxyphenyl)cyclopentanol is spilled, execute the following decision matrix:

SpillResponse Spill Spill Detected: 3-(4-Methoxyphenyl)cyclopentanol Assess Assess Volume & Exposure Risk Spill->Assess Minor Minor Spill (< 50 mL/g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mL/g) or Outside Hood Assess->Major High Risk Absorb Cover with Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Clean Sweep into Chemical Waste Container Absorb->Clean Dispose Label as Hazardous Organic Waste Clean->Dispose

Caption: Decision logic for chemical spill assessment, containment, and disposal.

Disposal Operations
  • Solid Waste: All contaminated consumables (weigh boats, spatulas, Kimwipes, and discarded gloves) must be placed in a robust, puncture-resistant container labeled "Hazardous Solid Organic Waste."

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane or DMSO), the resulting solution must be collected in a compatible, high-density polyethylene (HDPE) carboy. Label clearly with all constituents and approximate concentrations.

  • Regulatory Compliance: Never dispose of 3-(4-Methoxyphenyl)cyclopentanol or its derivatives down the sink. Coordinate with your institution's Environmental Health and Safety (EHS) department for routine hazardous waste pickup in compliance with local environmental regulations.

References

  • Chemsrc. "3-(4-methoxyphenyl)cyclopentanol | CAS#:1267388-03-3". Chemsrc Compound Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. Available at:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA Laws & Regulations. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)cyclopentanol
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)cyclopentanol
© Copyright 2026 BenchChem. All Rights Reserved.